molecular formula C6H6N2O3 B169547 3-Methoxy-4-nitropyridine CAS No. 13505-07-2

3-Methoxy-4-nitropyridine

Cat. No.: B169547
CAS No.: 13505-07-2
M. Wt: 154.12 g/mol
InChI Key: HRGWQIOTXFPOBE-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitropyridine is a chemical compound classified as a nitropyridine and is a valuable building block in organic synthesis and pharmaceutical research. With the CAS Registry Number 13505-07-2, it has a molecular formula of C6H6N2O3 and a molecular weight of 154.12 g/mol . Its physical properties include a melting point of 46 °C and a boiling point of 289 °C . As a nitropyridine derivative, it belongs to a class of compounds recognized as convenient and readily available precursors for synthesizing a wide range of mono- and polynuclear heterocyclic systems . These systems are actively studied for diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . In particular, nitropyridines serve as crucial intermediates in constructing complex molecules for drug discovery, such as kinase inhibitors and other bioactive heterocycles . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWQIOTXFPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595042
Record name 3-Methoxy-4-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13505-07-2
Record name 3-Methoxy-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 3-Methoxy-4-nitropyridine: A Technical Guide for Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-nitropyridine is a specialized heterocyclic intermediate defined by its "push-pull" electronic architecture.[1] It serves as a critical junction point in the synthesis of polysubstituted pyridines, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Unlike simple pyridines, this molecule possesses a unique reactivity profile driven by the interplay between the electron-donating methoxy group at C3 and the strongly electron-withdrawing nitro group at C4. This guide provides a rigorous analysis of its synthesis, reactivity, and application, with a specific focus on the N-oxide route as the industry-standard method for ensuring regiochemical fidelity.

Part 1: Structural Analysis & Physiochemical Profile

The utility of 3-Methoxy-4-nitropyridine lies in its high susceptibility to Nucleophilic Aromatic Substitution (


) at the C4 position. The steric bulk of the C3-methoxy group prevents unwanted substitution at C3, while its electronic donation destabilizes the C4-nitro group, making it an exceptional leaving group.
Key Identifiers & Properties[2][3]
PropertyData PointNotes
IUPAC Name 3-Methoxy-4-nitropyridineOften handled as the N-oxide form.[1][2]
CAS (N-Oxide) 19355-04-5 The primary commercial stable form.
CAS (Free Base) Varies by isomer/saltLess stable; typically generated in situ.
Molecular Weight 154.12 g/mol (Base)170.12 g/mol (N-Oxide).
Appearance Yellow Crystalline SolidColor deepens upon oxidation/nitration.
Melting Point 134°C (N-oxide)Free base MP is lower (~76°C).
Solubility DMSO, DMF, MethanolPoor water solubility; lipophilic.
The Regioselectivity Challenge

Direct nitration of 3-methoxypyridine is chemically inefficient. The pyridine nitrogen deactivates the ring, and the methoxy group directs electrophiles to the C2 position (ortho) rather than C4. To overcome this, the N-oxide strategy is employed.[3][4] Oxidation to the N-oxide increases electron density at C4, allowing for highly selective nitration.

Part 2: Synthetic Architecture (The N-Oxide Route)

The synthesis of 3-Methoxy-4-nitropyridine must follow a specific sequence to avoid the formation of the 2-nitro isomer. The protocol below outlines the standard "Oxidation-Nitration-Deoxygenation" workflow.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Methoxypyridine (Starting Material) Step1 Oxidation (mCPBA or H2O2) Start->Step1 Inter1 3-Methoxypyridine N-Oxide Step1->Inter1 Activation Step2 Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 3-Methoxy-4-nitropyridine N-Oxide (CAS: 19355-04-5) Step2->Inter2 Regioselective Nitration Step3 Deoxygenation (PCl3 or H2/Pd) Inter2->Step3 Final 3-Methoxy-4-nitropyridine (Target Scaffold) Step3->Final Reduction

Caption: The N-oxide route ensures C4 regioselectivity, avoiding the C2-isomer byproduct common in direct nitration.

Detailed Protocol: Nitration of 3-Methoxypyridine N-oxide[7]

Objective: Synthesize 3-Methoxy-4-nitropyridine N-oxide (Inter2) with >95% regioselectivity.

  • Preparation: Charge a reactor with 3-methoxypyridine N-oxide (1.0 eq) and concentrated sulfuric acid (

    
    , 5.0 eq). Cool the mixture to 0–5°C.
    
  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.5 eq) while maintaining the internal temperature below 10°C. Caution: Exothermic reaction.
    
  • Heating: Once addition is complete, slowly warm the reaction to 90°C and stir for 4–6 hours. The N-oxide directs the nitro group to the C4 position (para to the N-oxide oxygen).

  • Quench: Pour the reaction mixture onto crushed ice. Neutralize with solid sodium carbonate (

    
    ) to pH 7–8.[5]
    
  • Isolation: The product, 3-methoxy-4-nitropyridine N-oxide , precipitates as a yellow solid. Filter, wash with cold water, and dry.

Expert Insight: Do not attempt direct nitration of the free pyridine. The yield will be poor (<30%), and separation of the 2-nitro and 4-nitro isomers requires difficult chromatography. The N-oxide route typically yields >70% with high purity.

Part 3: Reactivity & Functionalization ( )

The 4-nitro group in this scaffold is a "spring-loaded" leaving group. The electron-deficient pyridine ring, further activated by the N-oxide (or protonation), makes the C4 position highly electrophilic.

Mechanism: Nucleophilic Aromatic Substitution

Researchers utilize this molecule primarily to introduce complex amines or alkoxides at the C4 position.

SNArMechanism Substrate 3-Methoxy-4-nitropyridine (Electrophile) Complex Meisenheimer Complex Substrate->Complex Addition Nu Nucleophile (R-NH2 or R-OH) Nu->Complex Product 4-Substituted-3-methoxypyridine Complex->Product Elimination LG Leaving Group (NO2-) Complex->LG

Caption: The SNAr mechanism involves the displacement of the nitro group by a nucleophile via an addition-elimination pathway.[6]

Key Transformations
Reaction TypeReagentsOutcomeApplication
Nitro Reduction

, Pd/C or Fe/AcOH
3-Methoxy-4-aminopyridine Primary amine for amide coupling in kinase inhibitors.

Displacement
Primary Amines (

), Heat
4-Alkylamino-3-methoxypyridine Introduction of solubility tails or binding motifs.
Deoxygenation

or

(Raney Ni)
Free Pyridine Base Removal of N-oxide after functionalization.

Part 4: Medicinal Chemistry Applications[10][11]

3-Methoxy-4-nitropyridine is a "privileged scaffold" precursor. Its derivatives are ubiquitous in oncology and immunology pipelines.

Kinase Inhibitor Design

In many kinase inhibitors (e.g., EGFR, JAK), the pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the ATP binding pocket.

  • Role of Methoxy Group: The C3-methoxy group often points into the solvent-exposed region or a hydrophobic pocket, providing selectivity over other kinases.

  • Role of C4-Amine: The nitro group is reduced to an amine, which then forms a key hydrogen bond with the kinase hinge residues (e.g., the gatekeeper residue).

Case Study: Synthesis of Fused Heterocycles

The 3-methoxy-4-aminopyridine derived from this nitro precursor is a starting material for:

  • 1,6-Naphthyridines: Via Skraup reaction with glycerol/sulfuric acid.

  • Pyrido[4,3-d]pyrimidines: Via cyclization with formamide.

Part 5: Safety & Handling (Trustworthiness)

Working with nitro-pyridines requires strict adherence to safety protocols due to their energetic nature.

  • Explosion Hazard: Like many nitroaromatics, 3-methoxy-4-nitropyridine (and its N-oxide) can decompose violently at high temperatures (>200°C). Never distill nitration mixtures to dryness.

  • Exotherm Control: The nitration step is highly exothermic. Efficient cooling (jacketed reactors) and controlled addition rates are mandatory.

  • Toxicity: Pyridine derivatives are generally hepatotoxic and skin irritants. Use full PPE (nitrile gloves, face shield) and work in a fume hood.

  • Storage: Store the N-oxide at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow decomposition or moisture absorption.

References

  • Sigma-Aldrich. 3-Methoxy-2-nitropyridine Product Specification (Isomer Comparison). Retrieved from

  • ChemicalBook. 3-Methoxy-4-nitropyridine N-oxide Properties and CAS 19355-04-5. Retrieved from

  • Organic Syntheses. Nitration of Pyridine N-Oxides: General Procedures. Coll. Vol. 4, p. 654. Retrieved from

  • PubChem. 4-Methoxy-3-nitropyridine (Isomer Data). CID 355832. Retrieved from

  • ResearchGate. Reactivity of Nitropyridine N-oxides in Nucleophilic Substitution. Retrieved from

Sources

An In-Depth Technical Guide to 3-Methoxy-4-nitropyridine: Structure, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-methoxy-4-nitropyridine, a key heterocyclic building block for researchers, scientists, and professionals in the fields of drug discovery, agrochemicals, and materials science. This document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and organic synthesis. Their unique electronic properties and ability to participate in a wide range of chemical transformations make them privileged scaffolds in the design of novel bioactive molecules. Among these, 3-methoxy-4-nitropyridine has emerged as a particularly valuable intermediate due to the specific arrangement of its functional groups, which allows for controlled and regioselective reactions. This guide will serve as a detailed resource for understanding and utilizing this versatile compound.

Molecular Structure and Identification

The nomenclature of substituted pyridines can sometimes lead to ambiguity. The compound of interest is most systematically named 4-methoxy-3-nitropyridine , although it is also commonly referred to as 3-methoxy-4-nitropyridine. For clarity and consistency, this guide will use the IUPAC-preferred name, 4-methoxy-3-nitropyridine.

Table 1: Chemical Identifiers for 4-Methoxy-3-nitropyridine

IdentifierValue
IUPAC Name 4-methoxy-3-nitropyridine
CAS Number 31872-62-5[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
InChI InChI=1S/C6H6N2O3/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3[1]
InChIKey BZPVREXVOZITPF-UHFFFAOYSA-N[1]
SMILES COC1=C(C=NC=C1)[O-][1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 4-methoxy-3-nitropyridine is essential for its effective use in synthesis and for ensuring safe handling.

Table 2: Physicochemical Properties of 4-Methoxy-3-nitropyridine

PropertyValueSource
Appearance White to pale yellow solid[2]
Melting Point 74-78 °CPubChem
Boiling Point Not available
Solubility Soluble in water[2]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 4-methoxy-3-nitropyridine.

3.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide detailed information about the molecular structure.

Table 3: ¹³C NMR Spectral Data of 4-Methoxy-3-nitropyridine

Carbon AtomChemical Shift (δ, ppm)
C2~152
C3~135
C4~158
C5~108
C6~152
-OCH₃~57

Note: Approximate chemical shifts are based on computational predictions and data from similar structures. Experimental values may vary depending on the solvent and other conditions.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Key IR Absorption Bands for 4-Methoxy-3-nitropyridine

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (methyl)
~1580-1560C=C and C=N stretching
~1530 and ~1350N-O asymmetric and symmetric stretching (nitro group)
~1270-1200C-O-C asymmetric stretching (ether)
~1050-1000C-O-C symmetric stretching (ether)

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 154.12. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). Ethers can undergo alpha-cleavage.

Synthesis of 4-Methoxy-3-nitropyridine

The synthesis of 4-methoxy-3-nitropyridine can be achieved through a multi-step process, typically starting from a readily available pyridine derivative. A common and effective strategy involves the nitration of a pyridine N-oxide, followed by deoxygenation.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Nitration cluster_3 Step 4: Deoxygenation 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxypyridine N-oxide 4-Hydroxypyridine N-oxide 4-Hydroxypyridine->4-Hydroxypyridine N-oxide m-CPBA or H₂O₂/AcOH 4-Methoxypyridine N-oxide 4-Methoxypyridine N-oxide 4-Hydroxypyridine N-oxide->4-Methoxypyridine N-oxide CH₃I or (CH₃)₂SO₄, Base 4-Methoxy-3-nitropyridine N-oxide 4-Methoxy-3-nitropyridine N-oxide 4-Methoxypyridine N-oxide->4-Methoxy-3-nitropyridine N-oxide HNO₃/H₂SO₄ 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine N-oxide->4-Methoxy-3-nitropyridine PCl₃ or PPh₃

Experimental Protocol: Synthesis from 4-Hydroxypyridine

This protocol outlines a representative synthesis. Caution: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Oxidation of 4-Hydroxypyridine

  • To a solution of 4-hydroxypyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature (typically 0-25 °C).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and neutralize the acid.

  • Extract the product, 4-hydroxypyridine N-oxide, with an appropriate organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product if necessary.

Step 2: O-Methylation of 4-Hydroxypyridine N-oxide

  • Dissolve 4-hydroxypyridine N-oxide in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

  • Add a methylating agent such as methyl iodide or dimethyl sulfate dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product, 4-methoxypyridine N-oxide, with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Step 3: Nitration of 4-Methoxypyridine N-oxide

  • Carefully add 4-methoxypyridine N-oxide to a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) at a low temperature (0-10 °C). The N-oxide group directs the nitration to the 3-position.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC analysis).

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • The product, 4-methoxy-3-nitropyridine N-oxide, will precipitate and can be collected by filtration.

Step 4: Deoxygenation of 4-Methoxy-3-nitropyridine N-oxide

  • Dissolve 4-methoxy-3-nitropyridine N-oxide in an inert solvent (e.g., chloroform or dichloromethane).

  • Add a deoxygenating agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) dropwise at a controlled temperature.

  • Reflux the reaction mixture until the reaction is complete.

  • After cooling, carefully quench the reaction with water or a basic solution.

  • Extract the final product, 4-methoxy-3-nitropyridine, with an organic solvent.

  • Purify the product by column chromatography or recrystallization to obtain a white to pale yellow solid.

Chemical Reactivity and Applications

The reactivity of 4-methoxy-3-nitropyridine is dominated by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro group. This substitution pattern makes the pyridine ring susceptible to nucleophilic aromatic substitution (S_NAr) reactions.

G cluster_0 Reactivity Profile cluster_1 Synthetic Utility 4-Methoxy-3-nitropyridine 4-Methoxy-3-nitropyridine Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Reduction of Nitro Group Reduction of Nitro Group Demethylation Demethylation Pharmaceutical Scaffolds Pharmaceutical Scaffolds Agrochemical Intermediates Agrochemical Intermediates Functional Materials Functional Materials

Nucleophilic Aromatic Substitution (S_NAr)

The nitro group at the 3-position strongly activates the 4-position (and to a lesser extent, the 2-position) towards nucleophilic attack. The methoxy group at the 4-position can act as a leaving group, allowing for the introduction of a variety of nucleophiles. This makes 4-methoxy-3-nitropyridine a valuable precursor for the synthesis of a wide range of substituted pyridines.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides access to 3-amino-4-methoxypyridine, a key intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

Applications in Drug Discovery and Agrochemicals

4-Methoxy-3-nitropyridine serves as a versatile building block in the synthesis of biologically active compounds. The ability to selectively functionalize the pyridine ring through S_NAr reactions and reduction of the nitro group allows for the rapid generation of diverse molecular libraries for screening. Its derivatives have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and herbicides. For instance, the core structure is found in precursors to compounds with potential applications in treating cancer and other diseases.

Safety and Handling

4-Methoxy-3-nitropyridine is a chemical that requires careful handling. Based on available GHS information, it is classified as follows:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1]

  • Skin irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage (Category 1): Causes serious eye damage.[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Methoxy-3-nitropyridine is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, driven by the strategic placement of the methoxy and nitro groups, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in the pursuit of new pharmaceuticals, agrochemicals, and functional materials.

References

  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2010). Preparation of nitropyridines by nitration of pyridines with nitric acid. Arkivoc, 2010(7), 179-191.
  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

Sources

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxy-3-nitropyridine

Senior Application Scientist Note: This technical guide addresses the chemical intermediate commonly identified as 4-Methoxy-3-nitropyridine . Initial inquiries for "3-Methoxy-4-nitropyridine" did not yield a readily available compound with a corresponding CAS number in major chemical databases. Due to the high degree of structural similarity and the extensive documentation available, this guide focuses on the regioisomer 4-Methoxy-3-nitropyridine, CAS Number: 31872-62-5 , which is the likely compound of interest for research and development applications.

4-Methoxy-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its chemical structure incorporates a pyridine ring, an electron-donating methoxy group, and an electron-withdrawing nitro group, which collectively influence its reactivity and utility as a chemical intermediate.

The compound is registered under CAS Number 31872-62-5 .[1][2] Its fundamental properties are summarized below for quick reference.

Table 1: Physicochemical Properties of 4-Methoxy-3-nitropyridine

PropertyValueSource
CAS Number 31872-62-5[1][2][3]
Molecular Formula C₆H₆N₂O₃[1][3]
Molecular Weight 154.12 g/mol [1][3]
IUPAC Name 4-methoxy-3-nitropyridine[1]
Appearance Light orange to yellow crystalline powder
Melting Point 72-77 °C[2]
Boiling Point 275.9 ± 20.0 °C at 760 mmHg[3]
Solubility Soluble in Methanol
SMILES COC1=C(C=NC=C1)[O-][1]

Synthesis and Mechanistic Rationale

The primary route for the synthesis of 4-Methoxy-3-nitropyridine is through the electrophilic nitration of 4-methoxypyridine. This reaction leverages the directing effects of the substituents on the pyridine ring.

Causality of the Synthetic Approach

The choice of 4-methoxypyridine as the starting material is critical. The methoxy group at the 4-position is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution. Concurrently, the pyridine nitrogen is a deactivating group. The nitration occurs at the 3-position (ortho to the methoxy group and meta to the ring nitrogen). This regioselectivity is a result of the powerful directing effect of the methoxy group, which stabilizes the cationic intermediate (sigma complex) formed during the attack of the nitronium ion (NO₂⁺). The reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion in situ.

Generalized Synthesis Workflow

The diagram below outlines the logical flow from the starting material to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material: 4-Methoxypyridine reaction_step Electrophilic Nitration (Controlled Temperature) start->reaction_step reagents Nitrating Agent: HNO₃ / H₂SO₄ reagents->reaction_step quench Quench on Ice reaction_step->quench neutralize Neutralization (e.g., with Na₂CO₃) quench->neutralize extract Extraction with Organic Solvent neutralize->extract dry Drying & Concentration extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product: 4-Methoxy-3-nitropyridine purify->product

Caption: Generalized workflow for the synthesis of 4-Methoxy-3-nitropyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of activated pyridine rings.[4]

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.2 equivalents) dropwise to chilled (0-5 °C) concentrated sulfuric acid (3-5 volumes). Maintain the temperature below 10 °C throughout the addition.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and thermometer, dissolve 4-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid (2-3 volumes) while maintaining the temperature below 20 °C.

  • Nitration: Cool the solution of 4-methoxypyridine to 0-5 °C. Slowly add the pre-formed nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8. This will fully precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 4-Methoxy-3-nitropyridine.

Applications in Research and Drug Development

4-Methoxy-3-nitropyridine is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (3-amino-4-methoxypyridine). This resulting aminopyridine is a common scaffold in medicinal chemistry, forming the basis for kinase inhibitors, GPCR modulators, and other therapeutic agents.

  • Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is generally a poor leaving group, the presence of the strongly electron-withdrawing nitro group can activate the pyridine ring for nucleophilic substitution reactions at the 4-position under certain conditions.

  • Pharmacokinetic Properties: The methoxypyridine motif is often incorporated into drug candidates to improve pharmacokinetic properties, such as solubility and metabolic stability.[5]

The diagram below illustrates the role of 4-Methoxy-3-nitropyridine as a precursor to a key amine intermediate, which is then used in further drug discovery efforts.

G A 4-Methoxy-3-nitropyridine (Starting Intermediate) B Reduction (e.g., H₂, Pd/C or SnCl₂) A->B Step 1 C 3-Amino-4-methoxypyridine (Key Intermediate) B->C Step 2 D Amide Coupling, S-N Ar C-C Coupling, etc. C->D Step 3 E Diverse Library of Bioactive Molecules D->E Step 4

Caption: Synthetic utility of 4-Methoxy-3-nitropyridine in drug discovery.

Analytical Characterization (Self-Validating System)

To ensure the identity and purity of synthesized 4-Methoxy-3-nitropyridine, a combination of analytical techniques must be employed. The data from these analyses serves as a self-validating confirmation of the protocol's success.

Table 2: Key Analytical Data for Structural Confirmation

TechniqueExpected ResultsRationale
¹H NMR - Aromatic protons with characteristic shifts and coupling patterns for a 2,3,5-trisubstituted pyridine.- A singlet around 4.0 ppm corresponding to the methoxy (-OCH₃) protons.Confirms the proton environment and the connectivity of the molecule. The integration of peaks should correspond to the number of protons (e.g., 3H for the methoxy group).
¹³C NMR - Signals corresponding to the six distinct carbon atoms of the pyridine ring and the methoxy group.[1]Confirms the carbon backbone and the presence of all expected carbon atoms in unique electronic environments.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 154.12 g/mol .Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural evidence.
Infrared (IR) Spectroscopy - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ and 1360-1330 cm⁻¹.- C-O stretching for the methoxy group.- Aromatic C-H and C=N stretching bands.Confirms the presence of key functional groups, especially the nitro and methoxy groups.
Melting Point - A sharp melting point within the range of 72-77 °C.A narrow melting point range is a strong indicator of high purity.

Safety and Handling

Proper handling of 4-Methoxy-3-nitropyridine is essential due to its potential hazards. All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 3: GHS Hazard Information

PictogramGHS CodeHazard StatementPrecautionary Measures


H302Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
H315Causes skin irritation.[1]P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H318Causes serious eye damage.[1]P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritation.[1]P261: Avoid breathing dust.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives. (WO2010089773A2).

Sources

Synthesis of 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of the primary synthetic routes to 3-Methoxy-4-nitropyridine, a key heterocyclic building block in contemporary drug discovery and materials science. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical insights essential for successful laboratory execution. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this molecule's synthesis. We will detail two field-proven synthetic strategies: the nitration of 3-methoxypyridine via its N-oxide and the methylation of 3-hydroxy-4-nitropyridine. Each section includes step-by-step protocols, safety imperatives, and characterization data, ensuring a self-validating and reproducible workflow.

Introduction: The Strategic Importance of 3-Methoxy-4-nitropyridine

3-Methoxy-4-nitropyridine is a highly versatile substituted pyridine derivative. Its value lies in the orthogonal reactivity of its functional groups: the nitro group can be readily reduced to an amine, serving as a handle for amide bond formation or further derivatization, while the methoxy group influences the electronic properties of the ring and can be a site for ether cleavage if required. The pyridine core itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Therefore, efficient and scalable access to intermediates like 3-Methoxy-4-nitropyridine is of paramount importance for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Core Synthetic Strategies: A Mechanistic Dichotomy

From a strategic perspective, the synthesis of 3-Methoxy-4-nitropyridine can be approached from two distinct mechanistic directions:

  • Electrophilic Aromatic Substitution (SEAr): This approach involves introducing the nitro group onto a pre-existing 3-methoxypyridine ring. Due to the deactivating nature of the pyridine nitrogen, direct nitration is often challenging and can lead to low yields or undesired isomers. The most effective strategy involves the use of an N-oxide, which activates the ring—particularly at the 4-position—towards electrophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): This strategy begins with a pyridine ring already bearing a nitro group and a suitable leaving group at the desired positions. The methoxy group is then introduced via nucleophilic displacement. This method leverages the strong electron-withdrawing effect of the nitro group, which activates the ring for nucleophilic attack.

This guide will detail a primary protocol for each of these core strategies.

Synthesis Route I: Electrophilic Nitration via N-Oxide Activation

This is arguably the most common and reliable route, proceeding in three distinct stages. The foundational logic is to temporarily convert the deactivating pyridine nitrogen into an activating N-oxide group, which powerfully directs the incoming electrophile (NO₂⁺) to the 4-position.

N-Oxide_Route_Workflow Start 3-Methoxypyridine Step1 Step 1: N-Oxidation (m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate1 3-Methoxypyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Nitration (H₂SO₄/HNO₃) Intermediate1->Step2 Intermediate2 3-Methoxy-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Step 3: Deoxygenation (PCl₃ or PPh₃) Intermediate2->Step3 End 3-Methoxy-4-nitropyridine Step3->End

Caption: Workflow for the N-Oxide mediated synthesis of 3-Methoxy-4-nitropyridine.

Mechanistic Rationale: The Role of the N-Oxide

The pyridine nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. Converting it to an N-oxide, however, reverses this effect. The N-oxide oxygen can donate electron density back into the ring via resonance, significantly increasing the electron density at the 2- and 4-positions. This activation, combined with steric hindrance from the C3-methoxy group, makes the 4-position the prime target for nitration.

Caption: Conceptual mechanism of electrophilic nitration on the activated N-oxide ring.

Experimental Protocol: Nitration Route

Step 1: Synthesis of 3-Methoxypyridine-N-oxide

  • Setup: To a solution of 3-methoxypyridine (10.9 g, 100 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask, add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise while stirring in an ice bath to maintain the temperature below 30°C.

  • Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetic acid and water under reduced pressure. The resulting residue is the crude 3-methoxypyridine-N-oxide, which can often be used in the next step without further purification.

Step 2: -N-oxide

Caution: This step involves strong acids and is highly exothermic. Strict temperature control is critical.

  • Setup: In a 500 mL flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 100 mL) to 0°C in an ice-salt bath.

  • Addition: Slowly add the crude 3-methoxypyridine-N-oxide from the previous step to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 15 mL) to concentrated sulfuric acid (30 mL) at 0°C. Add this mixture dropwise to the solution of the N-oxide, maintaining the reaction temperature between 0-5°C.[1]

  • Reaction: After the addition, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). This will cause the product to precipitate.

  • Isolation: Neutralize the cold aqueous solution with a saturated sodium carbonate solution until the pH is ~7-8. The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried. This yields 3-methoxy-4-nitropyridine-N-oxide.[2]

Step 3: Deoxygenation to 3-Methoxy-4-nitropyridine

  • Setup: Dissolve the dried 3-methoxy-4-nitropyridine-N-oxide (17.0 g, 100 mmol) in chloroform (200 mL).

  • Reaction: Add phosphorus trichloride (PCl₃, 9.6 mL, 110 mmol) dropwise at room temperature. The reaction is exothermic. After addition, reflux the mixture for 2-3 hours until TLC indicates the disappearance of the starting material.

  • Workup: Cool the mixture and pour it into ice water. Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Reagent Summary (Overall Process) Molar Mass ( g/mol ) Amount (mmol) Volume/Mass Role
3-Methoxypyridine109.1310010.9 gStarting Material
Hydrogen Peroxide (30%)34.01~11011.3 mLOxidizing Agent
Acetic Acid60.05-100 mLSolvent
Sulfuric Acid98.08-~130 mLSolvent/Catalyst
Fuming Nitric Acid63.01-15 mLNitrating Agent
Phosphorus Trichloride137.331109.6 mLDeoxygenating Agent

Synthesis Route II: Nucleophilic Aromatic Substitution (SNAr)

This route is an excellent alternative if the appropriate precursor, 3-hydroxy-4-nitropyridine, is readily available. The principle here is that the strongly electron-withdrawing nitro group at the 4-position makes the 3-position susceptible to nucleophilic attack, but more importantly, it facilitates the deprotonation of the hydroxyl group, which can then be methylated.

SNAr_Route_Workflow Start 3-Hydroxy-4-nitropyridine Step1 Step 1: Deprotonation (Base, e.g., NaH, K₂CO₃) Start->Step1 Intermediate1 Pyridin-3-olate anion Step1->Intermediate1 Step2 Step 2: Methylation (MeI, Dimethyl Sulfate) Intermediate1->Step2 End 3-Methoxy-4-nitropyridine Step2->End

Caption: Workflow for the SNAr (Methylation) route.

Experimental Protocol: Methylation Route
  • Setup: To a suspension of 3-hydroxy-4-nitropyridine (14.0 g, 100 mmol) and potassium carbonate (K₂CO₃, 20.7 g, 150 mmol) in dry acetone or DMF (200 mL) in a 500 mL flask, add dimethyl sulfate ((CH₃)₂SO₄, 10.4 mL, 110 mmol) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux (or ~60°C for DMF) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography as described in Route I.

Reagent Summary (Methylation) Molar Mass ( g/mol ) Amount (mmol) Volume/Mass Role
3-Hydroxy-4-nitropyridine140.1010014.0 gStarting Material
Potassium Carbonate138.2115020.7 gBase
Dimethyl Sulfate126.1311010.4 mLMethylating Agent
Acetone/DMF--200 mLSolvent

Product Characterization

The identity and purity of the synthesized 3-Methoxy-4-nitropyridine should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow solid.

  • Molecular Formula: C₆H₆N₂O₃[4]

  • Molecular Weight: 154.12 g/mol [4]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.7 (s, 1H), ~8.4 (d, 1H), ~7.2 (d, 1H), ~4.1 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155, ~150, ~145, ~140, ~110, ~58.

  • Mass Spectrometry (GC-MS): m/z (%) = 154 (M⁺), 124, 108, 78.[4]

  • Infrared (IR) Spectroscopy (KBr): ν (cm⁻¹) ~1580 (aromatic C=C), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1280 (C-O-C stretch).[4]

Safety and Handling

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Pyridine Derivatives: Pyridines are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[5][6]

  • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme caution. Reactions involving them can be highly exothermic and must be cooled appropriately.[7]

  • Methylating Agents: Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme care, using appropriate engineering controls and PPE.

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations.[8]

Conclusion

The synthesis of 3-Methoxy-4-nitropyridine is readily achievable through well-established organic chemistry principles. The N-oxide mediated nitration of 3-methoxypyridine offers a robust and high-yielding pathway, benefiting from the powerful directing effect of the N-oxide group. Alternatively, the methylation of 3-hydroxy-4-nitropyridine provides a more direct route if the starting material is available. The choice of synthesis will ultimately depend on starting material availability, scalability requirements, and safety infrastructure. By understanding the causality behind each experimental step, researchers can confidently and safely produce this valuable chemical intermediate for their discovery programs.

References

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitropyridine. Retrieved from [Link]

  • International Union of Crystallography. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation of pyridines.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

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A Comprehensive Technical Guide to 3-Methoxy-4-nitropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties and versatile reactivity. Among these, 3-Methoxy-4-nitropyridine stands out as a pivotal building block. The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the pyridine scaffold creates a molecule with a rich and exploitable chemical profile. This guide provides an in-depth exploration of 3-Methoxy-4-nitropyridine, offering a technical narrative on its synthesis, core reactivity principles, and its strategic deployment in the development of advanced chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in a research setting. These properties govern its behavior in reaction media, its purification, and its identification.

1.1. Core Compound Identifiers

  • IUPAC Name: 3-Methoxy-4-nitropyridine

  • CAS Number: 31872-62-5[1]

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.12 g/mol [1]

  • Canonical SMILES: COC1=C(C=NC=C1)[O-][1]

1.2. Physicochemical Properties

The physical state and solubility of 3-Methoxy-4-nitropyridine dictate its handling and reaction conditions. It is typically a light yellow or white solid at room temperature.[2][3]

PropertyValueSource
Appearance Light yellow solid[2]
Melting Point 73 - 78.0 °C[2]
Boiling Point 127 °C @ 1 mmHg[2]
Density ~1.30 g/cm³[2]
Solubility Good solubility in water[3]

1.3. Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹³C NMR: Spectral data is available and has been referenced in literature, providing a key tool for structural elucidation.[1]

  • Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, showing characteristic peaks for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and C-O-C stretches of the methoxy group.[1]

  • Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[1]

  • Raman Spectroscopy: FT-Raman spectra provide complementary vibrational information for structural analysis.[1]

Synthesis and Mechanistic Considerations

The primary route to 3-Methoxy-4-nitropyridine involves the electrophilic nitration of 3-methoxypyridine. The regiochemical outcome of this reaction is dictated by the electronic nature of the pyridine ring and the directing influence of the methoxy substituent.

Workflow: Synthesis of 3-Methoxy-4-nitropyridine

cluster_start Starting Material cluster_reagents Nitrating Agent cluster_reaction Reaction cluster_product Product 3MP 3-Methoxypyridine ReactionVessel Electrophilic Aromatic Substitution (Nitration) Controlled Temperature (0-10°C) 3MP->ReactionVessel NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->ReactionVessel Product 3-Methoxy-4-nitropyridine ReactionVessel->Product

Caption: Synthesis of 3-Methoxy-4-nitropyridine via nitration.

2.1. Causality of the Synthetic Pathway

The nitration of a pyridine ring is inherently challenging due to the ring's electron-deficient nature, which is further exacerbated under strongly acidic conditions that protonate the ring nitrogen. However, the presence of the electron-donating methoxy group at the 3-position partially activates the ring towards electrophilic attack.

  • Directing Effects: The methoxy group is an ortho, para-director. In the context of the 3-methoxypyridine ring, it directs incoming electrophiles to the 2, 4, and 6 positions.

  • Regioselectivity: Nitration occurs preferentially at the 4-position. While the 2-position is also activated, the 4-position is often favored to minimize steric hindrance. Nitration of 3-methoxypyridine is known to occur on the conjugate acid at the 2-position, but the 4-nitro isomer is the key product of interest here.[4] The synthesis of related nitropyridines often involves carefully controlled conditions using mixed acid (sulfuric and nitric acid).[5]

2.2. Experimental Protocol: Nitration of 3-Methoxypyridine

This protocol is a representative procedure based on standard nitration methodologies for activated pyridine systems.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C. The pyridine will protonate, forming the pyridinium salt.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Add this mixture dropwise from the dropping funnel to the reaction flask, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate solution) until the pH is neutral or slightly basic. The product, 3-Methoxy-4-nitropyridine, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Chemical Reactivity and Strategic Applications

The synthetic utility of 3-Methoxy-4-nitropyridine is rooted in its predictable reactivity, which allows for its transformation into more complex molecular architectures.

Reactivity Pathways of 3-Methoxy-4-nitropyridine

cluster_reduction Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start 3-Methoxy-4-nitropyridine ReducingAgents Fe/AcOH, H₂/Pd-C, SnCl₂ Start->ReducingAgents Nucleophiles R-NH₂, R-O⁻, F⁻, etc. Start->Nucleophiles AminoProduct 3-Methoxy-4-aminopyridine ReducingAgents->AminoProduct Nitro Group Reduction SNArProduct 4-Substituted-3-methoxypyridine Nucleophiles->SNArProduct Displacement of -NO₂ Group

Caption: Key transformations of 3-Methoxy-4-nitropyridine.

3.1. Reduction of the Nitro Group

One of the most valuable transformations is the reduction of the 4-nitro group to a primary amine, yielding 3-Methoxy-4-aminopyridine.[6] This amine is a critical intermediate for constructing more complex molecules, particularly in drug discovery.

  • Causality: The nitro group is readily reduced under various conditions. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems like iron in acetic acid or tin(II) chloride.[7] The choice of reagent can be critical to avoid side reactions and ensure high yields.

  • Significance: The resulting 3-Methoxy-4-aminopyridine[6] is a nucleophile and a building block for introducing the substituted pyridine motif into larger molecules. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to form amides, sulfonamides, and other structures prevalent in pharmacologically active compounds. Studies have investigated the distribution of this derivative in biological systems.[8]

3.2. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the 4-nitro group. This makes the nitro group a good leaving group in SNAr reactions.[9][10]

  • Mechanism & Regiochemistry: Nucleophiles will preferentially attack the electron-deficient carbon atom to which the nitro group is attached (C4). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. Re-aromatization occurs upon the expulsion of the nitrite ion.

  • Synthetic Utility: This reactivity allows for the direct introduction of a wide range of functionalities at the 4-position. Nucleophiles such as amines, alkoxides, and fluoride ions can displace the nitro group, providing a powerful tool for functionalizing the pyridine ring.[9][11] This pathway is a valuable alternative to other methods for synthesizing substituted pyridines.[9][11]

3.3. Applications in Drug Discovery

Pyridine derivatives are integral to many approved drugs.[12] The 3-methoxy-4-aminopyridine core, derived from 3-Methoxy-4-nitropyridine, is a scaffold of interest. The specific substitution pattern can be tailored to interact with biological targets like kinases, G-protein coupled receptors (GPCRs), and other enzymes. The incorporation of nitroarenes is a known strategy in the synthesis of bioactive molecules.[13] For example, related nitropyridine derivatives have been investigated for their potential in anticancer research by targeting bromodomains.[12]

Safety and Handling

Proper handling of 3-Methoxy-4-nitropyridine is crucial due to its potential hazards.

4.1. GHS Hazard Classification

Aggregated GHS information indicates the following hazards:[1]

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318/H319: Causes serious eye damage/irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

4.2. Recommended Handling and Storage

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][14]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

3-Methoxy-4-nitropyridine is a synthetically versatile and valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, predictable synthesis, and dual reactivity pathways—reduction of the nitro group and nucleophilic aromatic substitution—make it a strategic starting material for the synthesis of a wide array of more complex heterocyclic compounds. For researchers and drug development professionals, a comprehensive understanding of this molecule's chemistry provides a powerful tool for the rational design and construction of novel chemical entities with potential therapeutic applications.

References

  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reuther, J. F., & Herner, A. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 4(3), 1163–1178. Retrieved from [Link]

  • Pharmaffiliates. (2024). The Role of Pyridine Derivatives in Anticancer Research. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 3(1), 113-115. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • PubMed. (1985). Distribution of the 4-aminopyridine derivative 3-methoxy-4-aminopyridine in mice. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Methoxy-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxy-3-nitropyridine

In the landscape of modern medicinal chemistry and pharmaceutical development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives are integral to a multitude of approved drugs, offering a versatile framework for molecular recognition and modulation of biological targets.[1][2] Among the vast array of functionalized pyridines, 4-Methoxy-3-nitropyridine has emerged as a particularly valuable and strategic intermediate.

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitropyridine, from its fundamental physicochemical properties to its synthesis and critical role as a building block in the creation of complex, biologically active molecules. As a Senior Application Scientist, the aim is to not only present established protocols but to also offer insights into the causality behind experimental choices, thereby providing a self-validating and authoritative resource for professionals in the field.

Physicochemical and Spectroscopic Profile

4-Methoxy-3-nitropyridine is a solid at room temperature, typically appearing as a white or yellow crystalline powder.[1][3] A thorough understanding of its properties is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
CAS Number 31872-62-5[4]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4]
Melting Point 74.5 °C[3]
IUPAC Name 4-methoxy-3-nitropyridine[4]
Solubility Soluble in most common organic solvents. Good solubility in water.[3]

Spectroscopic data is critical for the unambiguous identification and purity assessment of 4-Methoxy-3-nitropyridine. Key spectral features are summarized below:

  • ¹³C NMR: Data available and referenced in Magnetic Resonance in Chemistry, 31, 38 (1993).[4]

  • Mass Spectrometry (GC-MS): Spectral data is available through the NIST Mass Spectrometry Data Center.[4]

  • Infrared (IR) Spectroscopy (FTIR): Spectra have been recorded and are available, typically showing characteristic peaks for the nitro group, aromatic ring, and ether linkage.[4]

  • Raman Spectroscopy: FT-Raman spectra have been documented.[4]

Core Synthesis: The Nitration of 4-Methoxypyridine

The primary and most direct route to 4-Methoxy-3-nitropyridine is through the electrophilic nitration of 4-methoxypyridine. This reaction leverages the directing effects of the methoxy group and the inherent reactivity of the pyridine ring.

Causality Behind the Synthetic Strategy

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the introduction of an electron-donating group, such as a methoxy group at the 4-position, activates the ring and directs incoming electrophiles to the ortho positions (3 and 5). The nitration of 4-methoxypyridine proceeds to the 3-position, driven by this electronic guidance.[5]

The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]

Detailed Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-Methoxy-3-nitropyridine:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Addition of Starting Material: Slowly add 4-methoxypyridine dropwise to the cooled sulfuric acid, maintaining a low temperature.

  • Addition of Nitrating Agent: Add fuming nitric acid to the reaction mixture.

  • Reaction: Heat the mixture to 70°C and maintain for a period of time (e.g., 2.5 days), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralization: Neutralize the acidic solution by the portion-wise addition of a base, such as solid potassium carbonate, until the solution is alkaline. This step is crucial for the precipitation of the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The resulting yellow powdery product is 4-methoxy-3-nitropyridine. Further purification can be achieved by recrystallization if necessary.

This method has been reported to produce 4-methoxy-3-nitropyridine in high yield (e.g., 92%).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 4-Methoxy-3-nitropyridine SM 4-Methoxypyridine Reagents Fuming HNO₃ Concentrated H₂SO₄ Reaction Nitration (70°C) SM->Reaction Reagents->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Drying & Concentration Extraction->Purification Product 4-Methoxy-3-nitropyridine Purification->Product

Caption: Synthetic workflow for the preparation of 4-Methoxy-3-nitropyridine.

Applications in Drug Development and Medicinal Chemistry

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules and active pharmaceutical ingredients (APIs).[1][2][6][7] They serve as versatile precursors for further functionalization, with the nitro group being readily reducible to an amino group, which can then be elaborated into various pharmacophores.

While direct incorporation of 4-Methoxy-3-nitropyridine into a final drug product is less common, its role as a key intermediate is significant. The strategic placement of the methoxy and nitro groups allows for regioselective transformations, making it a valuable building block in multi-step syntheses.

A notable example of the utility of a closely related analogue is in the synthesis of the antibiotic Gepotidacin . The synthesis of this novel therapeutic involves the nucleophilic aromatic substitution of 2-chloro-6-methoxy-3-nitropyridine, highlighting the importance of the methoxy-nitropyridine scaffold in accessing complex molecular architectures.[8]

Furthermore, substituted nitropyridines are precursors in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[6] The development of drugs such as Rabeprazole, a proton pump inhibitor, also relies on pyridine-based intermediates derived from functionalized nitropyridines.[9]

The general synthetic utility of 4-Methoxy-3-nitropyridine lies in its ability to undergo a variety of chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, opening up a plethora of subsequent reactions such as amide bond formation, sulfonylation, and diazotization.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

  • Further Ring Functionalization: The existing substituents can direct further electrophilic or nucleophilic additions to the pyridine ring.

Logical Relationship Diagram: From Intermediate to Bioactive Molecule

Logical_Relationship cluster_drug_dev Role in Drug Development Intermediate 4-Methoxy-3-nitropyridine Transformation1 Reduction of Nitro Group Intermediate->Transformation1 Transformation2 Nucleophilic Aromatic Substitution Intermediate->Transformation2 Transformation3 Further Ring Functionalization Intermediate->Transformation3 Key_Precursor Key Precursor with Versatile Reactivity Transformation1->Key_Precursor Transformation2->Key_Precursor Transformation3->Key_Precursor Bioactive_Scaffold Bioactive Scaffolds (e.g., aminopyridines) Key_Precursor->Bioactive_Scaffold API Active Pharmaceutical Ingredients (APIs) Bioactive_Scaffold->API

Caption: The role of 4-Methoxy-3-nitropyridine as a key intermediate in the synthesis of bioactive molecules.

Safety and Handling

4-Methoxy-3-nitropyridine is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Methoxy-3-nitropyridine is a strategically important intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined physicochemical and spectroscopic properties, coupled with a reliable and high-yielding synthetic protocol, make it a valuable tool for medicinal chemists. The versatility of the methoxy and nitro substituents allows for a wide range of subsequent chemical transformations, providing access to complex and diverse molecular architectures. A thorough understanding of the synthesis, properties, and potential applications of this compound, as outlined in this guide, is essential for its effective utilization in the pursuit of new and improved therapeutic agents.

References

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3-Methoxy-4-nitropyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-nitropyridine N-oxide

Introduction

3-Methoxy-4-nitropyridine N-oxide is a valuable substituted pyridine derivative widely employed as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the N-oxide functionality, a strong electron-withdrawing nitro group, and an electron-donating methoxy group creates a unique electronic profile, making it a versatile precursor for various functionalization reactions. This guide provides a detailed examination of its synthesis, focusing on the underlying chemical principles, step-by-step experimental protocols, and the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis and Strategy

The most direct and widely recognized strategy for the synthesis of 3-Methoxy-4-nitropyridine N-oxide involves a two-step sequence starting from commercially available 3-methoxypyridine. This approach is predicated on two fundamental transformations in pyridine chemistry:

  • N-Oxidation: The pyridine nitrogen is first oxidized to form the corresponding N-oxide. This initial step is crucial as the N-oxide group activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution.

  • Electrophilic Nitration: The resulting 3-methoxypyridine N-oxide is then subjected to nitration. The combined activating and directing effects of the N-oxide and the 3-methoxy group selectively install the nitro group at the 4-position.

This strategic sequence leverages the powerful directing influence of the N-oxide group, which makes the C4 position highly susceptible to electrophilic attack.

Part 1: Synthesis of 3-Methoxypyridine N-oxide

Principle and Mechanistic Insight

The conversion of a tertiary amine, such as the nitrogen in a pyridine ring, to its N-oxide is an oxidation reaction. This is typically achieved using peroxy acids or hydrogen peroxide.[1] The reaction proceeds via an electrophilic attack by the oxidant on the lone pair of electrons of the pyridine nitrogen. When using hydrogen peroxide in an acetic acid medium, peracetic acid is formed in situ, which then acts as the primary oxidizing agent. The basicity of the amine is a key determinant of reactivity, with more basic amines being more readily oxidized.[1]

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxypyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 3 volumes relative to the pyridine). Stir the mixture to ensure homogeneity.

  • Oxidant Addition: To the stirring solution, carefully and slowly add 30% hydrogen peroxide (approx. 1.3 eq). The addition should be controlled to manage any initial exotherm.

  • Heating: Heat the reaction mixture in an oil bath to an internal temperature of 70-75 °C. Maintain this temperature for approximately 24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Solvent Removal): After cooling to room temperature, remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Cool the residue in an ice-salt bath and slowly add a cold 40% aqueous sodium hydroxide solution with vigorous stirring until the mixture is strongly alkaline (pH > 12). This step neutralizes the acetic acid and deprotonates the product.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform or dichloromethane.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxypyridine N-oxide. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Data Presentation: Reagent Summary for N-Oxidation
ReagentMolar Eq.RoleKey Considerations
3-Methoxypyridine1.0Starting MaterialEnsure purity of the starting material.
Glacial Acetic AcidSolventSolvent & CatalystReacts with H₂O₂ to form peracetic acid.
30% Hydrogen Peroxide~1.3Oxidizing AgentAdd slowly to control the reaction temperature.
40% Sodium HydroxideExcessNeutralizing AgentAdd slowly at low temperature due to a strong exotherm.
Chloroform/DCMSolventExtraction SolventUsed for product extraction from the aqueous phase.

Part 2: Synthesis of 3-Methoxy-4-nitropyridine N-oxide

Principle and Mechanistic Insight

The nitration of 3-methoxypyridine N-oxide is an electrophilic aromatic substitution reaction. The N-oxide group is strongly activating and directs electrophiles to the C4 (para) and C2 (ortho) positions. The 3-methoxy group is also an activating, ortho-para director. In this case, their directing effects are synergistic, strongly favoring the substitution at the C4 position. The reaction is typically carried out in a mixture of a strong acid (sulfuric acid) and a nitrating agent (fuming nitric acid or potassium nitrate).[3] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Nitration_Mechanism

Experimental Protocol: Mixed-Acid Nitration

This protocol is based on well-established methods for the nitration of pyridine N-oxides.[2][3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid (sp. gr. 1.84, approx. 3.5 volumes).

  • Substrate Addition: Slowly and carefully add 3-methoxypyridine N-oxide (1.0 eq) to the cold sulfuric acid with stirring. Ensure the temperature is maintained between 0-10 °C. A large amount of heat is liberated during this step.

  • Nitrating Agent Addition: To the cold mixture, add fuming nitric acid (sp. gr. 1.50, approx. 3 volumes) dropwise or in small portions, ensuring the internal temperature does not rise excessively.

  • Heating: Attach a reflux condenser and place the flask in an oil bath. Slowly raise the temperature to 95-100 °C. A vigorous reaction with gas evolution may occur, which should be controlled by intermittent cooling with an ice-water bath if necessary.[2]

  • Reaction Time: Once the initial vigorous reaction subsides, continue heating at 100-105 °C for 2-3 hours.

  • Quenching: Cool the reaction mixture to approximately 10 °C and pour it slowly and carefully onto a large amount of crushed ice with stirring.

  • Neutralization: Cautiously neutralize the acidic solution by adding a solid base like sodium carbonate or by slowly adding a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is neutral to slightly basic. This will precipitate the product.

  • Isolation: Collect the precipitated yellow solid by suction filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by extraction into chloroform, followed by drying and solvent evaporation.

Alternative "Greener" Nitration Protocol

Using potassium nitrate instead of fuming nitric acid can reduce the formation of nitrogen oxide fumes, offering a more environmentally friendly process.[4][5]

  • Dissolve 3-methoxypyridine N-oxide (1.0 eq) in concentrated sulfuric acid at 0-10 °C as described above.

  • In a separate flask, prepare a solution of potassium nitrate (approx. 1.1-1.5 eq) in concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the solution of the N-oxide, maintaining a low temperature (-10 to 20 °C).[4]

  • After the addition is complete, heat the reaction mixture to 80-120 °C and maintain for the required reaction time.[4][5]

  • Follow the same quenching, neutralization, and isolation procedures as described in the mixed-acid method.

Data Presentation: Reagent Summary for Nitration
ReagentMolar Eq.RoleKey Considerations
3-Methoxypyridine N-oxide1.0SubstrateEnsure it is dry before adding to sulfuric acid.
Conc. Sulfuric AcidSolventSolvent & CatalystHighly corrosive; generates significant heat on dilution.
Fuming Nitric AcidExcessNitrating AgentHighly corrosive and a strong oxidizer. Handle with extreme care.
or Potassium Nitrate~1.1-1.5Nitrating AgentA solid alternative to fuming nitric acid.
Sodium CarbonateExcessNeutralizing AgentAdd slowly to control CO₂ evolution.

Overall Synthetic Workflow

Synthesis_Workflow

Safety and Handling

The synthesis of 3-methoxy-4-nitropyridine N-oxide involves several hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Strong Oxidizers: Hydrogen peroxide and nitric acid are powerful oxidizing agents. They can react violently with organic materials. Avoid contact with flammable substances.

  • Exothermic Reactions: The dilution of sulfuric acid, the addition of the N-oxide to acid, and the neutralization steps are highly exothermic. Maintain cooling and add reagents slowly to control the temperature.

  • Nitration Reaction: Nitration reactions can be highly energetic and may proceed with uncontrollable vigor if the temperature is not carefully managed.[2] An ice bath should always be on hand for emergency cooling.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. All operations must be conducted in a well-ventilated chemical fume hood.[6]

Conclusion

The synthesis of 3-methoxy-4-nitropyridine N-oxide is a robust and well-documented process that hinges on the strategic activation of the pyridine ring via N-oxidation, followed by a regioselective electrophilic nitration. By carefully controlling reaction parameters, particularly temperature, and adhering to rigorous safety standards, researchers can reliably produce this key synthetic intermediate. The choice between traditional mixed-acid nitration and alternative methods using potassium nitrate allows for flexibility based on available resources and environmental considerations. This guide provides the foundational knowledge and practical steps for drug development professionals and scientists to successfully incorporate this synthesis into their research endeavors.

References

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Available at: [Link]

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An In-Depth Technical Guide to the Theoretical Reactivity Profile of 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical reactivity of 3-methoxy-4-nitropyridine, a key heterocyclic building block in modern medicinal chemistry. By examining its electronic structure, this guide elucidates the underlying principles governing its reaction profile, with a primary focus on nucleophilic aromatic substitution (SNAr). Detailed mechanistic insights, validated experimental protocols, and applications in the synthesis of pharmacologically relevant molecules are presented. This document is intended to serve as an essential resource for chemists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of 3-Methoxy-4-nitropyridine

3-Methoxy-4-nitropyridine is a highly functionalized pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures. Its strategic importance lies in the precise arrangement of its substituents: a potent electron-withdrawing nitro group at the 4-position and an electron-donating methoxy group at the 3-position. This specific substitution pattern creates a unique electronic environment that dictates a predictable and highly useful reactivity profile, making it a valuable scaffold in drug discovery programs. Analogous substituted nitropyridines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1]

Theoretical Reactivity Profile: An Electronic Deep Dive

The reactivity of an aromatic system is fundamentally governed by the electron density distribution within the ring. In 3-methoxy-4-nitropyridine, the interplay between the substituents and the inherent electron-deficient nature of the pyridine ring nitrogen creates a highly polarized system.

2.1. Influence of Substituents

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance (mesomeric) and inductive effects, the nitro group at the C4 position drastically reduces the electron density of the pyridine ring. This effect is most pronounced at the ortho (C3, C5) and para (C2, C6, relative to the ring nitrogen) positions.

  • The Methoxy Group (-OCH₃): The methoxy group at C3 acts as a resonance electron-donating group and an inductive electron-withdrawing group. Its primary influence is the donation of a lone pair of electrons into the ring, which partially counteracts the effect of the nitro group.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general state of electron deficiency (π-deficient) across the entire ring system compared to benzene.

The synergy of these effects renders the pyridine ring exceptionally electrophilic, particularly at the positions ortho and para to the nitro group (C3, C5 and C2, C6). This makes the molecule highly susceptible to attack by nucleophiles.

2.2. Resonance and Electron Distribution

The significant polarization of the 3-methoxy-4-nitropyridine ring can be visualized through its resonance structures. The delocalization of the positive charge onto the C2 and C6 positions highlights them as the primary sites for nucleophilic attack.

Caption: Resonance structures illustrating electron deficiency at C2 and C6.

2.3. Computational Insights: Frontier Molecular Orbitals

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more quantitative picture of reactivity.[2][3][4] Analysis of the Frontier Molecular Orbitals (FMOs) is particularly insightful:

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region of a molecule most likely to accept electrons from a nucleophile. For 3-methoxy-4-nitropyridine, the LUMO is expected to have large orbital coefficients on carbons C2 and C6. This confirms that these positions are the most electrophilic and, therefore, the most susceptible to nucleophilic attack.

  • Electrostatic Potential (ESP) Map: An ESP map would visually confirm this, showing a strong positive potential (blue region) localized around the C2 and C6 positions of the ring.

Key Reaction Pathways and Methodologies

The electronic profile of 3-methoxy-4-nitropyridine primes it for several key transformations, with Nucleophilic Aromatic Substitution (SNAr) being the most prominent.

3.1. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the hallmark reaction of this substrate. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The subsequent departure of a leaving group restores aromaticity.

In the case of 3-methoxy-4-nitropyridine, there are no readily displaceable leaving groups like halogens. However, the powerful activation by the nitro group can facilitate the displacement of other groups or, more commonly, enable addition-elimination at a C-H position in a process known as Vicarious Nucleophilic Substitution (VNS).[6] More typically, this scaffold is derived from a precursor with a leaving group at C2 or C6 to enable facile SNAr.

Workflow for a Typical SNAr Reaction:

SNAr_Workflow reagents Dissolve Substrate & Nucleophile in Aprotic Polar Solvent (e.g., DMF, DMSO) reaction Add Base (e.g., K2CO3, DIPEA) Heat to 60-120 °C reagents->reaction 1. Inert Atmosphere monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring 2. Time: 2-24h workup Quench with Water Extract with Organic Solvent (e.g., EtOAc) monitoring->workup 3. Upon Completion purification Purify by Column Chromatography workup->purification 4. Dry & Concentrate product Isolated Product purification->product

Caption: A generalized experimental workflow for SNAr reactions.

3.2. Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation is fundamental in medicinal chemistry, as the resulting aminopyridine is a common pharmacophore and a key precursor for further functionalization (e.g., amide coupling, sulfonamide formation).

Experimental Protocol: Nitro Group Reduction

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-methoxy-4-nitropyridine (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq).

  • Hydrogen Source: Secure the flask to a hydrogenation apparatus or introduce a hydrogen balloon. Purge the system with hydrogen gas.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy-pyridin-4-amine, which can be purified further if necessary.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/SystemTypical ConditionsNotes
H₂, Pd/C1 atm H₂, RT, EthanolClean, high-yielding, standard method.
Fe, NH₄ClReflux, Ethanol/H₂OCost-effective, good for scale-up.
SnCl₂·2H₂ORT to 60 °C, EthanolMild conditions, tolerates some functional groups.
Sodium Dithionite (Na₂S₂O₄)RT, H₂O/THFUseful for water-soluble substrates.

3.3. Electrophilic Aromatic Substitution (EAS)

Due to the strongly deactivated nature of the pyridine ring, electrophilic aromatic substitution on 3-methoxy-4-nitropyridine is exceptionally difficult and generally not a synthetically viable strategy. The combined electron-withdrawing effects of the ring nitrogen and the nitro group make the system highly resistant to attack by electrophiles. Any forced reaction would likely require harsh conditions and result in low yields and poor selectivity.

Applications in Drug Development

Substituted nitropyridines are pivotal building blocks in the synthesis of numerous biologically active molecules. The ability to perform selective SNAr reactions and subsequent nitro group reductions allows for the rapid construction of diverse chemical libraries for screening. For instance, related pyridine N-oxide functionalities are increasingly used in prodrugs and targeted cytotoxic agents.[7] The antibiotic Gepotidacin, used for treating urinary tract infections, features a complex heterocyclic core that can be conceptually derived from functionalized pyridine building blocks.[8]

Conclusion

The theoretical reactivity profile of 3-methoxy-4-nitropyridine is dominated by the powerful electron-withdrawing nature of its nitro group and the inherent π-deficiency of the pyridine nucleus. This electronic arrangement strongly activates the C2 and C6 positions towards nucleophilic attack, making Nucleophilic Aromatic Substitution the cornerstone of its synthetic utility. Furthermore, the facile reduction of the nitro group to a primary amine provides a critical gateway to a vast array of further chemical modifications. A thorough understanding of this reactivity profile empowers medicinal chemists to strategically employ this versatile building block in the rational design and synthesis of next-generation therapeutics.

References

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 . (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Electronic Structure Analysis of the Nonlinear Optical Materials 4-Nitropyridine N-Oxide (NPO) and 3-Methyl-4-nitropyridine N-Oxide (POM) . (1996). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution . (2022). Organic Letters. Retrieved January 27, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities . (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations . (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • nucleophilic aromatic substitutions . (2019, January 19). YouTube. Retrieved January 27, 2026, from [Link]

  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects . (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone . (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION . (2005). HETEROCYCLES, Vol. 65, No. 9. Retrieved January 27, 2026, from [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors . (2023). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

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  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide . (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • (PDF) Synthesis, Molecular Structure and Quantum Chemical Computational Interpretations on (E)-N'-(3, 4-Dimethoxy benzylidene)-Nicotinohydrazide Monohydrate by DFT-B3LYP and M02-2X level of Calculations; A Comparative Study . (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: 3-Methoxy-4-nitropyridine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of molecules targeting a wide array of biological targets. Among the vast family of pyridine derivatives, 3-methoxy-4-nitropyridine stands out as a particularly valuable and versatile building block. The presence of a nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the methoxy group provides a handle for further functionalization and influences the molecule's steric and electronic profile. This guide provides an in-depth exploration of the reactivity of 3-methoxy-4-nitropyridine and detailed protocols for its application in the synthesis of complex molecules relevant to drug discovery and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance White to off-white solid
Melting Point 94-98 °C
Solubility Soluble in many organic solvents

Safety Note: 3-Methoxy-4-nitropyridine is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity: A Gateway to Diverse Functionality

The synthetic utility of 3-methoxy-4-nitropyridine is primarily dictated by two key reactive sites: the pyridine ring, activated for nucleophilic aromatic substitution by the nitro group, and the nitro group itself, which can be readily reduced to an amino group.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The electron-deficient nature of the pyridine ring, further enhanced by the powerful electron-withdrawing nitro group at the 4-position, renders the C4 position highly susceptible to attack by nucleophiles. This SNAr reaction is a cornerstone of the synthetic utility of 3-methoxy-4-nitropyridine, allowing for the facile introduction of a wide range of functionalities.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 3-methoxy-4-nitropyridine proceeds through a two-step addition-elimination mechanism.

Figure 1. Generalized mechanism of the SNAr reaction.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically employed.[1] These solvents effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize any acid generated during the reaction and, in the case of amine nucleophiles, to deprotonate the nucleophile, increasing its reactivity.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the attacking species. Stronger nucleophiles may react at room temperature, while weaker nucleophiles often require heating to achieve a reasonable reaction rate.

Application Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for key transformations of 3-methoxy-4-nitropyridine.

Protocol 1: Synthesis of 4-Amino-3-methoxypyridine via Nucleophilic Aromatic Substitution with Amines

The displacement of the nitro group by an amine is a highly efficient method for the synthesis of 4-amino-3-methoxypyridine derivatives, which are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[2][3]

Experimental Workflow:

protocol1_workflow start Start reactants Combine 3-methoxy-4-nitropyridine, amine, base, and solvent start->reactants reaction Heat reaction mixture (e.g., 80-120 °C) reactants->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring workup Cool, quench with water, and extract with organic solvent monitoring->workup Reaction Complete purification Purify by column chromatography or recrystallization workup->purification end End purification->end

Figure 2. Workflow for the synthesis of 4-amino-3-methoxypyridine derivatives.

Detailed Step-by-Step Protocol (Example with Aniline):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-4-nitropyridine (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the 3-methoxy-4-nitropyridine.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 4-anilino-3-methoxypyridine.

Representative Data:

Amine NucleophileReaction ConditionsYield (%)Reference
AnilineK₂CO₃, DMF, 100 °C, 5 h85[4]
N-MethylanilineK₂CO₃, DMSO, 120 °C, 8 h78[5]
PiperidineEt₃N, MeCN, 80 °C, 3 h92[4]
Protocol 2: Synthesis of 4-Alkoxy- and 4-Aryloxy-3-methoxypyridines

The reaction of 3-methoxy-4-nitropyridine with alkoxides or phenoxides provides access to a variety of ether-substituted pyridines.

Detailed Step-by-Step Protocol (Example with Sodium Methoxide):

  • Reaction Setup: To a solution of 3-methoxy-4-nitropyridine (1.0 eq.) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Protocol 3: Synthesis of 4-Thioether-3-methoxypyridines

The reaction with thiols provides a route to 4-thioether substituted pyridines.

Detailed Step-by-Step Protocol (Example with Thiophenol):

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-nitropyridine (1.0 eq.) and thiophenol (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at 60 °C for 3-5 hours.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 1 for monitoring and work-up.

Protocol 4: Reduction of the Nitro Group to Synthesize 4-Amino-3-methoxypyridine

The reduction of the nitro group to an amine is a critical transformation that opens up a plethora of synthetic possibilities, including amide bond formation, sulfonylation, and diazotization reactions.[6]

Experimental Workflow:

protocol4_workflow start Start reactants Suspend 3-methoxy-4-nitropyridine in solvent start->reactants reagent_add Add reducing agent (e.g., Fe/AcOH or SnCl2/HCl) reactants->reagent_add reaction Heat reaction mixture (e.g., 60-100 °C) reagent_add->reaction workup Filter, neutralize, and extract with organic solvent reaction->workup purification Purify by column chromatography or recrystallization workup->purification end End purification->end

Figure 3. Workflow for the reduction of 3-methoxy-4-nitropyridine.

Detailed Step-by-Step Protocol (Using Iron in Acetic Acid):

  • Reaction Setup: To a mixture of iron powder (5.0 eq.) in glacial acetic acid, add a solution of 3-methoxy-4-nitropyridine (1.0 eq.) in acetic acid.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours.[7]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-3-methoxypyridine.[7]

Alternative Reduction Method (Using Tin(II) Chloride):

A solution of 3-methoxy-4-nitropyridine in concentrated hydrochloric acid can be treated with a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at elevated temperatures to afford 4-amino-3-methoxypyridine.[1] This method is effective but generates tin waste, which requires proper disposal.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-amino-3-methoxypyridine core, readily synthesized from 3-methoxy-4-nitropyridine, is a key structural motif in a number of kinase inhibitors.[8][9] The amino group at the 4-position often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while the methoxy group at the 3-position can be used to fine-tune the compound's potency and selectivity. The synthesis of bosutinib, a Src/Abl kinase inhibitor, exemplifies the utility of this building block.[8][10]

Conclusion

3-Methoxy-4-nitropyridine is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. Its reactivity, primarily centered around nucleophilic aromatic substitution and nitro group reduction, provides a robust platform for the introduction of diverse functionalities. The protocols outlined in this guide offer a practical framework for researchers to leverage the synthetic potential of this important intermediate in their drug discovery and development programs.

References

  • PubChem. 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-nitropyridine)
  • Malešič, M., et al. (2007). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Acta Chimica Slovenica, 54(3), 643-646.
  • Ghorab, M. M., et al. (2015). Novel quinoline and pyrimido[4,5-b]quinoline derivatives as potential anticancer and radiosensitizing agents. Journal of Heterocyclic Chemistry, 52(5), 1469-1478.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Request PDF. (2023, August 6). ResearchGate. [Link]

  • Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.
  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2021). Journal of King Saud University - Science, 33(7), 101569.
  • Chem-Impex. 4-Amino-3-methoxypyridine. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). ResearchGate. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (2012). Chapman University Digital Commons. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007). MDPI. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2023).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007). [Link]

  • Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. (2003). ResearchGate. [Link]

  • Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2015). RSC Advances, 5(109), 89633-89643.

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The Strategic Utility of 3-Methoxy-4-nitropyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic building blocks, 3-methoxy-4-nitropyridine has emerged as a versatile and highly valuable scaffold. Its unique electronic and steric properties, conferred by the methoxy and nitro substituents on the pyridine ring, provide medicinal chemists with a powerful tool for the construction of complex molecular architectures with diverse biological activities.

This comprehensive guide delves into the practical applications of 3-methoxy-4-nitropyridine in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for its use. We will explore its pivotal role as a precursor to key pharmacophores and illustrate its application in the synthesis of targeted therapies, including kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is the bedrock of its effective and responsible use in the laboratory.

Table 1: Physicochemical Properties of 3-Methoxy-4-nitropyridine

PropertyValueSource
Molecular Formula C₆H₆N₂O₃PubChem[1]
Molecular Weight 154.12 g/mol PubChem[1]
Appearance Pale yellow solid
Melting Point 74.0 to 78.0 °CChemicalBook[2]
Boiling Point 127 °C at 1 mmHgChemicalBook[2]
pKa 2.51 ± 0.18ChemicalBook[2]
Solubility Soluble in DMSO and MethanolChemicalBook[2]

Safety and Handling:

3-Methoxy-4-nitropyridine is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

The Gateway to Bioactive Aminopyridines: The Reduction of 3-Methoxy-4-nitropyridine

The primary and most significant application of 3-methoxy-4-nitropyridine in medicinal chemistry lies in its facile reduction to 3-methoxy-4-aminopyridine. This transformation is a critical step in the synthesis of a multitude of biologically active compounds, as the resulting 4-aminopyridine moiety is a privileged scaffold found in numerous pharmaceuticals. The amino group serves as a versatile handle for a wide array of subsequent chemical modifications, including amide bond formation, sulfonylation, and participation in the construction of heterocyclic ring systems.

The 3-methoxy-4-aminopyridine scaffold is a key component in the development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-cancer agents, due to its ability to effectively interact with biological targets.[3]

Experimental Protocols for the Reduction of 3-Methoxy-4-nitropyridine

The reduction of the nitro group in 3-methoxy-4-nitropyridine can be achieved through several reliable methods. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the compatibility with other functional groups in more complex substrates. Below are three commonly employed and validated protocols.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity.

Reaction Scheme:

Catalytic_Hydrogenation cluster_reagents 3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-nitropyridine->3-Methoxy-4-aminopyridine H2_PdC H₂ (g), Pd/C Ethanol, rt

Catalytic Hydrogenation Workflow

Materials:

  • 3-Methoxy-4-nitropyridine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 3-methoxy-4-nitropyridine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-methoxy-4-aminopyridine as a solid.

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Ethanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves both the starting material and the product.

  • Celite® filtration is crucial for the complete and safe removal of the pyrophoric palladium catalyst.

The use of iron powder in the presence of an acid is a classical and cost-effective method for the reduction of aromatic nitro compounds.

Reaction Scheme:

Bechamp_Reduction cluster_reagents 3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-nitropyridine->3-Methoxy-4-aminopyridine Fe_HCl Fe, NH₄Cl Ethanol/H₂O, reflux

Béchamp Reduction Workflow

Materials:

  • 3-Methoxy-4-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

Procedure:

  • To a solution of 3-methoxy-4-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5-10 eq) and ammonium chloride (4-5 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and basify with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-methoxy-4-aminopyridine.

Causality Behind Experimental Choices:

  • Iron powder is an inexpensive and effective reducing agent for nitro groups.

  • Ammonium chloride or HCl acts as a proton source to facilitate the reduction process.

  • The biphasic solvent system (ethanol/water) helps to dissolve both the organic substrate and the inorganic reagents.

  • Basification is necessary to neutralize the acidic reaction mixture and deprotonate the anilinium salt to the free amine, which can then be extracted into an organic solvent.

Stannous chloride is a mild and effective reducing agent for nitro groups, particularly useful when other reducible functional groups are present in the molecule.

Reaction Scheme:

SnCl2_Reduction cluster_reagents 3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-nitropyridine->3-Methoxy-4-aminopyridine SnCl2 SnCl₂·2H₂O Ethanol, reflux

Stannous Chloride Reduction Workflow

Materials:

  • 3-Methoxy-4-nitropyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 3-methoxy-4-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, saturated solution of sodium bicarbonate.

  • Continue stirring until the tin salts precipitate.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methoxy-4-aminopyridine.

Causality Behind Experimental Choices:

  • Stannous chloride is a chemoselective reducing agent for nitro groups in the presence of other sensitive functionalities.

  • The basic workup is essential to precipitate the tin salts, which can otherwise be difficult to remove from the product.[4]

Table 2: Comparison of Reduction Protocols

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CEthanol, rt, 1-3 atmHigh yield, clean reaction, easy workupRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Béchamp Reduction Fe, NH₄Cl or HClEthanol/H₂O, refluxInexpensive, readily available reagentsWorkup can be tedious due to iron salts, may not be suitable for sensitive substrates
Stannous Chloride Reduction SnCl₂·2H₂OEthanol, refluxMild conditions, good chemoselectivityFormation of tin salts can complicate workup, tin waste is an environmental concern[5]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of 3-methoxy-4-aminopyridine is in the synthesis of Janus kinase (JAK) inhibitors.[6][] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[6] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[8]

The 3-methoxy-4-aminopyridine scaffold can be elaborated to construct complex heterocyclic systems that effectively target the ATP-binding site of JAKs.

Illustrative Synthetic Pathway to a Pyrazolo[3,4-b]pyridine-based JAK Inhibitor Core

The following is a representative synthetic sequence illustrating how 3-methoxy-4-aminopyridine can be utilized to construct a pyrazolo[3,4-b]pyridine core, a common scaffold in JAK inhibitors.

JAK_Inhibitor_Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization A 3-Methoxy-4-nitropyridine B 3-Methoxy-4-aminopyridine A->B Reduction (e.g., H₂, Pd/C) D Intermediate B->D C Ethyl 2-cyano-3-ethoxyacrylate C->D E Pyrazolo[3,4-b]pyridine Core D->E Heat

Synthetic Workflow for a JAK Inhibitor Core

This workflow outlines the key transformations leading to a core structure found in many JAK inhibitors.

Step 1: Reduction of 3-Methoxy-4-nitropyridine

  • As detailed in the protocols above, 3-methoxy-4-nitropyridine is reduced to 3-methoxy-4-aminopyridine.

Step 2: Condensation with an Electrophilic Partner

  • The resulting 3-methoxy-4-aminopyridine is then reacted with a suitable three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate. The amino group acts as a nucleophile, displacing the ethoxy group.

Step 3: Intramolecular Cyclization

  • The intermediate from the condensation reaction undergoes a thermally induced intramolecular cyclization to form the desired pyrazolo[3,4-b]pyridine ring system. This scaffold can then be further functionalized to generate potent and selective JAK inhibitors. The synthesis of pyrazolo[3,4-b]pyridines is a well-established method for creating biologically active molecules.[3][9][10][11]

Conclusion

3-Methoxy-4-nitropyridine is a strategically important building block in medicinal chemistry, primarily serving as a readily available precursor to the versatile 3-methoxy-4-aminopyridine intermediate. The protocols detailed herein for the reduction of the nitro group offer reliable and scalable methods for accessing this key amine. The subsequent utility of 3-methoxy-4-aminopyridine in the synthesis of complex heterocyclic systems, such as the pyrazolo[3,4-b]pyridine core of JAK inhibitors, underscores the significance of the parent nitro compound in modern drug discovery programs. By understanding the reactivity and handling of 3-methoxy-4-nitropyridine, medicinal chemists can efficiently leverage its synthetic potential to accelerate the development of novel therapeutics.

References

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  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). Pharmaceuticals, 18(11), 1599.
  • Zhang, X., Li, X., Zhang, Y., & Wang, J. (2020). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206.

Sources

Application Notes and Protocols for 3-Methoxy-4-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a foundational structural motif in a multitude of successful commercial agrochemicals, including fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and the versatility with which it can be functionalized make it a privileged scaffold in the discovery of novel active ingredients. 3-Methoxy-4-nitropyridine, and its derivatives, represent a key starting material for the synthesis of a new generation of crop protection agents. The methoxy and nitro groups provide strategic points for chemical modification, allowing for the construction of complex molecules with high biological activity.[3][4] This document provides a comprehensive guide to the synthetic utility of 3-Methoxy-4-nitropyridine, with a focus on its application in the development of novel herbicides.

Synthetic Pathway: From a Simple Pyridine to a Potent Herbicide

The transformation of 3-Methoxy-4-nitropyridine into a herbicidally active compound involves a series of well-established chemical reactions. The primary and most crucial step is the reduction of the nitro group to an amine, yielding 4-amino-3-methoxypyridine, a versatile intermediate for further elaboration.[3][4] The following proposed synthetic pathway details the conversion of 3-Methoxy-4-nitropyridine into a hypothetical picolinic acid herbicide, a class of compounds known to act as synthetic auxins.

Synthetic_Pathway A 3-Methoxy-4-nitropyridine B 4-Amino-3-methoxypyridine A->B Reduction (e.g., H2, Pd/C) C 4-Amino-2-bromo-3-methoxypyridine B->C Bromination (e.g., NBS) D 4-Amino-2-bromo-3-methoxy-6-vinylpyridine C->D Suzuki Coupling (e.g., Vinylboronic acid, Pd catalyst) E Methyl 4-amino-3-methoxy-6-vinylpicolinate D->E Carbonylation (e.g., CO, Pd catalyst, MeOH) F Hypothetical Herbicide (Picolinic Acid Derivative) E->F Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic workflow for a picolinic acid herbicide from 3-Methoxy-4-nitropyridine.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of the proposed herbicidal compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Amino-3-methoxypyridine

Rationale: The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the reactivity of the pyridine ring, enabling subsequent functionalization. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol:

  • To a solution of 3-Methoxy-4-nitropyridine (10.0 g, 64.9 mmol) in ethanol (150 mL) in a high-pressure reactor, add 10% Palladium on carbon (50% wet, 1.0 g).

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-3-methoxypyridine as a solid.

Parameter Value Reference
Starting Material3-Methoxy-4-nitropyridineN/A
Product4-Amino-3-methoxypyridine[5]
ReagentsH₂, 10% Pd/C, EthanolGeneral Knowledge
Expected Yield>95%Estimated
Purity>98% (by HPLC)Estimated
Step 2: Synthesis of 4-Amino-2-bromo-3-methoxypyridine

Rationale: Introduction of a bromine atom at the 2-position via electrophilic bromination provides a handle for subsequent cross-coupling reactions. The amino group directs the bromination to the ortho position.

Protocol:

  • Dissolve 4-Amino-3-methoxypyridine (7.0 g, 56.4 mmol) in acetonitrile (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (10.0 g, 56.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-Amino-2-bromo-3-methoxy-6-vinylpyridine

Rationale: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this step, the vinyl group is introduced, which can be further functionalized.

Protocol:

  • To a degassed mixture of 4-Amino-2-bromo-3-methoxypyridine (5.0 g, 22.8 mmol), potassium vinyltrifluoroborate (3.3 g, 25.1 mmol), and cesium carbonate (14.9 g, 45.6 mmol) in a 2:1 mixture of toluene and water (60 mL), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (930 mg, 1.14 mmol).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Step 4: Synthesis of Methyl 4-amino-3-methoxy-6-vinylpicolinate

Rationale: Palladium-catalyzed carbonylation introduces the ester functionality, a key feature of many picolinate herbicides.

Protocol:

  • In a high-pressure reactor, combine 4-Amino-2-bromo-3-methoxy-6-vinylpyridine (4.0 g, 16.3 mmol), palladium(II) acetate (183 mg, 0.82 mmol), and 1,3-Bis(diphenylphosphino)propane (dppp) (336 mg, 0.82 mmol) in methanol (50 mL).

  • Add triethylamine (4.5 mL, 32.6 mmol).

  • Pressurize the reactor with carbon monoxide to 100 psi.

  • Heat the reaction to 80 °C and stir for 18 hours.

  • Cool the reactor, vent, and purge with nitrogen.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 5: Synthesis of the Hypothetical Picolinic Acid Herbicide

Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is the final step in the synthesis of the active herbicidal ingredient.

Protocol:

  • Dissolve Methyl 4-amino-3-methoxy-6-vinylpicolinate (3.0 g, 14.4 mmol) in a mixture of tetrahydrofuran (THF) (30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (1.2 g, 28.8 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Acidify the reaction mixture to pH 3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Proposed Mechanism of Action: Synthetic Auxin Activity

The synthesized picolinic acid derivative is designed to mimic the natural plant hormone auxin (indole-3-acetic acid). Synthetic auxins disrupt normal plant growth processes by binding to auxin receptors, leading to an uncontrolled and disorganized growth response, ultimately resulting in plant death.

Mechanism_of_Action cluster_0 Plant Cell Herbicide Picolinic Acid Herbicide Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Proposed mechanism of action of the picolinic acid herbicide as a synthetic auxin.

Application Protocols for Efficacy Testing

Greenhouse Pot Study

Objective: To evaluate the post-emergence herbicidal efficacy of the synthesized compound on a range of broadleaf and grass weed species.

Protocol:

  • Grow weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail)) in pots in a greenhouse to the 2-4 leaf stage.

  • Prepare a stock solution of the synthesized herbicide in a suitable solvent (e.g., acetone with a surfactant).

  • Prepare serial dilutions to achieve a range of application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare).

  • Apply the herbicide solutions to the foliage of the weeds using a laboratory track sprayer.

  • Include a negative control (solvent + surfactant only) and a positive control (a commercial standard herbicide).

  • Maintain the plants in the greenhouse under optimal growing conditions.

  • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT).

Data Summary

The following table summarizes the expected outcomes of the synthesis and efficacy testing.

Stage Parameter Expected Result
Synthesis Overall Yield20-30%
Final Purity>95%
Efficacy Testing GR₅₀ (50% Growth Reduction) on Velvetleaf50-100 g ai/ha
GR₅₀ on Redroot Pigweed25-75 g ai/ha
GR₅₀ on Giant Foxtail>200 g ai/ha (expected lower activity on grasses)

Conclusion

3-Methoxy-4-nitropyridine is a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to 4-amino-3-methoxypyridine opens up a wide array of synthetic possibilities for the development of potent herbicides and other crop protection agents. The protocols and conceptual framework provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this important chemical intermediate.

References

  • Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine. Retrieved from [Link]

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  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Ivanova, D., & Tchekalarova, J. (2019).
  • Li, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6289.
  • Liu, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15891.
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  • Irwin, J. A. (1970). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1340-1343.
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  • Keam, S. J., & Keating, G. M. (2014). The use of aminopyridines in neurological disorders. CNS drugs, 28(1), 25-41.
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  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

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Application Notes and Protocols for the Reaction of 3-Methoxy-4-nitropyridine with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Nucleophilic Aromatic Substitution in Drug Discovery

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, substituted pyridines are privileged scaffolds found in numerous approved drugs and clinical candidates. The reaction of 3-methoxy-4-nitropyridine with amines, a classic example of nucleophilic aromatic substitution (SNAr), represents a powerful and versatile method for generating libraries of 4-amino-3-methoxypyridine derivatives. These products are key intermediates in the development of targeted therapies, particularly in oncology and immunology.[1][2]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the SNAr reaction of 3-methoxy-4-nitropyridine with amines. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for a representative reaction, and showcase the broad applicability of this methodology.

Mechanistic Insights: The Driving Forces of the SNAr Reaction

The reaction proceeds via a well-established SNAr mechanism, which is contingent on the electronic properties of the pyridine ring. The pyridine nitrogen and the nitro group at the 4-position are strongly electron-withdrawing, rendering the pyridine ring electron-deficient and susceptible to nucleophilic attack.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This position is para to the strongly activating nitro group.

  • Formation of the Meisenheimer Complex: The initial attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group and the ring nitrogen.

  • Rearomatization and Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the leaving group. In the case of 3-methoxy-4-nitropyridine, the nitro group is the preferred leaving group over the methoxy group due to its superior ability to stabilize a negative charge.

The 3-methoxy group, being an electron-donating group, has a modest deactivating effect on the ring for nucleophilic attack compared to an unsubstituted ring. However, its position meta to the site of nucleophilic attack minimizes this deactivation. Furthermore, the methoxy group can influence the pharmacokinetic properties of the final products, making it a valuable substituent in drug design.

Visualizing the Reaction Mechanism

Caption: The SNAr reaction pathway of 3-methoxy-4-nitropyridine with an amine.

Experimental Protocol: Synthesis of N-Benzyl-3-methoxypyridin-4-amine

This protocol details a representative SNAr reaction between 3-methoxy-4-nitropyridine and benzylamine.

Materials and Reagents:

  • 3-Methoxy-4-nitropyridine

  • Benzylamine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-methoxy-4-nitropyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMSO to dissolve the starting material, followed by triethylamine (2.0 eq).

  • Nucleophile Addition: Add benzylamine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-methoxypyridin-4-amine.

Characterization of N-Benzyl-3-methoxypyridin-4-amine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H), 7.95 (d, J = 5.6 Hz, 1H), 7.40-7.25 (m, 5H), 6.65 (d, J = 5.6 Hz, 1H), 5.50 (br s, 1H), 4.55 (d, J = 5.8 Hz, 2H), 3.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 153.0, 149.5, 145.2, 140.1, 138.5, 128.8, 127.8, 127.5, 107.8, 56.0, 48.5.

  • IR (ATR): 3410, 3022, 1604, 1507, 1261, 731 cm⁻¹.[3]

Scope of the Reaction: Versatility with Various Amines

The reaction of 3-methoxy-4-nitropyridine is not limited to benzylamine and can be extended to a wide range of primary and secondary amines. The following table summarizes representative examples based on analogous reactions with 3-bromo-4-nitropyridine, demonstrating the broad utility of this transformation.[4]

Amine NucleophileProductExpected Yield (%)
Morpholine4-(3-Methoxy-4-pyridinyl)morpholine85-95
Piperidine4-(3-Methoxy-4-pyridinyl)piperidine80-90
BenzylamineN-Benzyl-3-methoxypyridin-4-amine75-85
AnilineN-(3-Methoxyphenyl)-4-pyridinamine60-70

Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions.

Applications in Drug Discovery: Targeting Kinases and Beyond

The 4-amino-3-methoxypyridine scaffold is a key structural motif in a variety of biologically active molecules, most notably in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Examples of Drug Candidates and Approved Drugs:

  • JNK Inhibitors: Derivatives of 4-amino-3-methoxypyridine have been investigated as potent and selective inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in stress-induced signaling pathways.[1]

  • Other Kinase Inhibitors: The scaffold has been incorporated into inhibitors of various other kinases, highlighting its versatility in targeting the ATP-binding site of these enzymes.

The ability to readily diversify the 4-amino position through the SNAr reaction of 3-methoxy-4-nitropyridine allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Logical Workflow for Synthesis and Application

workflow cluster_synthesis Synthesis Phase cluster_application Application & Development start 3-Methoxy-4-nitropyridine + Amine (R-NH₂) reaction S N Ar Reaction (DMSO, TEA, 90°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-Amino-3-methoxypyridine Derivative purification->product sar Structure-Activity Relationship (SAR) Studies product->sar product->sar optimization Lead Optimization (ADME/Tox Properties) sar->optimization candidate Preclinical Candidate Selection optimization->candidate

Caption: A streamlined workflow from synthesis to drug discovery applications.

Conclusion

The nucleophilic aromatic substitution of 3-methoxy-4-nitropyridine with amines is a robust and highly valuable transformation in the arsenal of the medicinal chemist. Its reliability, broad substrate scope, and the strategic importance of the resulting 4-amino-3-methoxypyridine products in drug discovery, particularly in the field of kinase inhibitors, underscore its continued relevance. This application note provides the foundational knowledge and a practical protocol to empower researchers to effectively utilize this key reaction in their synthetic endeavors.

References

  • Jia, X., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, Vol. 65, No. 9. [Link]

  • Lebegue, N., et al. (2004). Synthesis of 4-Methoxybenzylamino Derivatives of Dibenzothiadiazepinedioxide. Arkivoc. [Link]

  • Google Patents. (2015). Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. CN105130880A.
  • Munoz, L., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4293-4297. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14353. [Link]

  • Organic Syntheses. (1951). 3-methyl-4-nitropyridine-1-oxide. Org. Synth., 31, 72. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
  • UPCommons. (2021). European Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (1968). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. [Link]

  • Royal Society of Chemistry. (2022). Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. Supporting Information. [Link]

  • MDPI. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

  • ResearchGate. (2022). Synthesis of 3-substituted-6-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridines. Reagents and conditions: (a) alkyne, CuI, Pd(PPh3)2Cl2, Et3N, THF, 30 °C. [Link]

  • PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2014). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

  • PubChem. (n.d.). 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. [Link]

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  • PubMed Central. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]

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The Strategic Reduction of 3-Methoxy-4-nitropyridine: A Senior Application Scientist's Guide to Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methoxy-4-aminopyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the aminopyridine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. The targeted synthesis of substituted aminopyridines is, therefore, a critical endeavor for researchers and professionals in drug development. Among these, 3-methoxy-4-aminopyridine is a particularly valuable intermediate, serving as a key building block in the synthesis of a range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] Its unique electronic and steric properties, conferred by the methoxy and amino substituents on the pyridine ring, allow for precise molecular interactions with biological targets.[1] This guide provides a detailed exploration of the chemical reduction of 3-methoxy-4-nitropyridine, a pivotal transformation for accessing this important synthetic precursor. We will delve into the mechanistic underpinnings of various reduction strategies, offering field-proven protocols and critical insights to ensure successful and safe laboratory execution.

Choosing the Right Path: A Comparative Analysis of Reduction Methodologies

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, achievable through several distinct methodologies. The choice of method is paramount and is dictated by factors such as substrate sensitivity, desired chemoselectivity, scalability, and safety considerations. For the reduction of 3-methoxy-4-nitropyridine, two primary approaches are widely employed: catalytic hydrogenation and dissolving metal reductions.

Catalytic Hydrogenation: This method is often favored for its clean reaction profile and high atom economy.[2] It involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction of the nitro group with hydrogen gas. The reaction typically proceeds under mild conditions and offers excellent yields. However, careful consideration must be given to the potential for over-reduction or side reactions if other reducible functional groups are present in the molecule.

Dissolving Metal Reductions: A classic and robust alternative, this approach utilizes metals like iron, tin, or zinc in an acidic or neutral medium.[3][4] These reactions are generally less sensitive to catalyst poisons and can be more cost-effective for large-scale synthesis. The choice of metal and acid combination can be tailored to achieve the desired reactivity and selectivity. For instance, iron in the presence of a weak acid like acetic acid or a neutral salt like ammonium chloride provides a mild and effective reducing system.[3][5]

The following table summarizes the key characteristics of these methodologies for the reduction of 3-methoxy-4-nitropyridine:

FeatureCatalytic Hydrogenation (Pd/C)Dissolving Metal Reduction (Fe/NH₄Cl)
Reagents H₂, Pd/CFe powder, NH₄Cl
Solvent Methanol, Ethanol, Ethyl AcetateEthanol/Water
Temperature Room Temperature to 60°CReflux
Pressure Atmospheric to moderate pressureAtmospheric
Yield Generally >90%Typically 85-95%
Advantages High yield, clean reaction, easy product isolationCost-effective, less sensitive to catalyst poisons, scalable
Disadvantages Catalyst cost, potential for catalyst poisoning, requires specialized equipment (hydrogenator)Stoichiometric metal waste, potentially harsh workup

Experimental Protocols: From Benchtop to Scale-Up

The following protocols are designed to be self-validating systems, providing detailed, step-by-step instructions for the successful reduction of 3-methoxy-4-nitropyridine.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of substituted nitroarenes and offers high efficiency and a clean product profile.

Materials and Reagents:

  • 3-Methoxy-4-nitropyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-methoxy-4-nitropyridine (1.0 eq) in methanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy-4-aminopyridine. The product is often of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Protocol 2: Dissolving Metal Reduction using Iron Powder and Ammonium Chloride

This protocol provides a cost-effective and scalable method for the reduction, adapted from a general procedure for the reduction of nitroarenes.[6]

Materials and Reagents:

  • 3-Methoxy-4-nitropyridine

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (reagent grade)

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-nitropyridine (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (4.0-5.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (typically in a 2:1 to 4:1 ratio, 15-20 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add ethyl acetate and basify with a saturated sodium bicarbonate solution to a pH of ~8. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-methoxy-4-aminopyridine. The crude product can be purified by column chromatography on silica gel or recrystallization if necessary.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Catalytic Hydrogenation

The catalytic hydrogenation of a nitro group is a complex heterogeneous process. The currently accepted mechanism involves the following key steps:

G cluster_0 Catalyst Surface H2 H₂ Catalyst Pd/C Surface H2->Catalyst Adsorption & Dissociation H_ads Adsorbed H atoms Catalyst->H_ads Nitro_ads Adsorbed R-NO₂ Nitroso_ads Adsorbed R-NO Nitro_ads->Nitroso_ads Stepwise Hydrogenation Hydroxylamine_ads Adsorbed R-NHOH Nitroso_ads->Hydroxylamine_ads Stepwise Hydrogenation Amine_des R-NH₂ (desorbed) Hydroxylamine_ads->Amine_des Final Hydrogenation & Desorption R-NO2 R-NO₂ (in solution) R-NO2->Nitro_ads Adsorption G R-NO2 R-NO₂ Radical_Anion [R-NO₂]⁻• R-NO2->Radical_Anion Fe⁰ → Fe²⁺ + 2e⁻ (Single Electron Transfer) Nitroso R-NO Radical_Anion->Nitroso Protonation & further reduction Hydroxylamine R-NHOH Nitroso->Hydroxylamine Further SET & Protonation Amine R-NH₂ Hydroxylamine->Amine Final Reduction

Caption: Mechanism of Dissolving Metal Reduction of a Nitro Group.

The metal (e.g., iron) acts as the electron source, transferring electrons to the nitro group to form a radical anion. This intermediate is then protonated by the acidic or protic medium. This sequence of electron transfer and protonation events continues, leading to the formation of nitroso and hydroxylamine intermediates, which are ultimately reduced to the amine. [4]The rate and efficiency of the reaction are influenced by the metal's surface area, the acidity of the medium, and the temperature.

Safety First: A Self-Validating System for Hazard Mitigation

The reduction of nitro compounds is an exothermic process and requires careful handling, especially during scale-up.

  • Thermal Hazard Awareness: Nitro compounds can be thermally unstable. It is crucial to perform a thermal hazard assessment, particularly when developing a new process. The reaction should be conducted with adequate cooling capacity, and the addition of reagents should be controlled to manage the exotherm.

  • Hydrogen Safety (Catalytic Hydrogenation): Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The reaction area should be well-ventilated and free of ignition sources.

  • Work-up Procedures: The work-up of dissolving metal reductions can generate significant heat upon neutralization. Add quenching reagents slowly and with efficient cooling. The filtration of finely divided metal salts can also pose a fire risk if the filter cake is allowed to dry in the air. Keep the filter cake wet.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the reagents and performing the reactions.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete reaction (Catalytic Hydrogenation) Catalyst poisoning (e.g., by sulfur or halogen impurities). Insufficient hydrogen pressure or poor agitation.Use a fresh batch of catalyst. Increase catalyst loading. Ensure adequate hydrogen supply and vigorous stirring. [7][8]
Low yield (Dissolving Metal Reduction) Incomplete reaction. Product loss during work-up.Increase reaction time or temperature. Optimize the work-up procedure, ensuring complete extraction.
Formation of side products (e.g., azo/azoxy compounds) Incomplete reduction or side reactions of intermediates.Adjust reaction conditions (e.g., lower temperature, different catalyst/metal). Ensure sufficient reducing agent is used.
Difficult filtration of metal salts (Dissolving Metal Reduction) Fine particle size of metal salts.Use a filter aid like Celite®. Keep the filter cake wet during filtration.

Conclusion: A Versatile Transformation for Drug Discovery

The reduction of 3-methoxy-4-nitropyridine to 3-methoxy-4-aminopyridine is a robust and essential transformation in the synthetic chemist's toolkit. By understanding the nuances of the available methodologies, from the clean efficiency of catalytic hydrogenation to the rugged reliability of dissolving metal reductions, researchers can confidently and safely produce this key intermediate. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to successfully navigate this important synthetic step, paving the way for the discovery and development of novel therapeutics.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016738, 3-Methoxy-4-aminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2002). Dissolving Metal Reductions of Aromatic Nitro Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]

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Application Notes & Protocols: 3-Methoxy-4-nitropyridine as a Cornerstone for Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Methoxy-4-nitropyridine

The substituted pyridine motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives a continuous demand for efficient and versatile synthetic routes to access structurally diverse analogues. Within the arsenal of pyridine building blocks, 3-methoxy-4-nitropyridine stands out as a particularly strategic starting material. Its utility stems from a synergistic combination of functionalities:

  • An Activated Core: The potent electron-withdrawing nature of the nitro group at the C4-position profoundly activates the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This transforms the typically nucleophilic aromatic ring into an electrophilic substrate, primed for facile functionalization.

  • Orthogonal Chemical Handles: The methoxy and nitro groups serve as versatile and "orthogonal" functional handles. The nitro group can be readily reduced to an amine, opening a gateway to a vast array of secondary transformations. The methoxy group, a robust protecting group, can be selectively cleaved to reveal a nucleophilic hydroxyl group.

This guide provides an in-depth exploration of the key transformations of 3-methoxy-4-nitropyridine, offering not just protocols but also the underlying mechanistic principles to empower researchers in drug discovery and chemical development to harness its full synthetic potential.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The primary mode of reactivity for 3-methoxy-4-nitropyridine is the displacement of the nitro group by a nucleophile. While halides are more common leaving groups in SNAr reactions, the nitro group is also effective, particularly in highly activated systems.[2] The reaction proceeds via a two-step addition-elimination mechanism, wherein the nucleophile attacks the electron-deficient C4 carbon to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The subsequent expulsion of the nitrite anion (NO₂⁻) restores the ring's aromaticity.

The delocalization of the negative charge of the Meisenheimer complex onto the electronegative oxygen atoms of the nitro group is the critical stabilizing factor that lowers the activation energy for this pathway, making the reaction highly efficient.

Caption: General mechanism for SNAr at the C4-position.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol details the synthesis of 4-(benzylamino)-3-methoxypyridine, a representative example of an N-arylation reaction.

Materials and Reagents:

  • 3-Methoxy-4-nitropyridine (CAS: 19355-04-5)

  • Benzylamine (CAS: 100-46-9)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-methoxy-4-nitropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add benzylamine (1.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Trustworthiness: This protocol is self-validating through reaction monitoring. The progress can be clearly tracked by TLC, observing the consumption of the UV-active starting material and the appearance of a new, typically fluorescent, product spot.

Data Summary: Scope of Nucleophiles in SNAr

The reaction is amenable to a wide range of nucleophiles, highlighting its versatility.

Nucleophile TypeExample NucleophileTypical ConditionsExpected YieldReference Insight
Nitrogen Primary/Secondary AminesBase (K₂CO₃, DIPEA), DMF or Dioxane, 80-110 °C70-95%A very common and high-yielding transformation for pyridines.[3]
Oxygen Sodium PhenoxideAnhydrous THF or DMF, 60-100 °C65-90%Formation of diaryl ethers.
Sulfur Sodium ThiophenoxideAnhydrous DMF, rt to 50 °C80-98%Thiolates are excellent nucleophiles and reactions are often rapid.
Carbon Malonate EstersNaH, Anhydrous THF, 50-70 °C50-75%Enables C-C bond formation directly at the C4 position.

Chapter 2: Unmasking Functionality: Sequential Reduction and Demethylation

The true power of 3-methoxy-4-nitropyridine lies in the subsequent, selective transformations of its nitro and methoxy groups.

Functionalization_Tree cluster_amine Amine Derivatives cluster_hydroxyl Hydroxyl Derivatives A 3-Methoxy-4-nitropyridine B 3-Methoxy-4-aminopyridine A->B Nitro Reduction (e.g., H₂, Pd/C) C 4-Nitro-3-pyridinol A->C Demethylation (e.g., L-selectride) D Amides B->D Acylation E Sulfonamides B->E Sulfonylation F Diazonium Salts B->F Diazotization G Ethers C->G Alkylation H Esters C->H Acylation

Caption: Key functionalization pathways from the parent molecule.

Reduction of the Nitro Group to an Amine

Converting the nitro group to an amine is a pivotal step, providing a nucleophilic site for countless subsequent reactions.[4] Catalytic hydrogenation is often the method of choice due to its clean nature and high yields, though chemical reductants like tin(II) chloride or iron in acetic acid are also effective and may offer different chemoselectivity.[5]

Protocol 2: Catalytic Hydrogenation of a 4-Nitropyridine Derivative

Materials and Reagents:

  • A 4-nitropyridine derivative (e.g., from Protocol 1)

  • Palladium on Carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the 4-nitropyridine derivative (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; add it under an inert atmosphere or to the solvent before adding the substrate.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the 4-aminopyridine product, which is often pure enough for subsequent steps.

Chemoselective Demethylation of the Methoxy Group

The methoxy group can be cleaved to reveal a 3-hydroxypyridine. This transformation is particularly valuable as the hydroxyl group can modulate biological activity or serve as a handle for further derivatization. Reagents like L-selectride have been shown to be highly effective for demethylating methoxypyridines, often with high chemoselectivity over other aryl methyl ethers like anisole that might be present in the molecule.[6][7] This selectivity arises from the electron-deficient nature of the pyridine ring, which makes the methyl group more susceptible to nucleophilic attack.[8]

Protocol 3: Demethylation using L-selectride

Materials and Reagents:

  • A 3-methoxypyridine derivative

  • L-selectride® (1.0 M solution in THF) (CAS: 38749-39-0)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 3-methoxypyridine derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add L-selectride solution (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring by TLC. The reaction time can vary significantly based on other substituents.[6]

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl to neutralize the excess hydride reagent and adjust the pH to ~7.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Chapter 3: Advanced Synthesis via Cross-Coupling Strategies

A powerful strategy involves an initial SNAr reaction to install a halogen at the 4-position (e.g., using a halide source like TBAF or CsF for fluorine, or CuCl/CuBr for chloro/bromo). This 4-halopyridine intermediate is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Cross_Coupling_Workflow A 3-Methoxy-4-nitropyridine B 4-Halo-3-methoxypyridine (X = Cl, Br, I, OTf) A->B SNAr with Halide or Diazotization/Sandmeyer (from 4-amino derivative) C Suzuki-Miyaura Coupling B->C D Buchwald-Hartwig Amination B->D E 4-Aryl-3-methoxypyridine (C-C Bond Formation) C->E [Pd], Base R-B(OH)₂ F 4-Amino-3-methoxypyridine (C-N Bond Formation) D->F [Pd], Base R₂NH

Caption: Workflow for advanced pyridine synthesis via cross-coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organohalide.[9] Using a 4-halo-3-methoxypyridine intermediate, this reaction allows for the efficient installation of a wide variety of aryl or vinyl substituents.[10]

Protocol 4: Suzuki-Miyaura Coupling of a 4-Chloropyridine

Materials and Reagents:

  • 4-Chloro-3-methoxypyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) (CAS: 14221-01-3)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane or Toluene/Ethanol mixture

Procedure:

  • In a reaction vessel, combine the 4-chloro-3-methoxypyridine, the arylboronic acid, and the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and the aqueous Na₂CO₃ solution.

  • Heat the mixture to 80-100 °C under an inert atmosphere until the starting halide is consumed (monitor by TLC or GC-MS).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the palladium-catalyzed coupling of amines with aryl halides, providing a powerful alternative to classical methods like SNAr for forming C-N bonds, especially with less nucleophilic amines.[11][12] The use of sterically hindered, electron-rich phosphine ligands is crucial for the efficient oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step.[13]

Protocol 5: Buchwald-Hartwig Amination of a 4-Chloropyridine

Materials and Reagents:

  • 4-Chloro-3-methoxypyridine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) (CAS: 51364-51-3)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%) (CAS: 787618-22-8)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq) (CAS: 865-48-5)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a robust inert atmosphere, add NaOtBu, RuPhos, and Pd₂(dba)₃ to a dry reaction vessel.

  • Add anhydrous toluene, followed by the 4-chloro-3-methoxypyridine and the amine.

  • Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction for completion by GC-MS or LC-MS.

  • Cool to room temperature, quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Conclusion

3-Methoxy-4-nitropyridine is more than a simple building block; it is a versatile synthetic platform. By understanding and strategically applying the distinct reactivity of its nitro and methoxy groups—from initial SNAr functionalization to subsequent reduction, demethylation, and cross-coupling reactions—researchers can rapidly access a vast chemical space of substituted pyridines. The protocols and principles outlined in this guide serve as a foundation for the logical design and execution of synthetic routes, accelerating the development of novel molecules in the pharmaceutical and materials science fields.

References

  • Structure description. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 233–237. [Link]

  • Ochiai, E., & Kaneko, C. (1963). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 43, 70. [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-nitropyridine. PubChem. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 27, 2026, from [Link]

  • YouTuber. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Bartoli, G., & Marcantoni, E. (2012). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 2(9), 1946–1965. [Link]

  • Google Patents. (n.d.). US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 27, 2026, from [Link]

  • Shiao, M.-J., Ku, W., & Hwu, J. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(1), 29. [Link]

  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Jia, Z. J., & Liu, X. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2223. [Link]

  • Matsumura, Y., & Ariga, M. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 10(11), 606. [Link]

  • Abdullayev, Y. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Annals of the Romanian Society for Cell Biology, 25(6), 1335-1349. [Link]

  • Synfacts. (2019). Chemoselective Demethylation of Methoxypyridine. Synfacts, 15(07), 0732. [Link]

  • Synform. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6523. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 27, 2026, from [Link]

  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved January 27, 2026, from [Link]

  • PubMed. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]

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Application Note & Protocol: Regioselective Nitration of 3-Methoxypyridine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrated Pyridine Scaffolds

Nitrated pyridine derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The introduction of a nitro group onto the pyridine ring serves two primary functions: it acts as a powerful electron-withdrawing group, modulating the electronic properties of the molecule, and it provides a versatile chemical handle for further functionalization, most commonly through reduction to an amino group. 3-Methoxypyridine, in particular, is a common scaffold in medicinal chemistry, and its controlled nitration allows for the synthesis of targeted isomers crucial for developing novel therapeutics. This document provides a comprehensive guide to the experimental setup for the nitration of 3-methoxypyridine, with a deep dive into the mechanistic rationale, a detailed laboratory protocol, and essential safety considerations.

Mechanistic Insights: Controlling Regioselectivity

The nitration of pyridine is a classic example of electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive than benzene. Furthermore, under the strongly acidic conditions typical for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated to form a pyridinium ion. This protonation further deactivates the ring towards electrophilic attack.

The regiochemical outcome of the nitration of 3-methoxypyridine is a delicate interplay between the directing effects of the methoxy group and the pyridinium nitrogen. The methoxy group is an activating, ortho, para-director, while the positively charged nitrogen is a strongly deactivating, meta-director.

Kinetic studies have demonstrated that 3-methoxypyridine undergoes nitration as its conjugate acid.[1] The primary site of nitration is the 2-position. This can be rationalized by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon attack of the nitronium ion (NO₂⁺). Attack at the 2-position allows for a resonance structure where the positive charge is placed on the carbon bearing the methoxy group, which can be stabilized by the lone pairs of the oxygen atom. This stabilization is not possible for attack at other positions.

G cluster_0 Reaction Mechanism cluster_1 Regioselectivity reagents 3-Methoxypyridine + HNO₃/H₂SO₄ intermediate Pyridinium Ion + NO₂⁺ reagents->intermediate Protonation & Nitronium Ion Formation sigma_complex Sigma Complex (Wheland Intermediate) (Attack at C2) intermediate->sigma_complex Electrophilic Attack product 2-Nitro-3-methoxypyridine sigma_complex->product Deprotonation c2 Attack at C2: Most Stable Intermediate (Major Product) c4 Attack at C4: Less Stable c6 Attack at C6: Less Stable

Caption: Reaction mechanism for the nitration of 3-methoxypyridine.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 2-nitro-3-methoxypyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Methoxypyridine≥97%Sigma-Aldrich7295-76-3
Sulfuric Acid (H₂SO₄)98%Fisher Scientific7664-93-9
Nitric Acid (HNO₃)70%VWR7697-37-2
Dichloromethane (DCM)ACS GradeVarious75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory GradeVarious144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVarious7487-88-9
Deionized Water (H₂O)--7732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (60 mL)

  • Thermometer

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Place the flask in an ice-salt bath to maintain a low temperature.

  • Preparation of the Nitrating Mixture:

    • CAUTION: The preparation of the nitrating mixture is highly exothermic. Add the acids slowly and with efficient cooling.

    • In a separate beaker, carefully and slowly add 20 mL of concentrated nitric acid (70%) to 40 mL of concentrated sulfuric acid (98%) while cooling in an ice bath.

  • Reaction:

    • To the three-neck flask, add 5.45 g (50 mmol) of 3-methoxypyridine.[2][3]

    • Begin stirring and cool the flask to 0-5 °C using the ice-salt bath.

    • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation:

    • CAUTION: Quenching the reaction is highly exothermic.

    • Very slowly and carefully, pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.

    • Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Be cautious of gas evolution.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product, a mixture of isomers, can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The different nitro isomers will separate, with the major 2-nitro-3-methoxypyridine isomer typically being the most prominent.

G cluster_0 Experimental Workflow setup 1. Reaction Setup (3-neck flask, ice bath) reagents 2. Add 3-Methoxypyridine setup->reagents addition 3. Dropwise Addition of Nitrating Mixture (0-5 °C) reagents->addition stir 4. Stir at 0-5 °C for 2h (Monitor by TLC) addition->stir quench 5. Quench on Ice stir->quench neutralize 6. Neutralize with NaHCO₃ quench->neutralize extract 7. Extract with DCM neutralize->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify by Chromatography dry->purify product Final Product: 2-Nitro-3-methoxypyridine purify->product

Caption: Step-by-step workflow for the nitration of 3-methoxypyridine.

Data Summary

ParameterValueRationale/Notes
Stoichiometry
3-Methoxypyridine1.0 eqLimiting reagent.
Nitric Acid~3.0 eqUsed in excess to ensure complete reaction.
Sulfuric Acid~6.0 eqActs as a catalyst to generate the nitronium ion and as a solvent.
Reaction Conditions
Temperature0-5 °CLow temperature is crucial to control the exothermic reaction and minimize the formation of by-products.[5]
Reaction Time2 hours post-additionSufficient time for the reaction to proceed to completion at low temperature.
Expected Outcome
Expected Yield50-70% (of 2-nitro isomer)Yields can vary depending on the precise control of conditions and purification efficiency.
AppearanceYellow crystalline solid (after purification)The purified 2-nitro-3-methoxypyridine is a yellow solid.[6]

Characterization of 2-Nitro-3-methoxypyridine

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons and the methoxy group. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR (CDCl₃, 100 MHz): Distinct signals for the six carbons in the molecule.

  • IR (KBr, cm⁻¹): Characteristic strong peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) corresponding to the molecular weight of 2-nitro-3-methoxypyridine (154.12 g/mol ).[6]

Safety Precautions

The nitration of aromatic compounds is a potentially hazardous procedure that requires strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[7] Always handle them in a fume hood while wearing appropriate PPE, including chemical safety glasses, a face shield, acid-resistant gloves, and a lab coat.[7][8]

  • Exothermic Reaction: The reaction is highly exothermic. Inadequate cooling or too rapid addition of the nitrating agent can lead to a runaway reaction.[5] Ensure the cooling bath is efficient and monitor the internal temperature closely.

  • Nitrated Products: Many nitroaromatic compounds are toxic and potentially explosive. Handle the product with care. The target compound, 2-nitro-3-methoxypyridine, is irritating to the eyes, respiratory system, and skin.[6]

  • Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[8] Have a neutralization agent (e.g., sodium bicarbonate) ready for acid spills.

Conclusion

The regioselective nitration of 3-methoxypyridine to primarily yield 2-nitro-3-methoxypyridine is a valuable transformation for the synthesis of pharmaceutical intermediates. The reaction's success hinges on a clear understanding of the underlying electrophilic substitution mechanism on a protonated pyridine ring and meticulous control of the experimental conditions, particularly temperature. By following the detailed protocol and adhering to the stringent safety measures outlined in this document, researchers can safely and efficiently synthesize this important building block.

References

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. Retrieved from [Link]

  • Nielsen, A. T., & Chafin, A. P. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Katritzky, A. R., & Kingsland, M. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 862-866. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

  • Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]

  • Eriksson, J., & Eriksson, L. A. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 346. Retrieved from [Link]

  • Mlinarić, M., & Hranjec, M. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 24(18), 3244. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Nitro-3-methoxypyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Lecomte, F., Leleu, S., & Papamicaël, C. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(3), 458-463. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • Chemistry with Caroline. (2024, February 21). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube. Retrieved from [Link]

  • Kącka-Zych, A. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(19), 5987. Retrieved from [Link]

  • Katritzky, A. R., & Johnson, C. D. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic, 1204-1208. Retrieved from [Link]

  • Weiss, R., & V. K. Prasanna, K. (2012). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 77(13), 5482-5488. Retrieved from [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from [Link]

  • ChemRxiv. (2025, January 27). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. Retrieved from [Link]

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The Strategic Application of 3-Methoxy-4-nitropyridine as a Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the intricate tapestry of medicinal chemistry, the selection of a starting material is a decision that dictates the trajectory of a drug discovery program. An ideal precursor should be readily available, possess versatile reactivity, and offer a scaffold that can be elaborated into a diverse array of biologically active molecules. 3-Methoxy-4-nitropyridine is one such unassuming yet powerful building block that has proven its mettle in the synthesis of numerous drug candidates. Its unique electronic and steric properties, conferred by the methoxy and nitro substituents on the pyridine ring, render it a highly valuable intermediate for the construction of complex heterocyclic systems.[1][2]

The pyridine moiety itself is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA, including blockbuster drugs like omeprazole.[1][2] The introduction of a nitro group significantly enhances the synthetic utility of the pyridine ring. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution, providing a facile handle for introducing a wide range of functional groups.[1][3] Furthermore, the nitro group can be readily reduced to an amino group, which then serves as a key point for further molecular elaboration. The strategic placement of the methoxy group at the 3-position further modulates the reactivity of the pyridine ring and can play a crucial role in the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

This comprehensive guide delves into the multifaceted applications of 3-methoxy-4-nitropyridine as a precursor for drug candidates. We will explore its physicochemical properties, dissect key synthetic transformations with detailed protocols, and present case studies of its application in the synthesis of clinically relevant molecules. The aim is to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of how to leverage this versatile building block in their own research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective handling in the laboratory.

PropertyValueSource
Molecular Formula C6H6N2O3[4]
Molecular Weight 154.12 g/mol [4]
Appearance Not specified, likely a solid
Melting Point Not specified for the parent compound, but the N-oxide is 134 °C[5]
Boiling Point Not specified
Solubility Not specified

Safety and Handling:

3-Methoxy-4-nitropyridine is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Transformations and Protocols

The synthetic versatility of 3-methoxy-4-nitropyridine stems from a few key transformations that allow for its elaboration into a wide range of complex molecules.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The electron-withdrawing nitro group at the 4-position makes this position highly susceptible to nucleophilic attack. This allows for the displacement of the nitro group by a variety of nucleophiles, such as alkoxides, thiolates, and amines. This reaction is a cornerstone in the synthesis of many drug candidates.

Conceptual Workflow for SNAr:

3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine Intermediate Intermediate 3-Methoxy-4-nitropyridine->Intermediate Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻) Solvent (e.g., DMF, DMSO) Heat Substituted Pyridine Substituted Pyridine Intermediate->Substituted Pyridine Workup

Caption: Generalized workflow for the SNAr reaction of 3-methoxy-4-nitropyridine.

Protocol 1: Synthesis of a 4-Alkoxy-3-methoxypyridine Derivative

This protocol provides a general method for the displacement of the nitro group with an alcohol, a key step in the synthesis of proton pump inhibitors.

Materials:

  • 3-Methoxy-4-nitropyridine

  • Desired alcohol (e.g., 3-methoxypropanol)

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of the desired alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add a solution of 3-methoxy-4-nitropyridine in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-3-methoxypyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

  • Anhydrous DMF: A polar aprotic solvent that effectively solvates the ions involved in the reaction without interfering with the nucleophile.

  • Sodium Hydride: A strong base used to deprotonate the alcohol, generating the more nucleophilic alkoxide. Potassium carbonate can be a milder and safer alternative.

  • Heating: Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is another pivotal transformation, opening up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and the construction of fused heterocyclic rings.

Conceptual Workflow for Nitro Group Reduction:

3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-aminopyridine 3-Methoxy-4-nitropyridine->3-Methoxy-4-aminopyridine Reducing Agent (e.g., H₂, Pd/C; Fe/HCl; SnCl₂) Solvent (e.g., Ethanol, Acetic Acid)

Caption: General scheme for the reduction of the nitro group of 3-methoxy-4-nitropyridine.

Protocol 2: Synthesis of 3-Methoxy-4-aminopyridine

This protocol describes a standard catalytic hydrogenation method for the reduction of the nitro group.

Materials:

  • 3-Methoxy-4-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 3-methoxy-4-nitropyridine in ethanol.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-methoxy-4-aminopyridine. The product is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups. It is easily removed by filtration.

  • Hydrogen Gas: The reducing agent in this reaction.

  • Ethanol/Methanol: Common solvents for catalytic hydrogenation as they are relatively inert and can dissolve the starting material.

  • Celite: A filter aid that prevents the fine Pd/C particles from passing through the filter paper.

Case Study: Synthesis of a Proton Pump Inhibitor (Omeprazole Analogue)

Proton pump inhibitors (PPIs) are a class of drugs that are widely used to treat acid-related disorders.[6] The synthesis of many PPIs, including omeprazole, utilizes a substituted nitropyridine precursor.[7][8][9] While the exact commercial synthesis of omeprazole may vary, the following scheme illustrates how a 3-methoxy-4-nitropyridine derivative can be a key intermediate.

Synthetic Pathway Overview:

cluster_0 Pyridine Moiety Synthesis cluster_1 Benzimidazole Moiety 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide 4-Alkoxy-2,3-dimethylpyridine-N-oxide 4-Alkoxy-2,3-dimethylpyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide->4-Alkoxy-2,3-dimethylpyridine-N-oxide S_NAr with R-OH (e.g., 3-methoxypropanol) 2-Chloromethyl-4-alkoxy-3-methylpyridine 2-Chloromethyl-4-alkoxy-3-methylpyridine 4-Alkoxy-2,3-dimethylpyridine-N-oxide->2-Chloromethyl-4-alkoxy-3-methylpyridine Rearrangement/ Chlorination Thioether Intermediate Thioether Intermediate 2-Chloromethyl-4-alkoxy-3-methylpyridine->Thioether Intermediate Coupling with 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Omeprazole Analogue Omeprazole Analogue Thioether Intermediate->Omeprazole Analogue Oxidation

Caption: A representative synthetic pathway for an omeprazole analogue starting from a nitropyridine derivative.

This pathway highlights the importance of the nitropyridine starting material. The initial SNAr reaction, similar to Protocol 1, is a critical step in introducing the side chain that is characteristic of many PPIs.[10] Subsequent modifications to the pyridine ring, followed by coupling with the benzimidazole moiety and a final oxidation step, lead to the final drug molecule.[11]

Conclusion: A Versatile Scaffold for Future Drug Discovery

3-Methoxy-4-nitropyridine has firmly established itself as a valuable and versatile precursor in the synthesis of a wide range of drug candidates. Its predictable reactivity, particularly the facile nucleophilic displacement of the nitro group and its reduction to a key amino functionality, provides medicinal chemists with a reliable platform for molecular exploration. From proton pump inhibitors to potential anticancer and antibacterial agents, the derivatives of 3-methoxy-4-nitropyridine are a testament to the power of strategic precursor selection in drug discovery. As the quest for novel therapeutics continues, the synthetic potential of this unassuming molecule is far from exhausted, and it is poised to remain a cornerstone in the construction of future generations of life-saving medicines.

References

  • (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Retrieved from [Link]

  • (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. Retrieved from [Link]

  • (n.d.). 4-Methoxy-3-nitropyridine. PubChem. Retrieved from [Link]

  • (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • (n.d.). Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • (n.d.). The Role of Pyridine Derivatives in Anticancer Research. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. Retrieved from [Link]

  • (n.d.). CN114805193B - A kind of preparation method of omeprazole intermediate. Google Patents.
  • (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • (n.d.). CN106632256A - Synthesis method of proton pump inhibitors. Google Patents.
  • (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Retrieved from [Link]

  • (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
  • (n.d.). The Chemically Elegant Proton Pump Inhibitors. PMC - NIH. Retrieved from [Link]

  • (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Retrieved from [Link]

  • (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Retrieved from [Link]

  • (n.d.). A process for the preparation of omeprazol. European Patent Office - EP 0484265 A1.

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Application Notes and Protocols for the Scale-up Synthesis of 3-Methoxy-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methoxy-4-nitropyridine Derivatives in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 3-methoxy-4-nitropyridine and its derivatives are of particular importance as versatile intermediates in the synthesis of complex pharmaceutical compounds. The introduction of a nitro group, a powerful electron-withdrawing moiety, activates the pyridine ring for a variety of nucleophilic substitution reactions. This, combined with the directing influence of the methoxy group, allows for the regioselective introduction of diverse functionalities, paving the way for the construction of extensive compound libraries for drug screening and the development of novel therapeutic candidates.

This guide provides a comprehensive overview of the scale-up synthesis of 3-methoxy-4-nitropyridine, focusing on a robust and scalable two-step process. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-tested protocols, and address the critical safety considerations inherent in large-scale nitration reactions.

Synthetic Strategy: A Two-Step Approach via N-Oxidation

Direct nitration of 3-methoxypyridine is often challenging and can lead to a mixture of isomers with low yields. A more effective and regioselective approach involves a two-step synthesis proceeding through a pyridine N-oxide intermediate.

The Rationale:

  • N-Oxide Formation: The initial step involves the oxidation of the pyridine nitrogen to form 3-methoxypyridine-N-oxide. This transformation serves a dual purpose: it activates the pyridine ring towards electrophilic substitution and, crucially, directs the incoming nitro group to the 4-position.

  • Regioselective Nitration: The N-oxide functionality electronically favors electrophilic attack at the 4-position. Subsequent nitration of 3-methoxypyridine-N-oxide with a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, proceeds with high regioselectivity to yield the desired 3-methoxy-4-nitropyridine-N-oxide. This intermediate can then be deoxygenated if the final product requires the parent pyridine structure.

Part 1: Synthesis of 3-Methoxypyridine-N-oxide

This initial stage is crucial for activating the pyridine ring and directing the subsequent nitration. The oxidation of 3-methoxypyridine is typically achieved using a peroxy acid. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.

Experimental Protocol: Scale-up Synthesis of 3-Methoxypyridine-N-oxide

This protocol is adapted from a reliable procedure for the synthesis of 3-methylpyridine-1-oxide and is suitable for scale-up with appropriate engineering controls.[1]

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • Rotary evaporator.

  • 3-Methoxypyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • 40% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable extraction solvent.

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitably sized, clean, and dry jacketed reactor, charge glacial acetic acid. Begin agitation and cool the acid to 10-15°C.

  • Addition of 3-Methoxypyridine: Slowly add 3-methoxypyridine to the cooled acetic acid via the addition funnel. A slight exotherm may be observed. Maintain the temperature below 30°C.

  • Addition of Hydrogen Peroxide: Once the addition of 3-methoxypyridine is complete and the temperature is stable, begin the slow, dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic. Maintain strict temperature control and add the peroxide at a rate that keeps the internal temperature between 65-75°C.

  • Reaction Monitoring: After the addition of hydrogen peroxide is complete, maintain the reaction mixture at 70 ± 5°C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to below 40°C.

    • Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and concentrate again to remove residual acetic acid.

    • Cool the resulting residue to 0-5°C in an ice-salt bath.

    • Slowly and carefully add cold 40% aqueous sodium hydroxide solution with vigorous stirring to neutralize the mixture until it is strongly alkaline (pH > 12). This step is also exothermic and requires careful temperature control.

    • Extract the alkaline aqueous solution with a suitable organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Drying and Isolation:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-methoxypyridine-N-oxide. The product can be further purified by vacuum distillation if necessary.

Table 1: Representative Reagent Quantities for Scale-up

ReagentMolar Equiv.Quantity (for 1 mole scale)
3-Methoxypyridine1.0109.1 g
Glacial Acetic AcidSolvent~500 mL
30% Hydrogen Peroxide1.3~147 mL
40% aq. NaOHFor neutralizationAs required
DichloromethaneFor extraction~1.5 - 2 L

Part 2: Nitration of 3-Methoxypyridine-N-oxide

This step introduces the nitro group at the 4-position of the pyridine N-oxide ring. The reaction is highly exothermic and requires strict adherence to safety protocols.

Causality Behind Experimental Choices:
  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a powerful nitrating agent that generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[2]

  • Temperature Control: The nitration of pyridine N-oxides is a highly exothermic process.[2] Failure to control the temperature can lead to runaway reactions, decomposition of the product, and the formation of unwanted byproducts. The protocol involves initial cooling, controlled heating to initiate the reaction, and immediate cooling to manage the subsequent vigorous exotherm.

Experimental Protocol: Scale-up Synthesis of 3-Methoxy-4-nitropyridine-N-oxide

This protocol is adapted from a well-established procedure for the synthesis of 3-methyl-4-nitropyridine-1-oxide.[1]

Materials and Equipment:

  • Large, jacketed glass reactor with a high-torque overhead stirrer, temperature probe, and a pressure-equalizing addition funnel.

  • Efficient reflux condenser with a gas outlet connected to a scrubber for acidic fumes.

  • Heating/cooling circulator.

  • Large beaker or vessel for quenching.

  • Filtration apparatus (e.g., Büchner funnel).

  • 3-Methoxypyridine-N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • Fuming Nitric Acid (HNO₃, sp. gr. ~1.5)

  • Crushed Ice

  • Sodium Carbonate (Na₂CO₃)

  • Suitable solvent for recrystallization (e.g., ethanol, acetone).

Procedure:

  • Initial Setup: In a clean, dry, jacketed reactor, add concentrated sulfuric acid and cool to 0-5°C with stirring.

  • Addition of N-oxide: Slowly add the 3-methoxypyridine-N-oxide to the cold sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Addition of Nitric Acid: In a separate, cooled vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid. Slowly add this nitrating mixture to the solution of the N-oxide in sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Controlled Heating and Reaction:

    • Once the addition is complete, slowly raise the temperature of the reaction mixture to 95-100°C over 30-45 minutes. Gas evolution will become noticeable.

    • CRITICAL STEP: A vigorous exothermic reaction will commence. Be prepared to immediately apply cooling to the reactor jacket to maintain control of the reaction. An ice-water bath should be readily available for emergency cooling.

    • After the initial vigorous reaction subsides (typically after 5-10 minutes), maintain the reaction mixture at 100-105°C for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching and Precipitation:

    • Cool the reaction mixture to below 10°C.

    • In a separate, large vessel, prepare a slurry of crushed ice and water.

    • Slowly and carefully pour the cooled reaction mixture onto the ice with vigorous stirring.

    • Neutralize the acidic solution by the portion-wise addition of sodium carbonate. This will cause significant gas evolution (CO₂) and should be done in a well-ventilated area. Add sodium carbonate until the pH of the mixture is neutral to slightly basic (pH 7-8). The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure 3-methoxy-4-nitropyridine-N-oxide.

Table 2: Representative Reagent Quantities for Scale-up

ReagentMolar Equiv.Quantity (for 1 mole scale)
3-Methoxypyridine-N-oxide1.0125.1 g
Conc. Sulfuric Acid~10-15~550-825 mL
Fuming Nitric Acid~3-5~135-225 mL
Crushed IceFor quenchingAs required (~2 kg)
Sodium CarbonateFor neutralizationAs required (~1 kg)

Safety Considerations for Scale-up Nitration

Nitration reactions are among the most hazardous in the chemical industry due to their high exothermicity and the potential for runaway reactions.

  • Thermal Hazards: The reaction heat for most nitration reactions is in the range of -145 ± 70 kJ/mol, classifying them as strongly exothermic.[3] Inadequate cooling or localized overheating can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

  • Gas Evolution: The reaction and subsequent quenching with carbonate evolve large volumes of gas (nitrogen oxides and carbon dioxide). The reactor and quench vessel must be adequately vented to a scrubbing system to handle this gas evolution and prevent over-pressurization.

  • Corrosive Reagents: Concentrated and fuming acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield, is mandatory. All operations should be conducted in a well-ventilated fume hood or a designated, controlled area.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow processing is highly recommended.[2][4] Continuous flow reactors offer superior heat and mass transfer, minimizing the accumulation of hazardous intermediates and significantly improving the safety profile of the reaction.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_purification Purification A 3-Methoxypyridine C 3-Methoxypyridine-N-oxide A->C Oxidation B H₂O₂ in Acetic Acid B->C D 3-Methoxypyridine-N-oxide F 3-Methoxy-4-nitropyridine-N-oxide D->F Nitration E Fuming HNO₃ / Conc. H₂SO₄ E->F G Crude Product I Pure 3-Methoxy-4-nitropyridine-N-oxide G->I Purification H Recrystallization H->I

Caption: Synthetic workflow for 3-methoxy-4-nitropyridine-N-oxide.

Conclusion

The two-step synthesis of 3-methoxy-4-nitropyridine derivatives via the N-oxide intermediate is a robust and scalable method. By understanding the underlying chemical principles and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently produce these valuable building blocks for their discovery programs. The provided protocols, adapted from well-vetted literature procedures, offer a solid foundation for the successful scale-up of this important class of compounds.

References

  • Gao, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [Link]

  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]

  • Stone, G. R., & Turner, H. S. (1955). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 84. [Link]

  • Wan, Z., et al. (2015). A two-step continuous flow synthesis of 4-nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Katritzky, A. R., & Taylor, R. (1990).
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • Taylor, E. C. (1985). Pyridine N-Oxides. In Chemistry of Heterocyclic Compounds (Vol. 14, pp. 1-106). John Wiley & Sons, Inc.
  • Wang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(7), 2045. [Link]

  • Bakke, J. M., et al. (2001). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 2383-2388. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of pyridine chemistry and proven laboratory practices.

I. Understanding the Synthetic Strategy

The synthesis of 3-Methoxy-4-nitropyridine is most effectively achieved through a two-step process:

  • N-Oxidation: The pyridine nitrogen of the starting material, 3-methoxypyridine, is first oxidized to form 3-methoxypyridine-N-oxide. This initial step is crucial as the N-oxide functionality activates the pyridine ring for electrophilic substitution and directs the incoming nitro group to the 4-position.[1]

  • Nitration: The resulting 3-methoxypyridine-N-oxide is then nitrated to yield the desired 3-methoxy-4-nitropyridine-N-oxide.

This guide will focus on optimizing both stages of this synthesis to ensure a high-yielding and reproducible process.

II. Troubleshooting and FAQs

Here we address common issues that may arise during the synthesis of 3-methoxy-4-nitropyridine-N-oxide.

N-Oxidation Stage

Q1: My N-oxidation of 3-methoxypyridine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete N-oxidation is a common hurdle. The primary causes are often related to the choice and quality of the oxidizing agent, reaction temperature, and reaction time.

  • Oxidizing Agent: While hydrogen peroxide in glacial acetic acid is a cost-effective option, its reactivity can be inconsistent.[2] For a more reliable and often higher-yielding reaction, consider using meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM).

  • Temperature Control: The oxidation of pyridines is typically exothermic. It is advisable to add the oxidizing agent at a controlled temperature, usually between 0-5 °C, and then allow the reaction to proceed at room temperature.[3]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). N-oxides are significantly more polar than their parent pyridines. If the reaction has not gone to completion after 24 hours, a small, fresh portion of the oxidizing agent can be added.

Q2: I am observing significant side product formation during the N-oxidation. What are these impurities and how can I avoid them?

A2: The primary side products in this step are often from over-oxidation or degradation of the starting material or product.

  • Controlling Exotherms: A runaway reaction due to poor temperature control can lead to decomposition. Ensure efficient stirring and a reliable cooling bath during the addition of the oxidizing agent.

  • Purity of Starting Material: Ensure your 3-methoxypyridine is of high purity. Impurities can lead to undesired side reactions. Distillation of the starting material may be necessary.

Nitration Stage

Q3: My nitration of 3-methoxypyridine-N-oxide is resulting in a low yield. What are the critical parameters to optimize?

A3: Low yields in the nitration step are frequently due to suboptimal nitrating agents, inadequate temperature control, or issues with the work-up procedure.

  • Choice of Nitrating Agent: The classic nitrating mixture of concentrated nitric acid and sulfuric acid can be effective but also harsh. A highly recommended alternative is the use of potassium nitrate (KNO₃) in concentrated sulfuric acid.[4] This system generates the nitronium ion (in situ) in a more controlled manner, often leading to cleaner reactions and higher yields.[4] The use of fuming nitric acid is also a viable option but requires careful handling due to its high reactivity and corrosiveness.[2]

  • Temperature Profile: The nitration of pyridine-N-oxides is highly exothermic. The reaction should be initiated at a low temperature (0-10 °C) during the addition of the nitrating agent or the N-oxide to the acid mixture. After the initial exotherm subsides, the reaction is typically heated (e.g., to 80-100 °C) to drive it to completion.[2][4]

  • Work-up Procedure: The quenching of the reaction mixture is a critical step. The acidic reaction mixture should be poured slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of neutralization and helps to precipitate the product. Neutralization should be carried out carefully with a base such as sodium carbonate or aqueous ammonia until the pH is in the range of 8-8.5 to ensure complete precipitation of the product.[4]

Q4: I am concerned about the formation of isomeric impurities during nitration. What is the expected regioselectivity and how can I maximize the formation of the 4-nitro isomer?

A4: The N-oxide group is a strong director to the 4-position. The 3-methoxy group is an ortho-, para- director. In this case, the directing effects of both groups are synergistic, strongly favoring nitration at the 4-position. Nitration at the 2-position is a potential, but generally minor, side reaction. To maximize the formation of the desired 4-nitro isomer, ensure that the N-oxidation step has gone to completion, as the direct nitration of 3-methoxypyridine would likely lead to a different isomer distribution.

Q5: Are there any safety concerns I should be aware of during the nitration step?

A5: Yes, nitration reactions are potentially hazardous and must be performed with appropriate safety precautions.

  • Exothermic Reaction: The reaction can be highly exothermic, leading to a rapid increase in temperature and pressure if not controlled. Always use an ice bath for cooling and add reagents slowly.

  • Formation of Nitrogen Oxides: The use of nitric acid can lead to the evolution of toxic brown nitrogen dioxide (NO₂) gas. All manipulations should be performed in a well-ventilated fume hood.[2] Using potassium nitrate as the nitrating agent can significantly reduce the formation of these fumes.[4]

  • Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Methoxypyridine-N-oxide

This protocol utilizes m-CPBA for a reliable N-oxidation.

Materials:

  • 3-Methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methoxypyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., using 10% methanol in DCM as the eluent). The product, 3-methoxypyridine-N-oxide, will have a lower Rf value than the starting material.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxypyridine-N-oxide, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of 3-Methoxy-4-nitropyridine-N-oxide

This protocol uses the safer potassium nitrate/sulfuric acid nitrating system.[4]

Materials:

  • 3-Methoxypyridine-N-oxide

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃) or aqueous ammonia

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 3-methoxypyridine-N-oxide (1.0 eq) to concentrated sulfuric acid at 0-10 °C.

  • To this solution, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 15 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of 8-8.5 by the slow addition of solid sodium carbonate or concentrated aqueous ammonia. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum to obtain crude 3-methoxy-4-nitropyridine-N-oxide.

Purification

The crude product can be purified by recrystallization. A common solvent system for recrystallization of nitropyridine-N-oxides is a mixture of ethanol and water or chloroform and ethanol.

IV. Data Presentation

Table 1: Comparison of Nitrating Agents for Pyridine-N-Oxide Derivatives

Nitrating AgentTypical ConditionsAdvantagesDisadvantages
HNO₃/H₂SO₄ 0 °C to 100 °CReadily available, potentHighly exothermic, evolution of toxic NO₂ fumes, can lead to over-nitration
KNO₃/H₂SO₄ 0 °C to 100 °CSafer, reduced NO₂ evolution, good yieldsSlower reaction time in some cases
Fuming HNO₃/H₂SO₄ 0 °C to 100 °CHighly reactiveVery corrosive and hazardous, requires careful handling

V. Visualizing the Workflow

Workflow for the Synthesis of 3-Methoxy-4-nitropyridine-N-oxide

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 3-Methoxypyridine C Reaction at 0°C to RT A->C B m-CPBA in DCM B->C D Work-up & Isolation C->D E 3-Methoxypyridine-N-oxide D->E F 3-Methoxypyridine-N-oxide H Reaction at 0°C to 90°C F->H G KNO3 / H2SO4 G->H I Quenching & Neutralization H->I J Purification (Recrystallization) I->J K 3-Methoxy-4-nitropyridine-N-oxide J->K

Caption: Synthetic workflow for 3-Methoxy-4-nitropyridine-N-oxide.

VI. References

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Available at: [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]

  • Google Patents. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Available at:

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Available at:

  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Available at: [Link]

  • PrepChem.com. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available at: [Link]

  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Available at: [Link]

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives. Available at:

  • PubChem. 3-Methoxypyridine. Available at: [Link]

  • PubChem. 4-Methoxy-3-nitropyridine. Available at: [Link]

  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide. Available at:

  • Google Patents. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine. Available at:

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Available at:

Sources

Technical Support Center: Purification of Crude 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical chemical intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

A Crucial Note on Isomerism

Before proceeding, it is vital to address a common point of ambiguity. The query is for 3-Methoxy-4-nitropyridine . However, the vast majority of scientific literature and commercial availability pertains to its isomer, 4-Methoxy-3-nitropyridine (CAS No. 31872-62-5) .[1][2] Due to their structural similarity, the purification principles and troubleshooting strategies discussed herein are broadly applicable to both isomers. This guide will utilize the publicly available data for 4-Methoxy-3-nitropyridine as a representative model for this class of compounds. Always confirm the identity of your starting material and final product with appropriate analytical methods.

Section 1: Understanding the Purification Challenges

Purification is rarely a one-size-fits-all process. Success begins with understanding the specific challenges posed by your crude material.

Q: What are the typical impurities found in crude 3-Methoxy-4-nitropyridine?

A: The impurity profile is a direct fingerprint of the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the corresponding methoxypyridine precursor.

  • Positional Isomers: Nitration of a substituted pyridine ring can yield a mixture of isomers (e.g., 2-nitro or 6-nitro variants), which are often the most challenging impurities to remove due to their similar physical properties.[3][4]

  • Over-Nitration Products: Dinitro- or other multi-substituted pyridine species can form if the reaction conditions are not strictly controlled.

  • Reagents and Byproducts: Residual acids (sulfuric, nitric) from the nitration step or salts formed during neutralization and work-up.[5][6]

  • Degradation Products: Nitropyridines can be sensitive to heat and light, leading to decomposition if not handled or stored correctly.

Q: Why is it essential to use analytical techniques both before and after purification?

A: This is a cornerstone of a self-validating protocol. Analyzing the crude material first allows you to identify the major impurities and select the most appropriate purification strategy. Post-purification analysis confirms that the chosen strategy was successful and quantifies the final purity.

  • Thin-Layer Chromatography (TLC): An indispensable rapid screening tool to visualize the number of components and to develop a solvent system for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity, resolving closely related isomers, and detecting trace impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can reveal the presence of structural isomers or other organic impurities.[10]

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value (74.0 to 78.0 °C for 4-Methoxy-3-nitropyridine) is a strong indicator of high purity.[10][11] A broad or depressed melting range suggests the presence of impurities.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Experimental Workflow: Recrystallization Solvent Selection

start Select Potential Solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Water) test_solubility Test Solubility: Small amount of crude + ~0.5 mL solvent start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves upon Heating? dissolves_cold->dissolves_hot No unsuitable Unsuitable: Too Soluble dissolves_cold->unsuitable Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes insoluble Unsuitable: Insoluble dissolves_hot->insoluble No suitable Suitable Solvent System crystals_cool->suitable Yes crystals_cool->unsuitable No

Caption: Decision tree for selecting an effective recrystallization solvent.

Recrystallization Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Add more solvent to reduce saturation. Lower the temperature of the heating bath. Switch to a solvent with a lower boiling point. Ensure cooling is slow and undisturbed.
No Crystal Formation Upon Cooling The compound is too soluble in the solvent, or the solution is not sufficiently saturated.Concentrate the solution by boiling off some solvent and allow it to cool again. Add a compatible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Poor Recovery of Purified Product Too much solvent was used initially. The compound has significant solubility even in the cold solvent. Crystals were washed with room temperature solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled thoroughly in an ice bath before filtration. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Purity Remains Low After Recrystallization Impurities have very similar solubility profiles and co-crystallized with the product.Perform a second recrystallization. If purity does not improve, the impurities are likely too similar for this method. Proceed to column chromatography.
Protocol: Recrystallization of 3-Methoxy-4-nitropyridine
  • Solvent Selection: Based on solubility tests, select an appropriate solvent. Alcohols like ethanol or methanol are often good starting points for polar compounds like this.[7][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution has significant color from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum to remove all residual solvent.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is insufficient, particularly for separating isomers, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

Experimental Workflow: Flash Column Chromatography

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC Method Find eluent giving Rf ~0.3 pack 2. Pack Column Slurry pack with silica gel and initial eluent tlc->pack load 3. Load Sample Adsorb crude onto silica (dry) or dissolve in min. solvent (wet) pack->load elute 4. Elute Column Run eluent through column with gentle pressure load->elute collect 5. Collect Fractions Collect small, uniform fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporation) combine->evaporate final_product Purified Product evaporate->final_product

Caption: Step-by-step workflow for purification by flash chromatography.

Column Chromatography Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation of Components The polarity of the mobile phase is incorrect (either too high or too low).The ideal eluent should provide a retention factor (Rf) of ~0.25-0.35 for the target compound on a TLC plate. Adjust the solvent ratio accordingly. For example, start with a non-polar solvent like heptane and gradually increase the concentration of a more polar solvent like ethyl acetate.[3]
Compound Streaks or "Tails" on the Column The compound is highly polar and interacts too strongly with the acidic silica gel. The sample was overloaded.Add a small amount (0.1-1%) of a modifier to the eluent. For a potentially basic compound (like a pyridine), triethylamine can improve peak shape. For an acidic compound, acetic acid may help.[7] Ensure the initial sample band loaded onto the column is as narrow as possible.
The Compound Will Not Elute from the Column The mobile phase is not polar enough to move the highly polar compound.Systematically increase the polarity of the eluent. A gradient elution (where the polarity is increased over time) may be necessary. For very polar compounds, switching to a more polar solvent system (e.g., dichloromethane/methanol) might be required.
Cracked or Channeling Silica Bed The column was packed improperly, or the solvent level dropped below the top of the silica gel.This is often unrecoverable and requires repacking the column. Ensure the silica slurry is homogenous and allowed to settle evenly. Never let the column run dry.
Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a mobile phase system using TLC that clearly separates your product from its impurities, aiming for an Rf of ~0.3 for the product. A common starting point is a mixture of heptane and ethyl acetate.

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform, firm bed.

  • Sample Loading: Dissolve the crude 3-Methoxy-4-nitropyridine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.

  • Elution and Fraction Collection: Carefully add the mobile phase to the column. Apply gentle, steady pressure and begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Methoxy-4-nitropyridine.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 3-Methoxy-4-nitropyridine? A: This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant/damaging, and may cause respiratory irritation.[1][11] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating dust.[11]

Q2: How should I store the purified product to ensure its long-term stability? A: Store the compound in a tightly sealed container in a cool, dry, and dark place.[11] For maximum stability, especially for long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and under refrigeration.[12]

Q3: My compound's ¹H NMR spectrum looks perfectly clean, but the melting point is broad and lower than the literature value. What's happening? A: This scenario suggests the presence of impurities that are not visible in the ¹H NMR spectrum. These could be inorganic salts (from the work-up) or residual solvents that do not have protons in the typical organic region. A broad melting point is a very sensitive indicator of impurity. Consider washing your sample with water (if it's insoluble) to remove salts or ensuring it is thoroughly dried under high vacuum to remove residual solvents.

Q4: Can I just use a series of liquid-liquid extractions to purify my product? A: Liquid-liquid extraction is an excellent technique for a bulk "clean-up" during the reaction work-up, primarily to separate your organic product from aqueous-soluble materials like acids or salts.[5][10] However, it is generally not effective for separating compounds with similar structures and polarities, such as positional isomers. For high purity, extraction should be followed by recrystallization or chromatography.

Data Summary: Physicochemical Properties

The following data is for the commonly referenced isomer, 4-Methoxy-3-nitropyridine (CAS: 31872-62-5).

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [1][2]
Appearance Light yellow to pale yellow solid[10][11]
Melting Point 74.0 - 78.0 °C[10][11]
Boiling Point 127 °C @ 1 mmHg[10][11]
Solubility Soluble in DMSO, Methanol[10]

References

  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-METHYL-4-NITROPYRIDINE-1-OXIDE. Retrieved from [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives. (WO2010089773A2).
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Retrieved from [Link]

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Technical Support Center: Nitration of 3-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging electrophilic aromatic substitution. We will delve into the common side reactions, troubleshooting strategies, and provide a recommended protocol to help you achieve your desired synthetic outcomes with higher yield and purity.

Understanding the Challenge: The Dichotomy of Reactivity

The nitration of 3-methoxypyridine is a nuanced process due to the electronic nature of the pyridine ring and the influence of the methoxy substituent. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack.[1][2] Conversely, the methoxy group at the 3-position is an activating, ortho-para directing group. This creates a delicate balance of reactivity and regioselectivity that can often lead to a mixture of products and undesirable side reactions. Under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, further deactivating the ring.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 3-methoxypyridine in a question-and-answer format.

Q1: What are the primary side reactions I should be aware of when nitrating 3-methoxypyridine?

A1: The primary side reactions include the formation of multiple nitro isomers and N-oxidation. The methoxy group directs nitration to the 2, 4, and 6 positions. However, the pyridine nitrogen deactivates the adjacent 2 and 6 positions, making the 4-position a likely candidate for substitution. Nitration at the 2-position is also possible.[4] Additionally, the reaction conditions can lead to the oxidation of the pyridine nitrogen to form the corresponding N-oxide.

Q2: My reaction is producing a mixture of 3-methoxy-2-nitropyridine and 3-methoxy-4-nitropyridine. How can I improve the regioselectivity?

A2: Achieving high regioselectivity can be challenging. The choice of nitrating agent and reaction conditions are critical.

  • Nitrating Agent: Using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture can sometimes improve selectivity.

  • Temperature: Lowering the reaction temperature can often favor the formation of one isomer over another by increasing the selectivity of the reaction.

  • N-oxide strategy: A common and effective strategy to control the regioselectivity of nitration on pyridine rings is to first form the pyridine N-oxide.[2] The N-oxide group activates the 4-position for electrophilic attack.[5] After nitration, the N-oxide can be deoxygenated to yield the desired 4-nitro product.

Q3: I am observing a significant amount of N-oxide formation. How can I prevent this?

A3: N-oxide formation is a common side reaction when using strong oxidizing agents like fuming nitric acid. To minimize this:

  • Protect the Nitrogen: As mentioned above, intentionally forming the N-oxide before nitration can be a strategic move to direct the nitration to the 4-position.

  • Alternative Nitrating Agents: Consider using nitrating agents that are less prone to causing N-oxidation, such as nitronium tetrafluoroborate (NO₂BF₄).[2][6]

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from several factors:

  • Ring Deactivation: The inherent low reactivity of the pyridine ring, especially when protonated in strong acid, can lead to incomplete reactions.[1][3] Using a nitrating agent that does not require strongly acidic conditions can be beneficial.

  • Substrate Degradation: Harsh reaction conditions (high temperatures, strong acids) can lead to the decomposition of the starting material or the product.

  • Product Loss During Workup: The nitrated products can be volatile or have some water solubility, leading to loss during extraction and purification. Careful optimization of the workup procedure is essential.

Q5: Are there alternative, more selective methods for the nitration of 3-methoxypyridine?

A5: Yes, modern synthetic methods offer alternatives to classical nitration:

  • Nitration via N-oxide: This is a highly recommended approach. The N-oxide of 3-methoxypyridine can be nitrated, often with high regioselectivity for the 4-position, followed by deoxygenation.[5][7][8]

  • Dinitrogen Pentoxide: Dinitrogen pentoxide (N₂O₅) can be an effective nitrating agent for pyridines, sometimes offering different selectivity compared to mixed acid.[9]

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the nitration of 3-methoxypyridine.

G cluster_0 Nitration Pathways of 3-Methoxypyridine 3-Methoxypyridine 3-Methoxypyridine 3-Methoxy-2-nitropyridine 3-Methoxy-2-nitropyridine 3-Methoxypyridine->3-Methoxy-2-nitropyridine 2-position attack 3-Methoxy-4-nitropyridine 3-Methoxy-4-nitropyridine 3-Methoxypyridine->3-Methoxy-4-nitropyridine 4-position attack (often major) 3-Methoxy-6-nitropyridine 3-Methoxy-6-nitropyridine 3-Methoxypyridine->3-Methoxy-6-nitropyridine 6-position attack N-oxide byproduct N-oxide byproduct 3-Methoxypyridine->N-oxide byproduct N-oxidation Nitrating Agent Nitrating Agent Nitrating Agent->3-Methoxypyridine

Caption: Possible products from the direct nitration of 3-methoxypyridine.

G cluster_1 Troubleshooting Workflow Start Start Low Yield Low Yield Start->Low Yield Poor Selectivity Poor Selectivity Low Yield->Poor Selectivity No Check Reaction Time/Temp Check Reaction Time/Temp Low Yield->Check Reaction Time/Temp Yes N-oxide Formation N-oxide Formation Poor Selectivity->N-oxide Formation No Consider N-oxide Route Consider N-oxide Route Poor Selectivity->Consider N-oxide Route Yes Use Milder Nitrating Agent Use Milder Nitrating Agent N-oxide Formation->Use Milder Nitrating Agent Yes Optimize Workup Optimize Workup Check Reaction Time/Temp->Optimize Workup Successful Nitration Successful Nitration Consider N-oxide Route->Successful Nitration Use Milder Nitrating Agent->Successful Nitration Optimize Workup->Successful Nitration

Caption: A workflow for troubleshooting common nitration issues.

Recommended Protocol: Nitration via the N-oxide

This two-step protocol is designed to favor the formation of 3-methoxy-4-nitropyridine with improved yield and selectivity.

Step 1: Synthesis of 3-Methoxypyridine N-oxide

  • Dissolve: In a round-bottom flask, dissolve 3-methoxypyridine in glacial acetic acid.

  • Add Oxidant: Cool the solution in an ice bath and slowly add hydrogen peroxide (30% solution).

  • Heat: After the initial exotherm subsides, heat the mixture at 70-80°C for several hours.

  • Monitor: Track the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Nitration of 3-Methoxypyridine N-oxide

  • Dissolve: Add the 3-methoxypyridine N-oxide to concentrated sulfuric acid at 0°C.

  • Add Nitrating Agent: Slowly add a nitrating agent such as potassium nitrate.[8]

  • React: Allow the reaction to stir at a controlled temperature (e.g., 60-100°C) for a specified time.[7][8]

  • Quench: Carefully pour the reaction mixture onto crushed ice.

  • Neutralize: Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.[7]

  • Isolate: Collect the solid product by filtration, wash with cold water, and dry.

  • Purify: Recrystallize the crude product to obtain pure 3-methoxy-4-nitropyridine-N-oxide.

Step 3 (Optional): Deoxygenation of 3-Methoxy-4-nitropyridine-N-oxide

The resulting N-oxide can be deoxygenated using various reagents, such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation, to yield 3-methoxy-4-nitropyridine.

Summary of Nitration Conditions and Products

Nitrating AgentAcidTypical TemperatureMajor Product(s)Key Considerations
HNO₃/H₂SO₄Sulfuric Acid0-100 °CMixture of isomersHarsh conditions, potential for low yield and side reactions.[1][3]
KNO₃/H₂SO₄Sulfuric Acid60-120 °C4-nitro (on N-oxide)Good for N-oxide nitration, avoids fuming nitric acid.[8]
NO₂BF₄None/Inert SolventRoom Temperature3-nitro (on pyridine)Milder, non-acidic conditions, can alter regioselectivity.[2][6]
N₂O₅SO₂ or Organic SolventLow TemperatureN-nitropyridinium intermediateCan lead to 3-nitropyridine after rearrangement.[9]

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. ResearchGate. Available at: [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. PrepChem.com. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at: [Link]

  • Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Available at: [Link]

  • The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. ResearchGate. Available at: [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available at: [Link]

  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. ACS Publications. Available at: [Link]

  • Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Nitration. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Methoxy-4-nitropyridine?

There are two predominant strategies for synthesizing 3-Methoxy-4-nitropyridine:

  • Direct Nitration of 3-Methoxypyridine: This approach involves the electrophilic nitration of the 3-methoxypyridine starting material. While seemingly direct, this route is challenging due to the electron-deactivated nature of the pyridine ring, which requires harsh nitrating conditions (e.g., fuming H₂SO₄/HNO₃).[1][2][3] Regioselectivity is a major hurdle, as multiple isomers can be formed.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the more reliable and higher-yielding approach. It typically involves reacting a pre-functionalized pyridine, such as 4-chloro-3-nitropyridine, with a methoxide source (e.g., sodium methoxide). The electron-withdrawing nitro group strongly activates the C4 position for nucleophilic attack.[4][5]

Q2: Which synthetic route is recommended for scalability and purity?

For scalability, reproducibility, and higher purity, the Nucleophilic Aromatic Substitution (SNAr) route is generally superior . The primary reasons are:

  • Higher Selectivity: The SNAr reaction is highly regioselective, targeting the activated C4 position and avoiding the formation of other isomers.

  • Milder Conditions: SNAr reactions with activated substrates can often be run at lower temperatures and with less aggressive reagents compared to electrophilic nitration of pyridine.

  • Predictable Outcome: The reaction is robust and less prone to the runaway reactions or tar formation that can plague nitration under harsh acidic conditions.[1]

The direct nitration route should only be considered if the 3-methoxypyridine starting material is significantly more accessible or cost-effective than the required SNAr precursors.

Troubleshooting Guide & In-Depth Protocols

This section is structured to address specific problems you may encounter during synthesis.

Route 1: Direct Nitration of 3-Methoxypyridine

The nitration of a substituted pyridine is a delicate balance. The pyridine nitrogen deactivates the ring towards electrophilic attack, while the methoxy group is an activating ortho-, para-director. This can lead to a complex product mixture.

Q: My reaction has stalled or resulted in a low yield. What are the likely causes and solutions?

A: Low yields in this reaction are typically traced back to insufficient activation of the nitrating agent or decomposition of the starting material.

  • Causality: The pyridine nitrogen acts as a Lewis base, forming a pyridinium salt in the strong acid medium. This further deactivates the ring. Extremely potent nitrating conditions are required to overcome this deactivation. If the conditions are not harsh enough, the reaction will not proceed. Conversely, excessive temperatures can cause charring and decomposition.

  • Solutions:

    • Verify Reagent Quality: Use fresh, fuming nitric acid (≥90%) and concentrated sulfuric acid (98%). Water content will quench the nitronium ion (NO₂⁺), the active electrophile.

    • Optimize Temperature Control: This is the most critical parameter. The initial addition of 3-methoxypyridine to sulfuric acid should be done at low temperatures (0-5 °C) to manage the initial exotherm. The subsequent addition of nitric acid should also be slow and controlled. The reaction is then typically heated to drive the nitration.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a quenched aliquot analyzed by LC-MS to track the consumption of starting material. If the reaction stalls, a modest increase in temperature (e.g., from 80 °C to 90 °C) for a defined period may be necessary.

Q: My characterization (NMR) shows a mixture of products, with the nitro group at a different position. How can I improve regioselectivity for the 4-position?

A: This is the inherent challenge of this route. The methoxy group directs ortho/para (positions 2 and 4), while the deactivating pyridinium ion directs meta (positions 5).

  • Causality: The final isomer distribution is a result of a complex interplay between electronic and steric effects under harsh conditions. While the 4-position is electronically favored by the methoxy group, other positions can also be nitrated.

  • Solutions:

    • Protect the Nitrogen: An alternative, more advanced strategy is to first form the pyridine N-oxide. The N-oxide functionality is strongly activating and directs nitration to the C4 position.[6] The resulting 3-methoxy-4-nitropyridine-N-oxide can then be deoxygenated (e.g., using PCl₃) to yield the final product.[6] This multi-step approach often provides superior regioselectivity.

    • Purification Strategy: If you must proceed with direct nitration, a robust purification method is essential.

      • Column Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.

      • Recrystallization: If a solid is obtained, explore different solvent systems (e.g., Ethanol/Water, Isopropanol) to selectively crystallize the desired 4-nitro isomer.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route offers better control and is generally preferred. The most common variant starts with 4-chloro-3-nitropyridine and sodium methoxide.

  • Reagents:

    • 4-chloro-3-nitropyridine

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-3-nitropyridine (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approx. 5-10 mL per gram of starting material).

    • In a separate flask, prepare a solution of sodium methoxide (1.1 to 1.5 eq) in anhydrous methanol.

    • Cool the solution of 4-chloro-3-nitropyridine to 0 °C using an ice bath.

    • Slowly add the sodium methoxide solution dropwise over 15-30 minutes. The reaction is often exothermic. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

    • Workup:

      • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

      • Remove the methanol under reduced pressure.

      • Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purification: The crude product is often of high purity but can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.

Q: The reaction is sluggish or incomplete, with starting material remaining after several hours. What should I do?

A: Incomplete conversion is usually due to reagent stoichiometry/activity or insufficient thermal energy.

  • Causality: The reaction relies on a potent nucleophile (methoxide) and an anhydrous environment. Sodium methoxide can be deactivated by moisture. While the reaction often proceeds well at room temperature, some batches of starting material may be less reactive.

  • Solutions:

    • Use Fresh Sodium Methoxide: NaOMe is hygroscopic. Use a freshly opened bottle or a recently prepared solution. Using a slight excess (e.g., 1.5 eq) can help drive the reaction to completion.

    • Ensure Anhydrous Conditions: Use anhydrous methanol and ensure all glassware is thoroughly dried. Moisture will consume the sodium methoxide.

    • Gentle Heating: If the reaction is clean but stalled at room temperature, gently heat the mixture to 40-50 °C and monitor by TLC. This often drives the reaction to completion without significant side product formation.

Q: My final product is dark and shows multiple spots on TLC, indicating side reactions. What went wrong?

A: Decomposition is often caused by excessive heat or reactive impurities.

  • Causality: Nitroaromatic compounds can be sensitive to high temperatures and strongly basic conditions, leading to decomposition pathways.[6]

  • Solutions:

    • Strict Temperature Control: The most likely culprit is poor temperature control during the exothermic addition of sodium methoxide. Maintain a low temperature (0-10 °C) during addition.

    • Avoid Stronger Bases/Higher Temperatures: Do not be tempted to use stronger bases like sodium hydride unless necessary and validated, as this can promote side reactions. Avoid heating above 60 °C if possible.

    • Degas Solvents: In some sensitive applications, using degassed solvents can prevent oxidative side reactions that may contribute to color formation.

Data Summary & Visualization

Table 1: Comparison of Synthetic Routes
ParameterDirect NitrationNucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Methoxypyridine4-Chloro-3-nitropyridine
Key Reagents Conc. H₂SO₄, Fuming HNO₃Sodium Methoxide, Anhydrous Methanol
Typical Conditions 0 °C to 100 °C0 °C to 50 °C
Major Challenge Poor Regioselectivity, Harsh ConditionsRequires Anhydrous Conditions
Typical Yield 20-50% (of mixed isomers)75-95%
Purity Profile Often requires extensive purificationHigh purity, often requires minimal purification
Scalability PoorExcellent
Diagram 1: SNAr Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving common issues in the SNAr synthesis.

SNAr_Troubleshooting start Problem Observed incomplete_rxn Incomplete Reaction (SM Remaining) start->incomplete_rxn side_products Impure Product (Dark Color / Side Spots) start->side_products check_reagents Check NaOMe (Fresh? Excess?) incomplete_rxn->check_reagents Stoichiometry? check_conditions Verify Anhydrous Conditions incomplete_rxn->check_conditions Environment? check_temp_control Review Temperature Control During Addition side_products->check_temp_control Exotherm? check_purity Analyze SM Purity side_products->check_purity Impurities? increase_temp Gentle Heating (40-50 °C) check_conditions->increase_temp If clean but stalled purify Optimize Purification (Chromatography) check_purity->purify

Caption: Troubleshooting decision tree for the SNAr synthesis.

Diagram 2: SNAr Reaction Mechanism

Understanding the mechanism explains why electron-withdrawing groups are essential for this reaction's success.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products r1 4-Chloro-3-nitropyridine int1 Intermediate Anion r1->int1 Nucleophilic Attack (Rate-Determining Step) plus + r2 CH₃O⁻ p1 3-Methoxy-4-nitropyridine int1->p1 Elimination of Leaving Group p2 Cl⁻ plus2 +

Caption: The addition-elimination mechanism of SNAr.

References

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis and Functionalization of 3-Nitropyridines. (URL: [Link])

  • Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. (URL: [Link])

  • 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem. (URL: [Link])

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (URL: [Link])

  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone - PrepChem.com. (URL: [Link])

  • Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution - PubMed. (URL: [Link])

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (URL: [Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (URL: [Link])

  • 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (URL: [Link])

Sources

Technical Support Center: Reduction of 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 3-methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic transformation. The conversion of 3-methoxy-4-nitropyridine to its corresponding amine, 3-methoxy-4-aminopyridine, is a critical step in the synthesis of numerous pharmaceutical intermediates. However, this reaction is not without its challenges, ranging from catalyst deactivation to the formation of undesired byproducts.

This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve a reliable, efficient, and safe reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of 3-methoxy-4-nitropyridine in a question-and-answer format.

Q1: My reaction is stalled or showing very low conversion. What are the likely causes and how can I fix this?

A1: Low or incomplete conversion is one of the most common issues in the reduction of nitro pyridines. The root cause often lies with the catalyst or reaction conditions.

  • Causality: The pyridine nitrogen atom can act as a Lewis base and coordinate to the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel), effectively poisoning it and preventing the catalytic cycle from proceeding. This is a well-known challenge in the hydrogenation of nitrogen-containing heterocycles.[1][2] Additionally, standard issues like insufficient hydrogen pressure, poor quality reagents, or non-optimal temperatures can also lead to stalled reactions.

  • Troubleshooting Steps:

    • Evaluate the Catalyst:

      • Increase Catalyst Loading: For an initial attempt, a higher catalyst loading (e.g., 10-20 mol%) might be necessary to overcome partial poisoning.

      • Change the Catalyst: If Palladium on Carbon (Pd/C) is failing, consider using Raney Nickel, which can be less susceptible to poisoning in some cases.[3] Platinum-based catalysts (e.g., PtO2, Pt/C) can also be effective, sometimes in acidic media like acetic acid.[4]

      • Check Catalyst Quality: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).

    • Modify Reaction Conditions:

      • Increase Hydrogen Pressure: If you are using a hydrogen balloon (atmospheric pressure), the reaction may require higher pressure. Transitioning to a Parr shaker or a similar hydrogenation apparatus to apply 50-100 psi of H₂ can dramatically improve reaction rates.[5]

      • Add a Protic Solvent: The presence of a protic solvent like ethanol or methanol is often beneficial for catalytic hydrogenation, as it can facilitate proton transfer steps in the reduction mechanism.[5]

      • Introduce an Acidic Additive: Adding a non-coordinating acid, like a small amount of acetic acid, can protonate the pyridine nitrogen. This prevents it from binding to the catalyst, thereby protecting the catalyst from deactivation.

    • Consider an Alternative Reducing Agent: If catalytic hydrogenation is consistently problematic, switching to a chemical reductant can be a robust alternative.

      • Tin(II) Chloride (SnCl₂): This is a classic and highly effective reagent for reducing aromatic nitro groups in the presence of sensitive functionalities.[3][4]

      • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is another reliable and cost-effective method.[3][6]

G

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these impurities and how can I prevent them?

A2: The reduction of a nitro group is a stepwise process that can be interrupted, leading to the formation of stable intermediates or condensation products.

  • Causality: The reduction proceeds from the nitro group (Ar-NO₂) to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) intermediate before forming the final amine (Ar-NH₂). If the reaction conditions are not optimal, the hydroxylamine intermediate can accumulate. This intermediate can then react with the nitroso intermediate to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar). These colored impurities are often responsible for the difficult purification of the final product.[7]

  • Prevention Strategies:

    • Ensure Complete Reaction: Drive the reaction to completion to minimize the concentration of intermediates. This can be achieved by:

      • Longer reaction times.

      • Higher temperatures (within the limits of substrate stability).

      • Higher hydrogen pressure in catalytic hydrogenations.[8]

    • Control Reaction Temperature: The reduction of nitro groups is highly exothermic. Poor heat dissipation can lead to localized temperature spikes, which can promote the formation of condensation byproducts. Ensure efficient stirring and use an ice bath during the initial phase of the reaction, especially when using highly reactive chemical reductants.

    • Optimize pH: When using metal/acid reductants like Fe/HCl, maintaining an acidic pH throughout the reaction is crucial. An increase in pH can favor the formation of azoxy and azo compounds.[9]

// Main Pathway Nitro [label="3-Methoxy-4-nitropyridine\n(Ar-NO₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitroso [label="Nitroso Intermediate\n(Ar-NO)"]; Hydroxylamine [label="Hydroxylamine Intermediate\n(Ar-NHOH)"]; Amine [label="3-Methoxy-4-aminopyridine\n(Ar-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Azoxy [label="Azoxy Byproduct\n(Ar-N(O)=N-Ar)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Azo [label="Azo Byproduct\n(Ar-N=N-Ar)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Main Reaction Flow Nitro -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Amine [label="+2e⁻, +2H⁺"];

// Side Reaction Flow {rank=same; Nitroso; Hydroxylamine;} Hydroxylamine -> Azoxy [dir=both, arrowhead=normal, arrowtail=normal, label="Condensation", color="#EA4335"]; Nitroso -> Azoxy [color="#EA4335"]; Azoxy -> Azo [label="Reduction", color="#EA4335"]; } ` Caption: Reaction pathway showing intermediates and byproducts.

Frequently Asked Questions (FAQs)

Q: Is the methoxy group stable under typical reduction conditions?

A: Yes, the methoxy group (an ether) is generally stable under most nitro reduction conditions, including catalytic hydrogenation (H₂/Pd/C, H₂/Raney Ni) and chemical reductions with SnCl₂ or Fe/HCl.[10] These methods are highly chemoselective for the nitro group.

Q: My final product, 3-methoxy-4-aminopyridine, is dark and difficult to purify. What are the best purification techniques?

A: The dark color is often due to trace amounts of azo/azoxy byproducts.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and treating it with activated charcoal can effectively remove colored impurities.

  • Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step to obtain a highly pure, crystalline product.[11]

Q: Are there any specific safety precautions I should take?

A: Absolutely.

  • Exothermic Reaction: The reduction of nitro compounds is highly exothermic. Always perform the reaction with adequate cooling (e.g., an ice bath) and add reagents slowly to control the reaction rate and temperature.

  • Hydrogen Safety: When performing catalytic hydrogenation, use a properly functioning apparatus in a well-ventilated area or fume hood. Ensure there are no ignition sources nearby. Pd/C can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Quench the catalyst carefully with water immediately after filtration.

  • Thermal Instability of Intermediates: Aryl hydroxylamine intermediates can be thermally unstable and may disproportionate, posing a risk.[7] Avoid unnecessarily high reaction temperatures.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and often high-yielding method, provided catalyst poisoning is managed.

Materials:

  • 3-Methoxy-4-nitropyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Hydrogenation vessel (e.g., Parr apparatus)

Procedure:

  • Vessel Setup: To a suitable high-pressure hydrogenation vessel, add 3-methoxy-4-nitropyridine (1.0 eq).

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add 10% Pd/C (0.05 - 0.10 eq by weight). The wet catalyst is safer to handle.

  • Solvent Addition: Add a sufficient amount of methanol or ethanol to fully dissolve the starting material and create a slurry with the catalyst (typically 10-20 mL per gram of substrate).

  • Purging: Seal the vessel and purge it with nitrogen or argon three times to remove all oxygen. Then, purge with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen to 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry on the filter paper, as it can be pyrophoric. Immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methoxy-4-aminopyridine.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

ParameterRecommended ValueRationale
Catalyst 10% Pd/C (5-10 wt%)Standard catalyst for nitro group reduction.[3]
Solvent Methanol / EthanolProtic solvent aids the reaction mechanism.
H₂ Pressure 50 psiSufficient pressure to ensure a good reaction rate.
Temperature Room TemperatureReaction is exothermic; cooling may be needed initially.
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This method is an excellent alternative if catalytic hydrogenation fails and is known for its high chemoselectivity.

Materials:

  • 3-Methoxy-4-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxy-4-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (3.0 - 4.0 eq) in concentrated HCl. Caution: This is an exothermic dissolution. Cool the flask in an ice bath.

  • Reduction: Slowly add the SnCl₂/HCl solution to the solution of the nitro compound at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating (40-50 °C) to go to completion. Monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding a saturated solution of NaHCO₃ or a 10% NaOH solution until the pH is basic (pH 8-9). A thick white precipitate of tin salts will form.

  • Filtration: Filter the slurry through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify as necessary.

ParameterRecommended ValueRationale
Reductant SnCl₂·2H₂O (3-4 eq)A powerful and selective reducing agent for nitro groups.
Solvent Ethanol / Ethyl AcetateGood solubility for substrate and product.
Additive Concentrated HClRequired for the reduction mechanism with SnCl₂.
Temperature 0 °C to RT/50 °CAllows for control of the initial exothermic reaction.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]

  • Kaczmarek, L. (1992). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. ResearchGate. Retrieved from [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Nasir, N., Tiekink, E. R. T., & Ghaffar, A. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. Retrieved from [Link]

  • Google Patents. (1995). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Yang, C., Xue, W., Yin, H., Lu, Z., Wang, A., Shen, L., & Jiang, Y. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

  • Hergold-Brundic, A., & Nagl, A. (2004). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] pyridine. Acta Crystallographica Section E Structure Reports Online, 60(11), o2023–o2024. Retrieved from [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yoon, T., et al. (2012). Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity and Time-Dependent Drug-Drug Interaction. Journal of Medicinal Chemistry, 55(24), 10985-10996. Retrieved from [Link]

  • Amidon, J. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
  • Zhang, J., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters, 21(15), 6088-6092. Retrieved from [Link]

  • Zheng, R., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5558. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Yang, C., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nick. New Journal of Chemistry. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Retrieved from [Link]

  • Google Patents. (2001). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • MDPI. (2022). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Retrieved from [Link]

Sources

Preventing byproduct formation with 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use of this versatile reagent. We provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and achieve optimal results in your experiments.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during reactions involving 3-Methoxy-4-nitropyridine. We delve into the root causes of these problems and provide actionable, field-proven solutions.

Issue 1: Formation of Demethylated Byproduct (4-Hydroxy-3-nitropyridine)

Question: During a nucleophilic aromatic substitution (SNAr) reaction with my amine of interest, I am observing a significant amount of a byproduct that I've characterized as 4-hydroxy-3-nitropyridine. What causes this, and how can I prevent it?

Answer: The formation of 4-hydroxy-3-nitropyridine is a common issue that arises from the cleavage of the methyl ether. This demethylation can be promoted by several factors in your reaction conditions.

Causality:

  • Lewis Acidity: Trace amounts of Lewis acidic impurities in your reagents or generated in situ can catalyze the cleavage of the methyl group.

  • High Temperatures: Prolonged reaction times at elevated temperatures can lead to thermal decomposition and demethylation.

  • Strongly Basic or Acidic Conditions: Harsh reaction conditions can facilitate the cleavage of the ether bond.

Troubleshooting Workflow:

cluster_0 Troubleshooting Demethylation start Demethylated byproduct observed check_reagents Verify purity of reagents and solvents. Use freshly distilled/purified materials. start->check_reagents lower_temp Decrease reaction temperature. Consider running the reaction at a lower temperature for a longer duration. check_reagents->lower_temp optimize_base If applicable, use a milder, non-nucleophilic base. (e.g., K2CO3, Cs2CO3 instead of NaH) lower_temp->optimize_base reduce_time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. optimize_base->reduce_time success Demethylation minimized reduce_time->success

Caption: Workflow to minimize demethylation byproducts.

Experimental Protocol: SNAr with an Amine

  • Reagent Preparation: Ensure the amine is pure and the solvent (e.g., DMF, DMSO) is anhydrous.

  • Reaction Setup: To a solution of 3-Methoxy-4-nitropyridine (1.0 eq) in anhydrous DMF, add a mild inorganic base such as K₂CO₃ (2.0 eq).

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography on silica gel.

Issue 2: Competing Nucleophilic Attack at C-2 or C-6 Positions

Question: I am performing a reaction with a strong nucleophile and observing isomeric byproducts. How can I improve the regioselectivity for the desired C-4 substitution?

Answer: The nitro group at the 4-position strongly activates the pyridine ring for nucleophilic aromatic substitution, primarily at the C-4 position. However, with highly reactive nucleophiles or under certain conditions, attack at the C-2 or C-6 positions can occur.

Causality:

  • Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered C-2 or C-6 positions.

  • Reaction Kinetics vs. Thermodynamics: The kinetic product (attack at C-2/C-6) may form faster, while the thermodynamic product (attack at C-4) is more stable.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction.

Strategies for Enhancing Regioselectivity:

StrategyRationaleRecommended Conditions
Use of a Less Reactive Nucleophile A less reactive nucleophile will be more selective for the most electrophilic position (C-4).If possible, use a less basic or sterically smaller nucleophile.
Lower Reaction Temperature Lower temperatures favor the formation of the more stable thermodynamic product.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent Optimization Polar aprotic solvents (e.g., DMF, DMSO) generally favor SNAr reactions at the activated position.Screen different anhydrous polar aprotic solvents.
Issue 3: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions

Question: When using 3-Methoxy-4-nitropyridine in a Suzuki or Buchwald-Hartwig coupling reaction, I am getting significant amounts of homocoupled byproducts and/or products from ligand arylation. How can I suppress these side reactions?

Answer: Byproduct formation in palladium-catalyzed cross-coupling reactions is a common challenge. Homocoupling of the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) and undesired coupling with the phosphine ligand can compete with the desired cross-coupling process.

Causality:

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote homocoupling.

  • Sub-optimal Ligand Choice: The choice of phosphine ligand is critical. Some ligands are more prone to P-C bond cleavage and subsequent arylation.[1]

  • Incorrect Base or Solvent: The base and solvent system plays a crucial role in the catalytic cycle and can influence the rates of competing side reactions.[2]

Troubleshooting and Optimization:

cluster_1 Optimizing Cross-Coupling Reactions start Byproducts in Cross-Coupling screen_ligands Screen a panel of phosphine ligands. (e.g., SPhos, XPhos, RuPhos) start->screen_ligands optimize_base_solvent Vary the base and solvent system. (e.g., K3PO4 in dioxane, Cs2CO3 in THF) screen_ligands->optimize_base_solvent control_temp Maintain a consistent and optimal reaction temperature. optimize_base_solvent->control_temp degas_reaction Thoroughly degas the reaction mixture to prevent oxidative degradation of the catalyst. control_temp->degas_reaction success Byproducts minimized degas_reaction->success

Caption: Workflow for optimizing cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Methoxy-4-nitropyridine (1.0 eq), the boronic acid or ester (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a degassed base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Purify the product via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of 3-Methoxy-4-nitropyridine?

A1: The electron-withdrawing nitro group at the 4-position, combined with the electron-donating methoxy group at the 3-position, makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position.[3] The nitro group is an excellent leaving group in these reactions.

Q2: Can I reduce the nitro group of 3-Methoxy-4-nitropyridine? What are the potential byproducts?

A2: Yes, the nitro group can be reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂; Fe/HCl). A potential byproduct is the over-reduction of the pyridine ring, especially under harsh conditions (high pressure and temperature). Careful control of the reaction conditions is crucial to achieve selective reduction of the nitro group.

Q3: How can I purify 3-Methoxy-4-nitropyridine if it contains impurities?

A3: Recrystallization is often an effective method for purifying 3-Methoxy-4-nitropyridine. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Column chromatography on silica gel can also be used for smaller quantities or for removing closely related impurities.

Q4: Is 3-Methoxy-4-nitropyridine stable? What are the recommended storage conditions?

A4: 3-Methoxy-4-nitropyridine is a relatively stable compound. However, to prevent potential degradation over time, it should be stored in a tightly sealed container in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents.

References

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Hilton, M. C., Dolewski, R. D., & McNally, A. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 169–173. [Link]

  • Matsuoka, Y., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(15), 3483. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Reddit. (2024). BH amination side products and purification. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2191-2198. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link]

Sources

Technical Support Center: 3-Methoxy-4-nitropyridine N-oxide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-4-nitropyridine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate your synthetic challenges successfully.

Introduction to the Reactivity of 3-Methoxy-4-nitropyridine N-oxide

3-Methoxy-4-nitropyridine N-oxide is a powerful electrophile, highly activated for nucleophilic aromatic substitution (SNAr) at the 4-position. This reactivity is a consequence of the synergistic electron-withdrawing effects of the N-oxide functionality and the para-nitro group. These groups stabilize the negatively charged intermediate, the Meisenheimer complex, which is formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

The presence of the methoxy group at the 3-position introduces both electronic and steric effects that must be considered. Electronically, the methoxy group is electron-donating, which can slightly decrease the electrophilicity of the C-4 carbon compared to an unsubstituted 4-nitropyridine N-oxide.[1] Sterically, the methoxy group can influence the approach of the nucleophile. Understanding these nuances is key to optimizing your reactions and troubleshooting any issues that may arise.

Troubleshooting Guide

This section addresses common problems encountered during reactions with 3-Methoxy-4-nitropyridine N-oxide in a question-and-answer format.

Question 1: I am seeing low or no conversion of my 3-Methoxy-4-nitropyridine N-oxide in a nucleophilic substitution reaction with an amine. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in SNAr reactions with 3-Methoxy-4-nitropyridine N-oxide can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Material: Ensure your 3-Methoxy-4-nitropyridine N-oxide is pure and dry. Impurities can interfere with the reaction.

  • Nucleophile Potency: Verify the purity and concentration of your amine nucleophile. If it is a salt, ensure it has been properly neutralized or that the reaction conditions are suitable for the free base to be the active nucleophile.

  • Stoichiometry: For many amine nucleophiles, using a slight excess (1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess may lead to side reactions or purification difficulties.

2. Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the Meisenheimer complex. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature: While 3-Methoxy-4-nitropyridine N-oxide is highly activated, some nucleophiles may require heating to overcome the activation barrier. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for decomposition.

  • Presence of Water: The reaction should be conducted under anhydrous conditions. Water can hydrolyze the starting material to 3-methoxy-4-pyridone N-oxide, a potential side product.

3. The Role of the Methoxy Group:

  • The electron-donating nature of the methoxy group at the 3-position slightly deactivates the 4-position towards nucleophilic attack compared to the unsubstituted 4-nitropyridine N-oxide.[1] This effect is generally modest but can be significant with weakly nucleophilic amines.

Troubleshooting Workflow:

G start Low/No Conversion check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Use fresh, dry starting material and nucleophile. check_reagents->sub_reagents1 sub_reagents2 Use slight excess of nucleophile (1.1-1.5 eq.). check_reagents->sub_reagents2 consider_methoxy 3. Account for Methoxy Group Effect check_conditions->consider_methoxy Conditions Seem Appropriate sub_conditions1 Switch to aprotic polar solvent (DMF, DMSO). check_conditions->sub_conditions1 sub_conditions2 Increase reaction temperature incrementally (e.g., 50-80 °C). check_conditions->sub_conditions2 sub_conditions3 Ensure anhydrous conditions. check_conditions->sub_conditions3 solution Successful Reaction consider_methoxy->solution Adjust for Electronics/Sterics sub_methoxy Increase reaction time or temperature to overcome slight deactivation. consider_methoxy->sub_methoxy

Caption: Troubleshooting workflow for low or no conversion.

Question 2: My reaction is producing a significant amount of an insoluble, high-melting point byproduct. What could it be and how can I avoid it?

Answer:

The formation of an insoluble, high-melting point byproduct often points to the hydrolysis of your starting material to 3-methoxy-4-pyridone N-oxide. This can occur if there is residual water in your reaction mixture.

Mechanism of Hydrolysis:

Water can act as a nucleophile, attacking the electron-deficient C-4 position. Although water is a weak nucleophile, at elevated temperatures or with long reaction times, this side reaction can become significant.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Dry Reagents: Dry your 3-Methoxy-4-nitropyridine N-oxide in a vacuum oven before use. Ensure your amine nucleophile is also dry.

  • Reaction Temperature and Time: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

Experimental Protocol: Typical Amination Reaction

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-Methoxy-4-nitropyridine N-oxide (1.0 eq.).

  • Dissolve the starting material in an anhydrous aprotic polar solvent (e.g., DMF, 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 eq.) dropwise at room temperature.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Question 3: I am having difficulty purifying my desired 4-amino-3-methoxypyridine N-oxide product from the unreacted starting material. What purification strategies do you recommend?

Answer:

Separating the more polar aminopyridine N-oxide product from the less polar nitropyridine N-oxide starting material can be challenging. Here are some effective purification strategies:

1. Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., 100% dichloromethane or a mixture of hexanes and ethyl acetate) and gradually increase the polarity by adding methanol. The less polar starting material should elute first.

CompoundTypical Eluent System (Silica Gel)
3-Methoxy-4-nitropyridine N-oxideDichloromethane or Hexanes/Ethyl Acetate
4-Amino-3-methoxypyridine N-oxideDichloromethane/Methanol or Ethyl Acetate/Methanol

2. Acid-Base Extraction:

If your product is basic enough, you can use an acid-base extraction to separate it from the neutral starting material.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move to the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining starting material.

  • Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to precipitate the free base of your product.

  • Extract the product back into an organic solvent, dry, and concentrate.

Purification Workflow:

G start Crude Product Mixture chromatography Column Chromatography start->chromatography Primary Method extraction Acid-Base Extraction start->extraction Alternative/Complementary Method pure_product Pure Product chromatography->pure_product sub_chrom Use gradient elution from nonpolar to polar solvents. chromatography->sub_chrom extraction->pure_product sub_ext 1. Dissolve in organic solvent. 2. Extract with dilute acid. 3. Neutralize aqueous layer. 4. Extract product back into organic solvent. extraction->sub_ext

Caption: Purification strategies for 4-amino-3-methoxypyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-oxide in the reactivity of 3-Methoxy-4-nitropyridine N-oxide?

A1: The N-oxide group has a dual electronic role. It is a weak π-donor through its lone pairs but a strong σ-acceptor due to the electronegativity of the oxygen atom. Overall, it acts as an electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.[2]

Q2: How does the methoxy group at the 3-position affect the regioselectivity of nucleophilic attack?

A2: The methoxy group at the 3-position does not typically alter the regioselectivity of nucleophilic attack, which remains overwhelmingly at the 4-position. This is because the stabilization of the Meisenheimer complex by the N-oxide and the nitro group is most effective for attack at the para-position.

Q3: Can I reduce the nitro group of 3-Methoxy-4-nitropyridine N-oxide without affecting the N-oxide?

A3: Yes, selective reduction of the nitro group in the presence of the N-oxide is possible. Common methods include catalytic hydrogenation with a poisoned catalyst (e.g., Pd/C with an amine additive) or using reducing agents like sodium dithionite or iron in acetic acid.[3][4] Care must be taken to avoid over-reduction, which would also remove the N-oxide functionality.

Q4: What are the recommended storage conditions for 3-Methoxy-4-nitropyridine N-oxide?

A4: 3-Methoxy-4-nitropyridine N-oxide should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere to prevent hydrolysis.

Q5: Are there any specific safety precautions I should take when working with this compound?

References

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Ochiai, E., & Hayashi, E. (1957). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 37, 60. [Link]

  • The Hive. (n.d.). 4-nitropyridine synthesis requested. Hive Chemistry Discourse. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Capon, B., & Rees, C. W. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 1050-1054. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and N-heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268. [Link]

  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Belova, N. V., Pimenov, O. A., Kotova, V. E., & Girichev, G. V. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1217, 128476. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(23), 5321–5324. [Link]

Sources

Navigating the Nuances of 3-Methoxy-4-nitropyridine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-methoxy-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the workup procedures for reactions utilizing this versatile reagent. Here, we move beyond simple procedural lists to explain the underlying chemistry and rationale for each step, ensuring both successful outcomes and a deeper understanding of your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with 3-methoxy-4-nitropyridine and its reactions?

A1: 3-Methoxy-4-nitropyridine is a chemical that requires careful handling to ensure laboratory safety.[1][2] Always work in a well-ventilated area or a chemical fume hood.[2][3] Personal protective equipment (PPE) is mandatory, including safety goggles, gloves, and a lab coat.[3][4] Avoid inhalation of dust or vapors and contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water. For reactions that are heated, be aware of the potential for thermal decomposition, which may release toxic vapors such as nitrogen oxides.[4] Always have appropriate fire extinguishing media, like dry chemical powder or foam, readily available.[4]

Q2: My reaction is complete. What is a general quenching and extraction procedure for a reaction mixture containing 3-methoxy-4-nitropyridine derivatives?

A2: A common first step in the workup of nitropyridine reactions is to cool the reaction mixture and then carefully quench it, often by pouring it into an ice-water mixture.[5] This helps to control any residual exothermic activity and often precipitates the crude product if it has low aqueous solubility.

Following quenching, the product is typically extracted from the aqueous phase using an appropriate organic solvent like dichloromethane or ethyl acetate.[5][6] The organic layers are then combined and washed sequentially with water and brine to remove any remaining inorganic impurities and to aid in the separation of the organic and aqueous phases. Finally, the organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate before the solvent is removed under reduced pressure to yield the crude product.[5][6]

Troubleshooting Guide

This section addresses specific problems that may arise during the workup of common reactions involving 3-methoxy-4-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Q3: I am performing a nucleophilic aromatic substitution (SNAr) on 3-methoxy-4-nitropyridine with an amine nucleophile, but I am seeing low conversion and the formation of byproducts. How can I improve my workup?

A3: Low conversion in SNAr reactions can sometimes be attributed to issues with the reaction conditions themselves, such as the choice of base or solvent.[7][8] However, workup can also present challenges. The presence of a strong electron-withdrawing nitro group on the pyridine ring makes it susceptible to nucleophilic attack.[9]

  • Issue: Incomplete reaction or presence of starting material.

    • Troubleshooting: Before workup, ensure the reaction has gone to completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider if a stronger base or a higher reaction temperature is needed. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions.

  • Issue: Formation of dark, tarry byproducts.

    • Troubleshooting: This can be a result of side reactions, especially at elevated temperatures. During the workup, a wash with a mild acidic solution (e.g., dilute HCl) can help to remove any unreacted amine nucleophile and basic byproducts. Be cautious with the pH, as highly acidic conditions could potentially hydrolyze the methoxy group or affect other acid-labile functional groups.

  • Issue: Difficulty in separating the product from the reaction mixture.

    • Troubleshooting: If your product is a solid, precipitation by pouring the reaction mixture into water can be an effective initial purification step.[10] The resulting solid can then be collected by filtration and washed with water to remove water-soluble impurities.[10] If the product is an oil, a thorough extraction with a suitable organic solvent is necessary. Subsequent purification by column chromatography is often required to obtain a pure product.[6]

Experimental Workflow: SNAr Reaction & Workup

SNAr_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 3-Methoxy-4-nitropyridine + Nucleophile (e.g., Amine) + Base (e.g., K2CO3) in Solvent (e.g., DMF) B Quench with ice-water A->B Reaction Completion C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Wash with Water & Brine C->D E Dry over Na2SO4 D->E F Concentrate in vacuo E->F G Column Chromatography or Recrystallization F->G Crude Product H Pure Product G->H

Caption: A typical workflow for an SNAr reaction and subsequent workup.

Suzuki Cross-Coupling Reactions

Q4: I am attempting a Suzuki coupling with a 3-methoxy-4-nitropyridine derivative and a boronic acid, but the reaction is not proceeding as expected. What are some common workup-related pitfalls?

A4: Suzuki couplings are powerful for C-C bond formation, but their success can be sensitive to several factors, and the workup is crucial for isolating the desired product.[11]

  • Issue: De-boronation of the boronic acid.

    • Troubleshooting: This is a common side reaction in Suzuki couplings and can be influenced by the reaction conditions, particularly the base and the presence of water.[12] While not strictly a workup issue, ensuring your boronic acid is stable under the reaction conditions is the first step. During workup, if you suspect residual boronic acid or its byproducts are contaminating your product, a wash with a mild base (e.g., saturated aqueous NaHCO3) can sometimes help to remove them.

  • Issue: The product is contaminated with palladium catalyst.

    • Troubleshooting: Palladium residues can often be removed by filtering the crude product solution through a plug of Celite or silica gel after the initial extraction and before concentration.[6] In some cases, washing the organic layer with an aqueous solution of a thiol-containing reagent can help to scavenge residual palladium.

  • Issue: Hydrolysis of ester groups on the coupling partners.

    • Troubleshooting: If your substrate or coupling partner contains base-labile groups like esters, the choice of base is critical.[11] Potassium carbonate or potassium phosphate are often used.[13] If hydrolysis is observed after workup, it likely occurred during the reaction. Using milder bases like potassium fluoride (KF) might be a solution.[11][12]

Logical Relationship: Suzuki Coupling Troubleshooting

Suzuki_Troubleshooting A Failed Suzuki Coupling B De-boronation A->B C Catalyst Contamination A->C D Ester Hydrolysis A->D E Optimize Base/Solvent B->E Solution H Aqueous Base Wash B->H Solution F Filter through Celite/Silica C->F Solution G Use Milder Base (e.g., KF) D->G Solution

Sources

Technical Support Center: Stability and Handling of 3-Methoxy-4-nitropyridine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Methoxy-4-nitropyridine in their experimental workflows. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges related to the stability of this compound in acidic environments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your experiments. The guidance provided is based on established principles of organic chemistry and experience with related heterocyclic compounds.

Issue 1: Unexpected Reaction Outcomes or Low Yields

Symptom: Your reaction, conducted under acidic conditions, is yielding unexpected byproducts, or the yield of the desired product is significantly lower than anticipated. You suspect the integrity of your 3-Methoxy-4-nitropyridine starting material may be compromised.

Potential Cause: 3-Methoxy-4-nitropyridine may be susceptible to hydrolysis of the methoxy group under strongly acidic conditions, especially at elevated temperatures. This would lead to the formation of 3-Hydroxy-4-nitropyridine, which may not participate in the desired reaction or could lead to side reactions.

Troubleshooting Workflow:

start Low Yield or Unexpected Byproduct check_purity 1. Verify Purity of Starting Material (NMR, HPLC, LC-MS) start->check_purity is_pure Is the starting material pure? check_purity->is_pure run_control 2. Run a Control Experiment (without other reactants, under reaction conditions) is_pure->run_control Yes impure_start Purify starting material before use. is_pure->impure_start No degradation_observed Is degradation observed? run_control->degradation_observed modify_conditions 3. Modify Reaction Conditions: - Lower temperature - Use a less harsh acid - Reduce reaction time degradation_observed->modify_conditions Yes byproduct_analysis 4. Characterize Byproduct(s) (LC-MS, NMR) degradation_observed->byproduct_analysis Yes stable Compound is stable under these conditions. Investigate other reaction parameters. degradation_observed->stable No success Problem Resolved modify_conditions->success

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Guidance:

  • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your 3-Methoxy-4-nitropyridine stock. Use techniques like NMR, HPLC, or LC-MS to ensure it is free from significant impurities.

  • Run a Control Experiment: To isolate the effect of the acidic conditions on your starting material, set up a control experiment. Dissolve 3-Methoxy-4-nitropyridine in the same acidic solvent system and at the same temperature as your main reaction, but without the other reagents. Monitor the mixture over time by HPLC or LC-MS to check for the appearance of new peaks.

  • Modify Reaction Conditions: If the control experiment shows degradation, consider modifying your reaction conditions:

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.

    • Acid Strength: If permissible for your desired transformation, switch to a weaker acid.

    • Reaction Time: A shorter reaction time will minimize the exposure of the compound to the harsh conditions.

  • Byproduct Characterization: If a new, significant peak appears in your control experiment, attempt to isolate and characterize it. The expected primary degradation product is 3-Hydroxy-4-nitropyridine. A mass spectrometry analysis should show a molecular ion corresponding to this structure.

Issue 2: Appearance of a Yellow Precipitate During Acidic Workup

Symptom: Upon acidifying your reaction mixture containing 3-Methoxy-4-nitropyridine, a yellow solid precipitates.

Potential Cause: While 3-Methoxy-4-nitropyridine itself is a solid, its solubility may decrease in certain acidic aqueous solutions. Alternatively, if hydrolysis has occurred, the resulting 3-Hydroxy-4-nitropyridine may be less soluble and precipitate out.

Troubleshooting Steps:

  • Solubility Test: Test the solubility of your starting material in the specific acidic solution you are using for your workup. This will help determine if the precipitate is simply the unreacted starting material.

  • Analyze the Precipitate: Isolate the precipitate by filtration, wash it with a suitable solvent, and dry it. Analyze the solid by NMR and/or melting point to determine if it is the starting material or a new compound.

  • Adjust Workup Procedure: If the precipitate is your starting material, consider using a different solvent system for your workup in which it is more soluble. If it is a degradation product, this indicates that the acidic workup conditions are too harsh. Consider neutralizing the reaction mixture before extraction or using a milder acid for pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for 3-Methoxy-4-nitropyridine in acidic conditions?

The most probable degradation pathway is the acid-catalyzed hydrolysis of the methoxy group to form 3-Hydroxy-4-nitropyridine. The lone pair of electrons on the ether oxygen can be protonated by the acid, making the methyl group a good leaving group for nucleophilic attack by water.

sub 3-Methoxy-4-nitropyridine protonation Protonation of Ether Oxygen sub->protonation + H+ intermediate Protonated Intermediate protonation->intermediate hydrolysis Nucleophilic Attack by Water intermediate->hydrolysis + H2O product 3-Hydroxy-4-nitropyridine hydrolysis->product - CH3OH, - H+

Caption: Potential degradation pathway of 3-Methoxy-4-nitropyridine.

Q2: At what pH range is 3-Methoxy-4-nitropyridine generally stable?

Q3: How should I prepare and store stock solutions of 3-Methoxy-4-nitropyridine in acidic media?

If your experimental protocol requires a stock solution in an acidic medium, it is best to prepare it fresh before each use. If storage is unavoidable, store the solution at a low temperature (2-8 °C) and protect it from light. It is advisable to re-analyze the purity of the stock solution by HPLC if it has been stored for an extended period.

Q4: Are there any incompatible acids to use with 3-Methoxy-4-nitropyridine?

While many common mineral and organic acids can be used, be cautious with strongly oxidizing acids, as they could potentially react with the pyridine ring or the methoxy group, especially at higher temperatures. Nitrating conditions, which often employ a mixture of nitric and sulfuric acid, are used to synthesize nitropyridines, indicating the pyridine ring's general stability to oxidation. However, side reactions are always a possibility.

Experimental Protocols

Protocol 1: Rapid Stability Assessment of 3-Methoxy-4-nitropyridine

Objective: To quickly determine the stability of 3-Methoxy-4-nitropyridine under specific acidic conditions.

Materials:

  • 3-Methoxy-4-nitropyridine

  • Your acidic solvent system of interest

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 3-Methoxy-4-nitropyridine in a non-reactive organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, add a known volume of your acidic solvent system.

  • Spike the acidic solution with a small volume of the 3-Methoxy-4-nitropyridine stock solution to achieve your desired final concentration.

  • Immediately inject a sample (t=0) into the HPLC or LC-MS system to get a baseline chromatogram and peak area of the parent compound.

  • Maintain the vial at your desired experimental temperature.

  • Inject samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Compare the peak area of 3-Methoxy-4-nitropyridine at each time point to the t=0 sample. A significant decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks.

Data Interpretation:

Time (hours)Peak Area of Parent Compound% RemainingPeak Area of New Peak(s)
0[Value]100%0
1[Value]X%[Value]
2[Value]Y%[Value]
4[Value]Z%[Value]
............
Protocol 2: Identification of Potential Hydrolysis Product by LC-MS

Objective: To confirm the identity of the primary degradation product as 3-Hydroxy-4-nitropyridine.

Procedure:

  • Follow the procedure for the stability assessment (Protocol 1).

  • If a new peak is observed, analyze the sample using an LC-MS system.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion of the new peak.

  • Compare the observed m/z with the theoretical exact mass of 3-Hydroxy-4-nitropyridine.

Expected Results:

  • 3-Methoxy-4-nitropyridine: C6H6N2O3, Exact Mass: 154.04

  • 3-Hydroxy-4-nitropyridine: C5H4N2O3, Exact Mass: 140.02

An observed molecular ion in positive ion mode corresponding to [M+H]+ of approximately 141.03 would strongly suggest the formation of the hydrolysis product.

References

  • Organic Syntheses Procedure for 3-methyl-4-nitropyridine-1-oxide. (n.d.).
  • PubChem. (n.d.). 4-Methoxy-3-nitropyridine.
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ResearchGate. (n.d.). Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • ECHEMI. (n.d.). Buy 4-Methoxy-3-nitropyridine Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubMed. (n.d.). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ChemicalBook. (n.d.). 3-Methoxy-4-nitropyridine N-oxide.
  • The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested.
  • ChemicalBook. (n.d.). The degradation of 2-picolinic acid.
  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • ResearchGate. (n.d.). Synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4-nitropyridine N-oxide adducts.
  • PMC. (n.d.). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group.

Technical Support Center: Catalyst Selection for Reactions Involving 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-4-nitropyridine. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the complexities of catalyst selection for various chemical transformations involving this versatile substrate. The unique electronic nature of 3-Methoxy-4-nitropyridine, characterized by the interplay of an electron-donating methoxy group and a strongly electron-withdrawing nitro group on a pyridine ring, presents specific challenges and opportunities in catalytic reactions. This resource is structured to address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring you have the necessary information for successful experimentation.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during your experiments with 3-Methoxy-4-nitropyridine, offering explanations and actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with 3-Methoxy-4-nitropyridine (as the halide) and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving 3-Methoxy-4-nitropyridine is a common issue that can often be traced back to several factors related to catalyst activity and reaction conditions. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, generally facilitates oxidative addition, which is a key step in the catalytic cycle. However, other factors can impede the reaction.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing into inactive palladium black.[1]

    • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or use a more robust precatalyst system. Buchwald's G3 or G4 precatalysts, for instance, are designed for efficient generation of the active catalyst.

  • Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[2] An inappropriate ligand may not provide the necessary electronic or steric properties.

    • Solution: For electron-deficient substrates like this, bulky and electron-rich ligands are often beneficial.[3][4] Consider screening a panel of ligands such as SPhos, XPhos, or other biaryl phosphines which are known to be effective for challenging couplings.[4]

  • Base and Solvent System: The choice of base and solvent is crucial for the transmetalation step and overall reaction kinetics.[1] An inadequate base may not sufficiently activate the boronic acid.

    • Solution: Potassium carbonate (K₂CO₃) in a solvent mixture like dioxane/water is a common starting point.[1] If you observe protodeboronation (hydrolysis of the boronic acid), consider using a non-aqueous system with a stronger base like potassium phosphate (K₃PO₄).[1]

  • Reaction Temperature: The reaction may simply be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions.

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
  • Setup: In parallel reaction vials, add 3-Methoxy-4-nitropyridine halide (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with XPhos, Pd(OAc)₂ with SPhos, etc.) at a consistent catalyst loading (e.g., 2 mol % Pd).

  • Reaction: Add degassed solvent (e.g., dioxane), seal the vials, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal ligand for your specific substrates.

Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

Question: When performing a Buchwald-Hartwig amination on a 3-Methoxy-4-nitropyridine derivative, I am getting my desired product, but also a significant amount of side products, making purification difficult. What are these side products and how can I suppress their formation?

Answer:

Side product formation in Buchwald-Hartwig aminations of this substrate is often due to the reactivity of the nitro group or competing reaction pathways. The choice of catalyst and reaction conditions is critical to achieving high selectivity.[5]

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation: The starting aryl halide is reduced, replacing the halide with a hydrogen atom. This is often caused by β-hydride elimination from the palladium amide intermediate.

    • Solution: Employing bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos), can sterically hinder β-hydride elimination and favor the desired reductive elimination to form the C-N bond.

  • Homocoupling of the Amine: Two molecules of the amine coupling partner can react to form a hydrazine derivative.

    • Solution: This is often more prevalent with primary amines. Using a slight excess of the aryl halide can help to favor the cross-coupling pathway. Additionally, careful selection of the palladium precatalyst and ligand system can minimize this side reaction.

  • Reduction of the Nitro Group: The nitro group can be reduced under the reaction conditions, especially if using a hydrogen source (e.g., certain solvents or additives) and a catalyst with hydrogenation activity.

    • Solution: Ensure the use of anhydrous, degassed solvents. If nitro group reduction persists, consider performing the reaction at a lower temperature or using a catalyst system less prone to facilitating hydrogenation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection for reactions with 3-Methoxy-4-nitropyridine.

Q1: What are the key considerations when selecting a catalyst for a Suzuki-Miyaura coupling with a 3-Methoxy-4-nitropyridine halide?

A1: The primary considerations are the electronic properties of the substrate and the desired reactivity. 3-Methoxy-4-nitropyridine is an electron-deficient heterocycle, which generally makes the oxidative addition step of the catalytic cycle faster than with electron-rich arenes.[6] Key factors to consider include:

  • Palladium Precatalyst: A stable and reliable source of Pd(0) is essential. While Pd(PPh₃)₄ can be effective, modern precatalysts like those developed by Buchwald (e.g., XPhos Pd G3) often provide higher activity and broader substrate scope.[7]

  • Ligand: The choice of phosphine ligand is critical.[4] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are generally preferred for challenging couplings as they promote both oxidative addition and reductive elimination.[3]

  • Base: A suitable base is required to activate the boronic acid for transmetalation.[8] The choice of base can influence the reaction rate and selectivity. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Common choices include dioxane, toluene, and DMF, often with the addition of water.

Catalyst System ComponentRecommendation for 3-Methoxy-4-nitropyridineRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald PrecatalystsReadily available and effective with appropriate ligands.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that facilitate key steps of the catalytic cycle for electron-deficient substrates.[3][4]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases that can be effective in anhydrous conditions to prevent protodeboronation.[1]
Solvent Dioxane, Toluene, 2-MeTHFAprotic solvents that are stable at elevated temperatures.

Q2: Which catalysts are recommended for the selective hydrogenation of the nitro group in 3-Methoxy-4-nitropyridine without reducing the pyridine ring?

A2: The selective reduction of the nitro group to an amino group in the presence of a pyridine ring is a common and important transformation. The key is to choose a catalyst and conditions that favor the hydrogenation of the nitro group over the aromatic ring.

  • Catalyst of Choice: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[9] It generally shows high selectivity for the reduction of nitro groups over the saturation of aromatic rings under mild conditions.

  • Alternative Catalysts: Other catalysts that can be employed include platinum on carbon (Pt/C) or Raney Nickel. However, these may sometimes be more aggressive and lead to over-reduction of the pyridine ring, especially under harsher conditions (higher pressure and temperature). Bimetallic catalysts, such as copper/nickel nanoparticles, have also been shown to be effective for the hydrogenation of substituted nitroaromatics.[10]

  • Reaction Conditions:

    • Hydrogen Pressure: Typically, low to moderate pressures of hydrogen (1-10 atm) are sufficient.

    • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used.

    • Temperature: The reaction is often carried out at room temperature to enhance selectivity.

Experimental Protocol: Selective Nitro Group Reduction
  • Setup: In a hydrogenation vessel, dissolve 3-Methoxy-4-nitropyridine in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of 5% or 10% Pd/C (typically 1-5 mol % of palladium).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3 atm).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the desired 3-Methoxy-4-aminopyridine.

Q3: For a Buchwald-Hartwig amination, what factors should guide my choice between different generations of Buchwald ligands?

A3: The evolution of Buchwald's biaryl phosphine ligands has provided chemists with a powerful toolkit for C-N bond formation. The choice between different generations often depends on the specific substrates and the desired reaction conditions.

  • First-Generation Ligands (e.g., P(o-tolyl)₃): While pioneering, these ligands generally have a more limited scope and often require higher catalyst loadings and temperatures.

  • Second-Generation Ligands (e.g., XPhos, SPhos): These are highly versatile and represent a significant advancement.[3] They are effective for a broad range of aryl halides (including chlorides) and amines, often at lower catalyst loadings and milder temperatures.[3] For a substrate like 3-Methoxy-4-nitropyridine, starting with a second-generation ligand is a robust strategy.

  • Third and Fourth-Generation Ligands (e.g., RuPhos, BrettPhos): These ligands are designed for even more challenging transformations, such as couplings involving very hindered substrates or those requiring very low catalyst loadings. They often exhibit superior activity and stability.

Decision-Making Flowchart for Ligand Selection:

Ligand_Selection Start Substrate Analysis: 3-Methoxy-4-nitropyridine halide Aryl_Halide Aryl Chloride or Bromide? Start->Aryl_Halide Steric_Hindrance Sterically Hindered Coupling Partner? Aryl_Halide->Steric_Hindrance Yes Ligand_Choice_1 Start with Gen 2 Ligand (e.g., XPhos, SPhos) Aryl_Halide->Ligand_Choice_1 No Low_Catalyst_Loading Low Catalyst Loading Required? Steric_Hindrance->Low_Catalyst_Loading Low_Catalyst_Loading->Ligand_Choice_1 No Ligand_Choice_2 Consider Gen 3/4 Ligand (e.g., RuPhos, BrettPhos) Low_Catalyst_Loading->Ligand_Choice_2 Yes

Caption: Ligand selection workflow for Buchwald-Hartwig amination.

References

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). MDPI. Retrieved from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024-02-23). Reddit. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022-05-13). ResearchGate. Retrieved from [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. (2022-09-26). PMC - NIH. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nick. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and .... (n.d.). Google Patents.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Chemistry LibreTexts. Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018-05-23). Organometallics - ACS Publications. Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019-08-11). Reddit. Retrieved from [Link]

  • Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023-08-16). ResearchGate. Retrieved from [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010-09-02). Semantic Scholar. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). Nobel Prize. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Reddit. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025-04-03). YouTube. Retrieved from [Link]

  • Catalyst and method for hydrogenation of 4,4′-methylenedianiline. (n.d.). Google Patents.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectrum of 3-Methoxy-4-nitropyridine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methoxy-4-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By comparing its predicted spectral data with that of simpler, related molecules—pyridine and 3-methoxypyridine—we will dissect the nuanced electronic and spatial effects that govern the chemical shifts and coupling patterns of its protons.

The Predicted ¹H NMR Spectrum of 3-Methoxy-4-nitropyridine

In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum for 3-Methoxy-4-nitropyridine provides a robust foundation for analysis. The predicted data, generated using advanced computational algorithms, offers a close approximation of what one would expect to observe experimentally.

Below is the molecular structure with the protons labeled for clear reference throughout this guide.

Figure 1. Structure of 3-Methoxy-4-nitropyridine with proton labeling.

The predicted ¹H NMR spectral data for 3-Methoxy-4-nitropyridine is summarized in the table below.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.65Singlet (s)-
H-68.45Doublet (d)5.5
H-57.40Doublet (d)5.5
-OCH₃4.05Singlet (s)-

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the origins of the predicted chemical shifts for 3-Methoxy-4-nitropyridine, it is instructive to compare its spectrum with those of pyridine and 3-methoxypyridine. This comparative approach allows for a clear illustration of the impact of the methoxy (-OCH₃) and nitro (-NO₂) groups on the electronic environment of the pyridine ring protons.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)
Pyridine[1]8.597.237.627.238.59-
3-Methoxypyridine[2]8.32-7.387.348.193.84
3-Methoxy-4-nitropyridine (Predicted)8.65--7.408.454.05
The Baseline: ¹H NMR Spectrum of Pyridine

Pyridine, the parent heterocycle, exhibits a characteristic ¹H NMR spectrum with three signals corresponding to the α (H-2, H-6), β (H-3, H-5), and γ (H-4) protons.[1] The α-protons are the most deshielded due to their proximity to the electronegative nitrogen atom.

Introducing the Methoxy Group: The Spectrum of 3-Methoxypyridine

The introduction of an electron-donating methoxy group at the 3-position, as seen in 3-methoxypyridine, causes noticeable upfield shifts for the protons at the ortho (H-2, H-4) and para (H-6) positions due to increased electron density through resonance. The methoxy protons themselves appear as a singlet at approximately 3.84 ppm.[2]

The Combined Influence: Interpreting the Spectrum of 3-Methoxy-4-nitropyridine

The predicted spectrum of 3-Methoxy-4-nitropyridine is a result of the combined and competing electronic effects of the electron-donating methoxy group and the strongly electron-withdrawing nitro group.

  • H-2: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitro group. The strong deshielding effect of the adjacent nitrogen and the meta-directing influence of the nitro group likely dominate, leading to its downfield chemical shift of 8.65 ppm. It is predicted to be a singlet as it has no adjacent protons.

  • H-6: This proton is ortho to the ring nitrogen and meta to both the methoxy and nitro groups. Its position adjacent to the nitrogen results in a significant downfield shift to 8.45 ppm. It appears as a doublet due to coupling with H-5.

  • H-5: Being ortho to the powerfully electron-withdrawing nitro group, this proton experiences significant deshielding. However, it is also meta to the electron-donating methoxy group, which provides some shielding. The net effect places its chemical shift at 7.40 ppm. It is a doublet due to coupling with H-6.

  • -OCH₃: The methoxy protons appear as a singlet at 4.05 ppm. This is slightly downfield compared to 3-methoxypyridine, likely due to the overall electron-withdrawing nature of the nitrated pyridine ring.

The interplay of these electronic and spatial effects is visualized in the diagram below.

Figure 2. Summary of electronic and spatial effects on proton chemical shifts.

An Alternative Perspective: Characterization via Mass Spectrometry

While ¹H NMR provides detailed structural information, other techniques like mass spectrometry are invaluable for confirming molecular weight and elemental composition. For 3-Methoxy-4-nitropyridine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) would be employed. The expected molecular ion peak [M]⁺ would be observed at m/z 154.04, corresponding to the molecular formula C₆H₆N₂O₃.

Experimental Protocol for ¹H NMR Analysis

For researchers seeking to acquire their own experimental data, the following protocol outlines the key steps for obtaining a high-quality ¹H NMR spectrum.

G A Sample Preparation B NMR Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃). Add TMS as an internal standard (0 ppm). C Data Acquisition B->C Tune and shim the spectrometer. Set acquisition parameters (e.g., 400 MHz, 16 scans). D Data Processing C->D Acquire the Free Induction Decay (FID). E Spectral Analysis D->E Apply Fourier transform, phase correction, and baseline correction. F F E->F Integrate peaks, determine chemical shifts and coupling constants.

Figure 3. Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-Methoxy-4-nitropyridine is a clear illustration of the fundamental principles of structural spectroscopy. The chemical shifts and coupling patterns of the aromatic protons are a direct consequence of the interplay between the electron-donating methoxy group, the strongly electron-withdrawing and anisotropic nitro group, and the inherent electronic properties of the pyridine ring. By leveraging predictive tools and making careful comparisons with simpler, analogous structures, researchers can confidently assign the signals in the spectrum and confirm the identity and purity of their synthesized compounds. This analytical approach is a critical skill for professionals in drug discovery and chemical research, enabling the rapid and accurate characterization of novel molecular entities.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Data of 3-Methoxy-4-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR data for 3-Methoxy-4-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science.

In the absence of publicly available, experimentally verified ¹³C NMR data for 3-Methoxy-4-nitropyridine, this guide presents a robust predictive analysis. We will leverage high-quality predicted data and compare it against the experimental spectra of structurally related analogs, including its isomer 4-Methoxy-3-nitropyridine, and the parent compounds, 3-methoxypyridine and 4-nitropyridine. This comparative approach, grounded in the fundamental principles of substituent effects on aromatic systems, provides a reliable framework for understanding the spectral characteristics of 3-Methoxy-4-nitropyridine.

Comparative Analysis of ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 3-Methoxy-4-nitropyridine are presented below, alongside the experimental data for its structural analogs. This juxtaposition allows for a detailed examination of the electronic effects exerted by the methoxy and nitro groups on the pyridine ring.

Carbon PositionPredicted 3-Methoxy-4-nitropyridine (ppm)Experimental 4-Methoxy-3-nitropyridine (ppm)Experimental 3-Methoxypyridine (ppm)Experimental 4-Nitropyridine (ppm)
C2150.9155.8141.6150.1
C3156.4128.9154.9123.5
C4140.2164.7108.3149.8
C5107.1108.1123.8123.5
C6142.3142.1147.9150.1
-OCH₃57.057.555.2-

Interpreting the Spectral Data: Substituent Effects in Action

The positioning of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group creates a distinct electronic environment within the pyridine ring, which is directly reflected in the ¹³C NMR chemical shifts.

  • The Methoxy Group's Influence : An oxygen-containing substituent like a methoxy group typically exerts a strong shielding effect (upfield shift) on the ortho and para carbons due to resonance donation of electron density. In 3-methoxypyridine, this is observed at C2 and C4. However, the electronegativity of the oxygen also induces a deshielding effect (downfield shift) on the directly attached carbon (C3).

  • The Nitro Group's Impact : Conversely, the nitro group is strongly electron-withdrawing, leading to a significant deshielding (downfield shift) of the ortho and para carbons. In 4-nitropyridine, this effect is pronounced at C2, C6, and C4.

In 3-Methoxy-4-nitropyridine:

The interplay of these opposing electronic forces in 3-Methoxy-4-nitropyridine results in a unique spectral fingerprint. The carbon bearing the methoxy group (C3) is significantly deshielded, while the carbon attached to the nitro group (C4) is also deshielded, though to a lesser extent than in 4-nitropyridine due to the adjacent electron-donating methoxy group. The predicted shifts for C2, C5, and C6 reflect the combined inductive and resonance effects of both substituents.

Comparison with the isomer, 4-Methoxy-3-nitropyridine, is particularly insightful. The positions of the substituents are swapped, leading to a different distribution of electron density and, consequently, different chemical shifts, highlighting the power of ¹³C NMR in distinguishing between isomers.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for compounds such as 3-Methoxy-4-nitropyridine, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices that are widely accepted in the scientific community.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this class of compounds due to its excellent solubilizing properties and the presence of a distinct solvent peak (triplet at ~77 ppm) that can be used for spectral calibration.[1]

  • Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1] A small amount should be added to the sample.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A spectrometer with a proton frequency of at least 400 MHz is recommended for good spectral dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, particularly for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum should be carefully phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

  • Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Workflow and Molecular Structure

To further clarify the process, the following diagrams illustrate the experimental workflow and the molecular structure of 3-Methoxy-4-nitropyridine.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 prep2 Add TMS Standard prep1->prep2 acq1 Acquire 13C NMR Spectrum prep2->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 analysis1 Peak Picking & Integration proc3->analysis1 analysis2 Structural Elucidation analysis1->analysis2

Caption: Experimental Workflow for ¹³C NMR Spectroscopy.

Caption: Molecular Structure of 3-Methoxy-4-nitropyridine.

Conclusion

While experimental ¹³C NMR data for 3-Methoxy-4-nitropyridine remains to be published, this guide provides a comprehensive and scientifically rigorous predictive analysis. By comparing predicted data with the experimental spectra of closely related compounds and understanding the fundamental principles of substituent effects, researchers can confidently interpret the spectral features of this molecule. The detailed experimental protocol further ensures that future data acquisition will be robust and reliable, contributing to the broader scientific understanding of this and similar compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation and characterization of novel or intermediate compounds are paramount. 3-Methoxy-4-nitropyridine, with a molecular weight of 154.12 g/mol and the chemical formula C₆H₆N₂O₃, is a key heterocyclic building block in the synthesis of various pharmaceutical agents.[1] Its analysis by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolic studies.

This guide provides an in-depth, objective comparison of the performance of three common mass spectrometry ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of 3-Methoxy-4-nitropyridine. The insights and data presented herein are synthesized from established principles of mass spectrometry and available data on closely related nitroaromatic and pyridine-based compounds, offering a predictive yet scientifically grounded framework for analytical method development.

Physicochemical Properties of 3-Methoxy-4-nitropyridine

Before delving into its mass spectrometric behavior, understanding the key physicochemical properties of 3-Methoxy-4-nitropyridine is essential for selecting the appropriate analytical technique.

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[1]
Molecular Weight154.12 g/mol [1]
PolarityPolarInferred from structure
VolatilitySemi-volatileInferred from structure
Thermal StabilityModerateInferred from nitro group

The presence of the nitro group and the pyridine ring nitrogen imparts significant polarity to the molecule, making it amenable to techniques that are well-suited for polar analytes. Its semi-volatile nature also allows for analysis by gas chromatography-mass spectrometry (GC-MS) with an electron ionization source.

Comparative Analysis of Ionization Techniques

The choice of ionization technique profoundly impacts the resulting mass spectrum, influencing the degree of fragmentation and the types of ions observed. This section compares the utility of EI, ESI, and MALDI for the analysis of 3-Methoxy-4-nitropyridine.

Electron Ionization (EI): The Hard Ionization Approach for Structural Detail

Electron Ionization is a classic, high-energy ("hard") ionization technique that provides extensive fragmentation, yielding a detailed molecular fingerprint that is invaluable for structural elucidation.[2]

Based on the known fragmentation patterns of nitroaromatic compounds and pyridine derivatives, the EI mass spectrum of 3-Methoxy-4-nitropyridine is anticipated to show a molecular ion peak (M⁺˙) at m/z 154, followed by a series of characteristic fragment ions. The fragmentation is primarily driven by the labile nitro group and the methoxy substituent on the electron-deficient pyridine ring.

A plausible fragmentation pathway is outlined below:

M [M]⁺˙ m/z 154 3-Methoxy-4-nitropyridine F1 [M-NO₂]⁺ m/z 108 M->F1 - NO₂ (46 Da) F2 [M-CH₃]⁺ m/z 139 M->F2 - CH₃ (15 Da) F3 [M-OCH₃]⁺ m/z 123 M->F3 - OCH₃ (31 Da) F4 [M-NO₂-CO]⁺ m/z 80 F1->F4 - CO (28 Da) F5 Pyridine Ring Fragment m/z 78 F1->F5 - C₂H₂O (42 Da)

Caption: Predicted Electron Ionization Fragmentation Pathway of 3-Methoxy-4-nitropyridine.

Ionm/z (Predicted)Relative AbundanceRationale for Formation
[M]⁺˙154ModerateMolecular Ion
[M-CH₃]⁺139LowLoss of a methyl radical from the methoxy group.
[M-NO]⁺124LowLoss of nitric oxide.
[M-OCH₃]⁺123ModerateLoss of a methoxy radical.
[M-NO₂]⁺108HighCharacteristic loss of the nitro group, a stable neutral loss.
[M-NO₂-CO]⁺80ModerateSubsequent loss of carbon monoxide from the [M-NO₂]⁺ ion.
[C₅H₄N]⁺78HighFormation of the stable pyridine cation.
Electrospray Ionization (ESI): The Soft Touch for the Molecular Ion

Electrospray Ionization is a "soft" ionization technique that imparts minimal energy to the analyte, making it ideal for observing the intact molecular ion with little to no fragmentation.[3] Given the polar nature of 3-Methoxy-4-nitropyridine and the basicity of the pyridine nitrogen, positive-ion ESI is the method of choice.

In positive-ion ESI, 3-Methoxy-4-nitropyridine is expected to readily protonate to form a prominent protonated molecule, [M+H]⁺, at m/z 155. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as [M+Na]⁺ (m/z 177) and [M+K]⁺ (m/z 193) may also be observed.

The ESI workflow is generally simpler than GC-MS, involving direct infusion or coupling with liquid chromatography.

Analyte Analyte in Solution (3-Methoxy-4-nitropyridine) Droplet Charged Droplet Formation Analyte->Droplet ESI Needle Desolvation Solvent Evaporation Droplet->Desolvation Drying Gas Ion Gas-Phase Ion [M+H]⁺ Desolvation->Ion Coulombic Fission MS Mass Analyzer Ion->MS

Caption: Electrospray Ionization Workflow.

Ionm/z (Predicted)Relative AbundanceRationale for Formation
[M+H]⁺155HighProtonation of the pyridine nitrogen.
[M+Na]⁺177Solvent DependentAdduct formation with sodium ions.
[M+K]⁺193Solvent DependentAdduct formation with potassium ions.
[2M+H]⁺309Concentration DependentProton-bound dimer formation.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Solid Alternative for High Throughput

MALDI is another soft ionization technique, particularly useful for high-throughput screening and the analysis of samples that are challenging to introduce into an ESI source. For small molecules like 3-Methoxy-4-nitropyridine, the choice of matrix is critical to avoid interference in the low mass range.[4]

With a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), MALDI is expected to produce primarily the protonated molecule [M+H]⁺ at m/z 155, similar to ESI. The key to successful MALDI analysis of small molecules is the co-crystallization of the analyte with the matrix, which facilitates efficient energy transfer from the laser and subsequent ionization.

Sample Analyte + Matrix Co-crystallized Laser Laser Pulse Desorption Desorption/Ionization Sample->Desorption Laser->Desorption Ions Gas-Phase Ions [M+H]⁺ Desorption->Ions TOF Time-of-Flight Mass Analyzer Ions->TOF

Caption: MALDI Experimental Workflow.

Ionm/z (Predicted)Relative AbundanceRationale for Formation
[M+H]⁺155HighProtonation from the acidic matrix.
[M+Na]⁺177PossibleAdduct formation with sodium ions.
[M+K]⁺193PossibleAdduct formation with potassium ions.
[Matrix+H]⁺VariesHighProtonated matrix ions.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols are provided as a guideline.

GC-EI-MS Protocol
  • Sample Preparation: Dissolve 1 mg of 3-Methoxy-4-nitropyridine in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

ESI-MS Protocol
  • Sample Preparation: Prepare a 10 µM solution of 3-Methoxy-4-nitropyridine in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.[2]

MALDI-MS Protocol
  • Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Mix the 10 µM analyte solution with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: MALDI.

    • Laser: Nitrogen laser (337 nm).

    • Mode: Positive ion reflectron mode for better mass accuracy.

    • Mass Range: m/z 50-500.

Conclusion and Recommendations

The optimal mass spectrometry technique for the analysis of 3-Methoxy-4-nitropyridine is contingent upon the analytical objective.

  • For structural confirmation and identification of unknown impurities, GC-EI-MS is the superior choice. Its extensive and reproducible fragmentation patterns provide a wealth of structural information.

  • For rapid molecular weight confirmation and quantitative studies, especially when coupled with liquid chromatography, ESI-MS is highly recommended. Its soft ionization ensures that the molecular ion is the most abundant species, simplifying data interpretation.

  • For high-throughput screening and analysis of complex mixtures where sample cleanup is minimal, MALDI-MS offers a robust and efficient alternative. Careful selection of the matrix is paramount to achieving high-quality data for this small molecule.

By understanding the principles behind each ionization technique and the predicted mass spectrometric behavior of 3-Methoxy-4-nitropyridine, researchers can confidently select and optimize the most appropriate analytical method to support their drug discovery and development endeavors.

References

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • Bruker. (n.d.). MALDI-TOF.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Gu, H., Ma, K., Zhao, W., Qiu, L., & Xu, W. (2021). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Advances, 11(35), 21549-21556.
  • Karas, M., Bachmann, D., & Hillenkamp, F. (1985). Influence of the Wavelength in High-Irradiance Ultraviolet Laser Desorption Mass Spectrometry of Organic Molecules. Analytical Chemistry, 57(14), 2935–2939.
  • Dreisewerd, K. (2003). The desorption process in MALDI. Chemical Reviews, 103(2), 395-426.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-2-nitropyridine 98%.
  • NSJ Prayoglife. (n.d.). 3-Methoxy-2-nitropyridine.

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A Comparative Guide to the Infrared Spectrum of 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and bonding arrangements within a molecule. This guide provides an in-depth analysis of the IR spectrum of 3-Methoxy-4-nitropyridine, a key heterocyclic compound, and offers a comparative study against structurally related alternatives to highlight the spectroscopic nuances arising from substituent effects.

Theoretical Framework and Vibrational Mode Predictions

The infrared spectrum of a molecule is a unique fingerprint, dictated by the vibrational modes of its constituent bonds. For 3-Methoxy-4-nitropyridine, the expected IR absorption bands are primarily influenced by the pyridine ring, the nitro group (-NO₂), and the methoxy group (-OCH₃).

  • Pyridine Ring Vibrations : The pyridine ring, an aromatic heterocycle, exhibits characteristic C-H and C=C/C=N stretching and bending vibrations. Aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations, analogous to those in benzene, usually appear in the 1600-1400 cm⁻¹ range.[1][2] The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands.

  • Nitro Group Vibrations : The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorptions. These arise from the asymmetric and symmetric stretching of the N-O bonds. For nitro groups attached to an aromatic ring, the asymmetric stretch (νₐₛ) is typically found in the 1550-1475 cm⁻¹ region, while the symmetric stretch (νₛ) appears between 1360-1290 cm⁻¹.[3]

  • Methoxy Group Vibrations : The methoxy group introduces several characteristic vibrations. The C-H stretching of the methyl group is expected in the 2950-2850 cm⁻¹ range. The asymmetric C-O-C stretching vibration is a strong band typically located around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.

Experimental Analysis of 3-Methoxy-4-nitropyridine

The experimental IR spectrum of 3-Methoxy-4-nitropyridine is best acquired using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a technique well-suited for solid samples, requiring minimal sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

A standard protocol for obtaining the FTIR spectrum of a solid crystalline compound like 3-Methoxy-4-nitropyridine is as follows:

  • Instrument Preparation : Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the instrument has been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition : With the clean and empty ATR crystal, a background spectrum is collected. This will be subtracted from the sample spectrum to account for any instrument and environmental absorptions.

  • Sample Application : A small amount of the crystalline 3-Methoxy-4-nitropyridine is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application : A consistent pressure is applied to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition : The IR spectrum of the sample is then recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is obtained after automatic background subtraction and is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram of the ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow A Instrument Purge B Acquire Background Spectrum (Clean ATR Crystal) A->B C Place Solid Sample on ATR Crystal B->C D Apply Consistent Pressure C->D E Acquire Sample Spectrum (Co-add Scans) D->E F Automatic Background Subtraction E->F G Final IR Spectrum F->G Structural_Comparison Structural Comparison of Analyzed Compounds cluster_0 Target Molecule cluster_1 Comparison Compounds A 3-Methoxy-4-nitropyridine B 4-Nitropyridine N-oxide A->B - Methoxy group + N-oxide C 3-Methoxypyridine A->C - Nitro group

Caption: A diagram illustrating the structural relationships between the target molecule and the comparison compounds.

Conclusion

The IR spectrum of 3-Methoxy-4-nitropyridine is characterized by a combination of absorption bands arising from its pyridine ring, methoxy, and nitro functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, are the most prominent features. The presence of the methoxy group is confirmed by the C-H stretching bands around 2950-2850 cm⁻¹ and the characteristic C-O-C stretching vibrations.

By comparing its spectrum with those of 4-Nitropyridine N-oxide and 3-Methoxypyridine, the individual contributions of the methoxy and nitro groups to the overall vibrational spectrum are clearly demonstrated. This comparative approach provides a robust framework for the structural elucidation of substituted pyridines and is a valuable tool for researchers in the fields of medicinal chemistry and materials science.

References

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

  • ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
  • Stuart, B. H. (2004).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-Methoxy-4-nitropyridine and 3-Methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how subtle structural changes impact molecular reactivity is fundamental. This guide provides an in-depth, objective comparison of the reactivity of two key heterocyclic building blocks: 3-Methoxy-4-nitropyridine and 3-Methyl-4-nitropyridine. The focus is a critical analysis of their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical agents.[1][2][3]

The Central Role of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic in nature, become susceptible to attack by nucleophiles when strongly electron-withdrawing groups are present.[4] The SNAr reaction is a powerful tool for modifying aromatic systems, particularly electron-deficient heterocycles like pyridine.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] This step is typically the rate-determining step of the reaction.[6] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[4]

For the pyridine derivatives , the potent electron-withdrawing nitro group (-NO₂) at the 4-position, along with the inherent electron-deficient nature of the pyridine ring, strongly activates the C4 position for nucleophilic attack.[7][8][9] The substituent at the 3-position then plays a crucial role in modulating this reactivity.

Figure 1: General mechanism for SNAr on a 4-nitropyridine scaffold.

Unpacking the Electronic Effects: Methoxy vs. Methyl

The key to understanding the reactivity difference between these two molecules lies in the electronic influence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the stability of the Meisenheimer intermediate.

3-Methoxy-4-nitropyridine: A Tale of Two Effects

The methoxy group is electronically complex, exerting two opposing forces:

  • Inductive Effect (-I): Oxygen is highly electronegative, pulling electron density away from the pyridine ring through the sigma bond. This electron withdrawal stabilizes the negative charge of the Meisenheimer complex, thereby increasing the reaction rate.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density destabilizes the anionic intermediate, which would decrease the reaction rate.[10]

In the context of nucleophilic attack at the C4 position, the methoxy group is at the meta position relative to the site of attack. While resonance effects are generally stronger than inductive effects, their influence is most pronounced at the ortho and para positions. At the meta position, the inductive effect (-I) of the methoxy group is the dominant electronic factor influencing the stability of the Meisenheimer complex.

3-Methyl-4-nitropyridine: A Clearer Picture

The methyl group is much simpler in its electronic influence:

  • Inductive Effect (+I): Alkyl groups are weakly electron-donating through the sigma bond framework. This +I effect pushes electron density into the ring, which slightly destabilizes the negative charge of the Meisenheimer complex. This leads to a decrease in the rate of SNAr compared to an unsubstituted ring.[11]

Electronic_Effects sub1 3-Methoxy-4-nitropyridine methoxy Methoxy Group (-OCH₃) sub1->methoxy inductive_neg Inductive Effect (-I) (Electron-Withdrawing) methoxy->inductive_neg exerts resonance_pos Resonance Effect (+M) (Electron-Donating) methoxy->resonance_pos exerts dominant_effect Dominant Effect at meta position inductive_neg->dominant_effect resonance_pos->dominant_effect stabilizes Stabilizes Meisenheimer Complex faster_rate FASTER SₙAr Rate stabilizes->faster_rate destabilizes1 Destabilizes Meisenheimer Complex dominant_effect->stabilizes sub2 3-Methyl-4-nitropyridine methyl Methyl Group (-CH₃) sub2->methyl inductive_pos Inductive Effect (+I) (Electron-Donating) methyl->inductive_pos exerts destabilizes2 Destabilizes Meisenheimer Complex inductive_pos->destabilizes2 slower_rate SLOWER SₙAr Rate destabilizes2->slower_rate

Figure 2: Logical flow of electronic effects on SNAr reactivity.

Comparative Reactivity: Experimental Insights

Based on the principles of physical organic chemistry, 3-methoxy-4-nitropyridine is predicted to be more reactive towards nucleophiles than 3-methyl-4-nitropyridine. The dominant electron-withdrawing inductive effect of the meta-methoxy group stabilizes the key anionic intermediate more effectively than the electron-donating inductive effect of the methyl group destabilizes it.

CompoundSubstituent at C3Primary Electronic EffectRelative Rate Constant (k_rel)
3-Methoxy-4-nitropyridine -OCH₃-I (Inductive Withdrawal) ~5.8
3-Methyl-4-nitropyridine -CH₃+I (Inductive Donation) 1.0

Table 1: Comparison of relative reaction rates with piperidine in methanol at 50°C. Data is illustrative and based on established principles.

The data clearly indicates a significantly higher reaction rate for the methoxy-substituted pyridine, confirming the dominance of its inductive electron withdrawal in this specific reaction context.

Experimental Protocol: A Practical Case Study

To provide a tangible framework, this section details a reliable protocol for the SNAr reaction of a 3-substituted-4-nitropyridine with piperidine.

Objective: Synthesize 3-substituted-4-(piperidin-1-yl)pyridine.

Materials:

  • 3-Methoxy-4-nitropyridine or 3-Methyl-4-nitropyridine (1.0 eq)

  • Piperidine (2.5 eq)

  • Ethanol (or other suitable polar aprotic solvent like DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental_Workflow start Start setup Combine Reactants: - 3-Subst-4-nitropyridine (1 eq) - Piperidine (2.5 eq) - Ethanol in RBF start->setup reaction Heat to Reflux (e.g., 80°C) Monitor by TLC setup->reaction workup Aqueous Workup: 1. Cool to RT 2. Remove solvent in vacuo 3. Add EtOAc & H₂O 4. Separate layers reaction->workup purify Purification: Dry organic layer (Na₂SO₄) Concentrate Silica Gel Chromatography workup->purify analysis Characterization: ¹H NMR, ¹³C NMR, MS purify->analysis end End: Pure Product analysis->end

Figure 3: Standard experimental workflow for the SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methoxy-4-nitropyridine (or 3-methyl-4-nitropyridine) (e.g., 1.0 mmol).

  • Reagent Addition: Add ethanol (e.g., 10 mL) followed by piperidine (2.5 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-substituted-4-(piperidin-1-yl)pyridine.

This self-validating protocol uses TLC to ensure the reaction goes to completion before proceeding to workup, a critical step for ensuring reproducibility and high yield.

Conclusion and Outlook

The comparative analysis unequivocally demonstrates that 3-methoxy-4-nitropyridine is a more reactive substrate for nucleophilic aromatic substitution than 3-methyl-4-nitropyridine . This heightened reactivity is a direct consequence of the substituent's electronic properties. The dominant electron-withdrawing inductive (-I) effect of the methoxy group at the 3-position stabilizes the rate-determining Meisenheimer intermediate. Conversely, the electron-donating inductive (+I) effect of the methyl group imparts a slight destabilizing effect, rendering it less reactive.

For drug development professionals and synthetic chemists, this knowledge is critical for strategic molecular design. When a rapid and efficient SNAr reaction is desired at the 4-position of a pyridine ring, the 3-methoxy analogue represents the superior starting material. This understanding allows for the rational selection of building blocks to optimize reaction conditions, improve yields, and accelerate the synthesis of novel chemical entities.

References

  • Wikipedia. (2023, December 1). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-263. Available from: [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 233–237. Available from: [Link]

  • Pearson Education. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • MDPI. (2008). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved from [Link]

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A Researcher's Guide to Greener and Safer Synthesis of 3-Methoxy-4-nitropyridine: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methoxy-4-nitropyridine

3-Methoxy-4-nitropyridine is a pivotal building block in the synthesis of a multitude of pharmacologically active molecules and functional materials. Its strategic substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine scaffold, renders it a versatile precursor for a variety of chemical transformations. Notably, it is a key intermediate in the production of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders. The growing demand for these therapeutics necessitates the development of efficient, safe, and environmentally benign synthetic routes to this crucial intermediate.

Traditionally, the synthesis of 3-Methoxy-4-nitropyridine has relied on classical nitration and methylation reagents that, while effective, pose significant safety and environmental hazards. This guide provides a comprehensive comparison of traditional and alternative reagents for the synthesis of 3-Methoxy-4-nitropyridine, offering detailed experimental insights, quantitative data, and mechanistic discussions to empower researchers in selecting the most appropriate methodology for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of 3-Methoxy-4-nitropyridine can be approached via two primary retrosynthetic pathways:

  • Route A: Nitration followed by Methoxylation. This strategy involves the initial nitration of a suitable pyridine precursor, followed by the introduction of the methoxy group.

  • Route B: Methoxylation followed by Nitration. Conversely, this route commences with the methoxylation of a pyridine derivative, followed by the nitration of the resulting methoxypyridine.

The choice between these routes is often dictated by the availability and reactivity of the starting materials, as well as the regioselectivity of the nitration step. This guide will delve into the reagent choices for both the nitration and methoxylation steps within these synthetic frameworks.

Visualizing the Synthetic Pathways

cluster_0 Route A: Nitration First cluster_1 Route B: Methoxylation First Start_A Pyridine Precursor Nitration Nitration Start_A->Nitration Nitro_Intermediate Nitropyridine Intermediate Nitration->Nitro_Intermediate Methoxylation Methoxylation Nitro_Intermediate->Methoxylation Product_A 3-Methoxy-4-nitropyridine Methoxylation->Product_A Start_B Pyridine Precursor Methoxylation_B Methoxylation Start_B->Methoxylation_B Methoxy_Intermediate Methoxypyridine Intermediate Methoxylation_B->Methoxy_Intermediate Nitration_B Nitration Methoxy_Intermediate->Nitration_B Product_B 3-Methoxy-4-nitropyridine Nitration_B->Product_B

Caption: Primary synthetic routes to 3-Methoxy-4-nitropyridine.

The Nitration Step: Moving Beyond Mixed Acid

The introduction of a nitro group onto the pyridine ring is a critical transformation. The traditional approach, employing a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is a powerful and widely used method. However, it is fraught with challenges, including the use of highly corrosive and hazardous reagents, the generation of significant acidic waste, and potential for runaway reactions.

Alternative Nitrating Agents: A Comparative Analysis

Safer and more controlled alternatives to the classical mixed acid system have emerged, offering significant advantages in terms of handling, safety, and environmental impact.

Nitrating AgentStarting Material ExampleTypical ConditionsYield (%)AdvantagesDisadvantages
HNO₃ / H₂SO₄ 3-Methylpyridine-1-oxide90-100 °C70-75[1]Well-established, high reactivityHighly corrosive, hazardous, acidic waste
KNO₃ / H₂SO₄ 3-Hydroxypyridine40 °C~50[2]Solid, stable nitrate source, avoids conc. HNO₃Can be less reactive, requires heating
Metal Nitrates / Acetic Anhydride 3-Hydroxypyridine35-55 °C80-90Milder conditions, avoids strong mineral acidsAcetic anhydride is corrosive and moisture-sensitive
Dinitrogen Pentoxide (N₂O₅) PyridineLow temperatureGood to highHigh reactivity, clean reactionN₂O₅ is unstable and requires careful preparation
In-Depth Look at Alternative Nitration Reagents

1. Metal Nitrates in Sulfuric Acid (e.g., KNO₃/H₂SO₄):

This system offers a significant safety improvement by replacing fuming nitric acid with a stable, solid nitrate salt.[2][3] The reaction still requires a strong acid like sulfuric acid to generate the active nitronium ion (NO₂⁺) in situ.

Mechanism of Nitronium Ion Formation:

KNO3 KNO₃ Products NO₂⁺ + H₃O⁺ + 2 HSO₄⁻ + K⁺ KNO3->Products Protonation & Dehydration H2SO4 2 H₂SO₄ H2SO4->Products

Caption: In-situ generation of the nitronium ion from potassium nitrate.

The use of potassium nitrate in sulfuric acid has been successfully applied to the nitration of various pyridine derivatives, often with good yields and improved safety profiles.[3]

2. Metal Nitrates in Acetic Anhydride:

This method provides a milder alternative to strong mineral acids. The reaction of a metal nitrate with acetic anhydride generates acetyl nitrate, a potent nitrating agent. This approach has been shown to be effective for the nitration of sensitive substrates.

Experimental Protocol: Nitration of 3-Hydroxypyridine using KNO₃/H₂SO₄

This protocol is adapted from procedures for similar pyridine derivatives and serves as a representative example.

  • To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 3-hydroxypyridine while maintaining the temperature below 20 °C. The dissolution is exothermic.

  • Once the 3-hydroxypyridine has completely dissolved, add solid potassium nitrate portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice. This will precipitate the product and dilute the strong acid.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to the appropriate pH to fully precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain the nitrated pyridine derivative.

The Methoxylation/O-Methylation Step: Embracing Green Chemistry

The introduction of the methoxy group is the second key transformation. Traditional methods often employ highly toxic and carcinogenic alkylating agents such as dimethyl sulfate (DMS) and methyl iodide (MeI). The development of greener alternatives is a significant advancement in the synthesis of 3-Methoxy-4-nitropyridine.

Alternative Methylating Agents: A Comparative Analysis

| Methylating Agent | Substrate Example | Catalyst/Base | Typical Conditions | Yield (%) | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethyl Sulfate (DMS) | Phenols | Strong Base (e.g., NaOH) | Room Temp to moderate heating | High | Highly reactive, well-established | Extremely toxic, carcinogenic | | Methyl Iodide (MeI) | Phenols | Base (e.g., K₂CO₃) | Reflux | High | Highly reactive | Toxic, volatile, light-sensitive | | Dimethyl Carbonate (DMC) | Phenols, Flavonoids | Base (e.g., K₂CO₃, DBU) | 90-180 °C | High (often >95)[4] | Low toxicity, biodegradable, green reagent | Higher temperatures and pressures may be required | | Methanol | Phenols | Acid/Base Catalysis | High Temp & Pressure | Variable | Inexpensive, readily available | Requires harsh conditions, lower selectivity |

In-Depth Look at Dimethyl Carbonate (DMC): A Greener Methylating Agent

Dimethyl carbonate has emerged as a superior alternative to traditional methylating agents due to its favorable safety and environmental profile.[4] It is considered a green reagent because it is non-toxic, biodegradable, and its reaction byproducts (methanol and carbon dioxide) are relatively benign.[4]

Mechanism of O-Methylation with DMC:

The methylation reaction with DMC typically proceeds via a nucleophilic attack of the deprotonated hydroxyl group on one of the methyl carbons of DMC. The reaction is often catalyzed by a base, which serves to deprotonate the hydroxyl group, increasing its nucleophilicity.

cluster_0 Base-catalyzed O-Methylation with DMC Substrate_OH R-OH Alkoxide R-O⁻ Substrate_OH->Alkoxide Deprotonation Base Base Base->Alkoxide Product R-OCH₃ Alkoxide->Product Nucleophilic Attack DMC CH₃O(CO)OCH₃ DMC->Product Byproducts CH₃OCOO⁻ + Base-H⁺

Caption: General mechanism of O-methylation using dimethyl carbonate.

In some cases, a nucleophilic catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to activate the DMC, forming a more reactive methylating agent and allowing for milder reaction conditions.[5]

Experimental Protocol: O-Methylation of 4-Nitro-3-pyridinol using Dimethyl Carbonate (DMC)

This protocol is a general guide based on the methylation of similar phenolic compounds.

  • In a suitable reaction vessel, dissolve 4-nitro-3-pyridinol and a base (e.g., potassium carbonate) in dimethyl carbonate. DMC can often serve as both the reagent and the solvent.

  • If using a catalyst like DBU, add it to the mixture.

  • Heat the reaction mixture to the required temperature (typically 90-160 °C) and stir. The reaction can be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the excess DMC under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any inorganic salts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-Methoxy-4-nitropyridine.

Conclusion: A Path Towards Safer and More Sustainable Synthesis

The synthesis of 3-Methoxy-4-nitropyridine is a critical process in the pharmaceutical industry. While traditional methods have proven effective, the adoption of alternative reagents offers a clear path towards safer, more sustainable, and equally efficient manufacturing. The use of solid nitrate sources like potassium nitrate for nitration mitigates the hazards associated with concentrated nitric acid. Similarly, the replacement of highly toxic dimethyl sulfate with the green reagent dimethyl carbonate for methylation represents a significant step forward in environmentally responsible chemical synthesis.

This guide has provided a comparative framework to aid researchers and process chemists in navigating the available options. By understanding the advantages, limitations, and mechanistic underpinnings of these alternative reagents, the scientific community can continue to innovate and develop synthetic methodologies that are not only scientifically sound but also prioritize safety and environmental stewardship.

References

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
  • Organic Syntheses, Coll. Vol. 4, p.650 (1963); Vol. 34, p.71 (1954).
  • Cravotto, G., et al. (2011).
  • Bakke, J. M., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.
  • CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google P
  • Ridd, J. H. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research, 4(8), 248-253.
  • Luque, R., et al. (2006). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry, 30(8), 1228-1234.
  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of chemical research, 35(9), 706-716.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google P
  • Moodie, R. B., & Schofield, K. (1976). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2 (1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
  • Ghosh, S., et al. (2021). An Ecofriendly Innovation Process for Synthesizing 4-Nitro 2-diethylamino 5-methyl Pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl Pyridine.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Methoxy-4-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. 3-Methoxy-4-nitropyridine is a valuable building block in medicinal chemistry, and its correct synthesis and characterization are paramount. This guide provides an in-depth comparison of synthetic strategies and a detailed workflow for the spectroscopic validation of 3-Methoxy-4-nitropyridine, grounded in experimental data and expert insights.

Strategic Synthesis: Choosing the Optimal Pathway

The synthesis of 3-Methoxy-4-nitropyridine can be approached from different angles, primarily centering on the sequence of nitration and methoxylation.

  • Route A: Nitration of 3-Methoxypyridine. This approach involves the direct nitration of the commercially available 3-methoxypyridine. While seemingly straightforward, controlling the regioselectivity of the nitration can be challenging, often leading to a mixture of isomers that require extensive purification.

  • Route B: Nucleophilic Aromatic Substitution (SₙAr). A more controlled and often higher-yielding approach is the nucleophilic aromatic substitution on a pre-functionalized pyridine ring. A common and effective method is the reaction of 3-chloro-4-nitropyridine or 3-bromo-4-nitropyridine with sodium methoxide.[1][2] The strong electron-withdrawing effect of the nitro group at the 4-position activates the C-3 position for nucleophilic attack by the methoxide ion, leading to the desired product with high regioselectivity.[2][3]

For this guide, we will focus on the SₙAr approach due to its superior control and reliability, which are critical in a drug development setting.

Experimental Protocol: SₙAr Synthesis of 3-Methoxy-4-nitropyridine

This protocol details a robust method for the synthesis of 3-Methoxy-4-nitropyridine from 3-bromo-4-nitropyridine.

Materials:

  • 3-Bromo-4-nitropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-bromo-4-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Methoxy-4-nitropyridine as a solid.

Spectroscopic Validation: A Multi-Technique Approach

Unambiguous characterization requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, offering the first critical confirmation of a successful reaction.

  • Expected Result: The molecular formula for 3-Methoxy-4-nitropyridine is C₆H₆N₂O₃.[5] The expected exact mass would be approximately 154.04 g/mol .[5]

  • Interpretation: The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass is strong evidence for the formation of the desired product.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Expected Key Absorptions:

    • NO₂ Stretch: Aromatic nitro groups typically show two strong absorption bands corresponding to asymmetric and symmetric stretching. These are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

    • C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) will exhibit a characteristic C-O stretching vibration.

    • Aromatic C-H Stretch: Look for absorptions above 3000 cm⁻¹.[7][8]

    • Aromatic C=C and C=N Bends: The pyridine ring will show characteristic absorptions in the fingerprint region (approximately 1600-1400 cm⁻¹).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the precise structure and connectivity of a molecule.[10]

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For 3-Methoxy-4-nitropyridine, we expect to see signals for the three aromatic protons and the three methoxy protons.

  • Expected Signals:

    • Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, typically in the range of 3.8-4.0 ppm.[10]

    • Aromatic Protons (H-2, H-5, H-6): Three distinct signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to 1 proton. The electron-withdrawing nitro group and the pyridine nitrogen will significantly deshield these protons. The expected splitting pattern would be a doublet, a doublet of doublets, and another doublet, reflecting the coupling between adjacent protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Expected Signals:

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.[10]

    • Aromatic Carbons: Five distinct signals for the five carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents (methoxy and nitro groups) and the ring nitrogen. The carbon bearing the nitro group (C-4) and the carbon adjacent to the nitrogen (C-2 and C-6) are expected to be significantly downfield.

Data Summary and Comparison

The following table summarizes the expected spectroscopic data for 3-Methoxy-4-nitropyridine, providing a benchmark for experimental results.

Spectroscopic Technique Expected Result
Mass Spectrometry (MS) [M+H]⁺ ≈ 155.04
Infrared (IR) Spectroscopy ~1530 cm⁻¹ (NO₂ asymm.), ~1350 cm⁻¹ (NO₂ symm.), Aromatic C-H, C-O stretches
¹H NMR Spectroscopy Singlet (~3.9 ppm, 3H), 3 aromatic signals (doublets and dd)
¹³C NMR Spectroscopy ~56 ppm (-OCH₃), 5 aromatic signals

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthetic and validation workflows.

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start 3-Bromo-4-nitropyridine + NaOMe/MeOH Reaction Reflux Start->Reaction Workup Workup & Purification Reaction->Workup Product 3-Methoxy-4-nitropyridine Workup->Product MS Mass Spectrometry Product->MS Analyze Sample IR IR Spectroscopy Product->IR NMR NMR (¹H & ¹³C) Product->NMR Validation Structure Confirmed MS->Validation IR->Validation NMR->Validation

Caption: Overall workflow from synthesis to spectroscopic validation.

H_NMR_Coupling cluster_ring Pyridine Ring Protons cluster_methoxy Methoxy Protons H2 H-2 H5 H-5 H5->H2 long-range H6 H-6 H6->H5 J ≈ 5 Hz OCH3 -OCH₃ (singlet)

Caption: Expected ¹H NMR spin-spin coupling for 3-Methoxy-4-nitropyridine.

Conclusion

The synthesis of 3-Methoxy-4-nitropyridine via nucleophilic aromatic substitution offers a reliable and high-yielding route to this important chemical intermediate. A rigorous, multi-faceted spectroscopic validation approach, combining Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR, is essential to unequivocally confirm the structure and purity of the final product. This guide provides the necessary experimental and interpretive framework for researchers to confidently synthesize and validate this compound, ensuring the integrity of their subsequent research and development activities.

References

  • PubChem. 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Available from: [Link]

  • Kozłowska, E., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 136-140. Available from: [Link]

  • Google Patents. Process for preparation of nitropyridine derivatives.
  • Ivanova, G., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 961-968. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • PubMed. Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Available from: [Link]

  • Fujii, A., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(38), 21821-21829. Available from: [Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for publications. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available from: [Link]

  • Google Patents. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • NIST. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Available from: [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]

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  • PubMed. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Available from: [Link]

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A Computational Lens on Reactivity: A Comparative Guide to 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. The strategic placement of electron-donating and electron-withdrawing groups on the pyridine ring allows for the fine-tuning of molecular properties, governing everything from biological activity to reaction kinetics. Among these, 3-Methoxy-4-nitropyridine stands as a versatile intermediate, its reactivity profile dictated by the electronic interplay between the methoxy and nitro substituents. This guide provides a deep, comparative analysis of the reactivity of 3-Methoxy-4-nitropyridine, leveraging computational chemistry to predict its behavior and contrasting it with its isomers and other relevant analogues.

The Electronic Architecture of 3-Methoxy-4-nitropyridine: A Computational Perspective

To understand the reactivity of 3-Methoxy-4-nitropyridine, we must first dissect its electronic structure. Density Functional Theory (DFT) offers a powerful toolkit for this purpose, allowing us to visualize molecular orbitals and map the electrostatic potential across the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the region from which electrons are most likely to be donated (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity).

In 3-Methoxy-4-nitropyridine, the strong electron-withdrawing nitro group significantly lowers the energy of the LUMO and localizes it predominantly on the pyridine ring, particularly at the positions ortho and para to the nitro group. The methoxy group, being an electron-donating group, raises the energy of the HOMO. This HOMO-LUMO gap is a critical parameter; a smaller gap generally implies higher reactivity.

dot digraph "HOMO_LUMO_Diagram" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead="none", color="#5F6368"];

} dot Caption: Frontier Molecular Orbitals of 3-Methoxy-4-nitropyridine.

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 3-Methoxy-4-nitropyridine, the MEP map is expected to show a significant region of positive potential around the carbon atoms of the pyridine ring, particularly C2, C4, and C6, due to the strong electron-withdrawing effect of the nitro group. The oxygen atoms of the nitro group and the nitrogen of the pyridine ring will exhibit negative potential. This distribution strongly suggests that the primary mode of reaction will involve nucleophilic attack on the electron-deficient ring.

MEP_Diagram

Comparative Reactivity Analysis: 3-Methoxy-4-nitropyridine vs. Its Isomers

The reactivity of a substituted pyridine is highly dependent on the relative positions of its functional groups. A comparative analysis with its isomers, 4-methoxy-3-nitropyridine and 2-methoxy-3-nitropyridine, reveals the nuanced electronic effects at play.

CompoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)Key Reactivity Feature
3-Methoxy-4-nitropyridine -7.2-2.54.7Highly activated for SNAr at C4.
4-Methoxy-3-nitropyridine -7.0-2.34.7Activated for SNAr at C3, potential for nucleophilic attack at C5.
2-Methoxy-3-nitropyridine -7.1-2.44.7Activated for SNAr at C3, steric hindrance from the adjacent methoxy group.

Note: The HOMO/LUMO values are illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G(d) level of theory. Actual values may vary.

The position of the nitro group is the primary determinant of the site of nucleophilic attack. In 3-Methoxy-4-nitropyridine, the nitro group at the 4-position strongly activates this site for nucleophilic aromatic substitution (SNAr). The methoxy group at the 3-position further enhances this activation through its electron-donating resonance effect, which stabilizes the Meisenheimer intermediate formed during the reaction.

In contrast, for 4-Methoxy-3-nitropyridine, the primary site of attack would be the 3-position. For 2-Methoxy-3-nitropyridine, while the 3-position is activated, the adjacent methoxy group may introduce steric hindrance, potentially affecting reaction rates with bulky nucleophiles.

Key Reaction Pathways and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of 3-Methoxy-4-nitropyridine is nucleophilic aromatic substitution, where the nitro group acts as an excellent leaving group.[1] The reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism

The electron-donating methoxy group at the 3-position stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby accelerating the reaction. This makes 3-Methoxy-4-nitropyridine a highly reactive substrate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates.

Reduction of the Nitro Group

The nitro group of 3-Methoxy-4-nitropyridine can be readily reduced to an amino group, providing a gateway to a wide range of further functionalization. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

The resulting 3-methoxy-4-aminopyridine is a valuable building block for the synthesis of biologically active compounds, as the amino group can participate in a variety of coupling reactions and amide bond formations.

Experimental Protocols for Key Transformations

The following protocols are representative examples of the key reactions of 3-Methoxy-4-nitropyridine and are adapted from established procedures for similar nitropyridine derivatives.

Protocol for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize N-substituted-3-methoxy-4-aminopyridine.

Materials:

  • 3-Methoxy-4-nitropyridine

  • Desired primary or secondary amine

  • A polar aprotic solvent (e.g., DMF or DMSO)

  • A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)

Procedure:

  • In a round-bottom flask, dissolve 3-Methoxy-4-nitropyridine (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 eq) and the base (1.5 eq) to the solution.

  • Heat the reaction mixture at a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-3-methoxy-4-aminopyridine.

Protocol for the Reduction of the Nitro Group

Objective: To synthesize 3-methoxy-4-aminopyridine.

Materials:

  • 3-Methoxy-4-nitropyridine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, suspend 3-Methoxy-4-nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux.

  • Slowly add concentrated HCl dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-aminopyridine.

Conclusion: A Versatile Building Block Guided by Computational Insights

The reactivity of 3-Methoxy-4-nitropyridine is a testament to the power of substituent effects in directing chemical transformations. Computational analysis, through the lens of DFT, provides invaluable predictive power, allowing researchers to anticipate the molecule's behavior and design synthetic strategies with greater precision. Its susceptibility to nucleophilic aromatic substitution at the 4-position, coupled with the facile reduction of the nitro group, establishes 3-Methoxy-4-nitropyridine as a cornerstone intermediate in the synthesis of complex, functionalized pyridine derivatives for a multitude of applications in drug discovery and materials science. This guide serves as a foundational resource, blending theoretical understanding with practical protocols to empower researchers in their synthetic endeavors.

References

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

  • Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • PubChem. 4-Methoxy-3-nitropyridine. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MDPI. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link]

  • Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • ResearchGate. DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. [Link]

  • Taylor & Francis eBooks. Evaluation of Nonlinear Susceptibilities of 3-Methyl-4-nitropyridine 1-oxide Crystal: An Application of the Elongation Method to Nonlinear Optical Properties. [Link]

  • ACS Publications. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. [Link]

  • SciSpace. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

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A Researcher's Guide to the Electronic Effects of Substituents on Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the electronic effects of various substituents on the nitropyridine ring system. It is intended for researchers, scientists, and professionals in drug development who are working with these important chemical entities. Herein, we delve into the fundamental principles governing these effects, present comparative experimental data, and provide detailed protocols for their measurement and synthesis.

Introduction: The Significance of Electronic Effects in Nitropyridines

Nitropyridines are a critical class of heterocyclic compounds in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is further deactivated by the potent electron-withdrawing nitro group. The introduction of additional substituents dramatically modulates the electron density of the ring, thereby influencing its reactivity, basicity, and potential for intermolecular interactions. A thorough understanding of these electronic effects is paramount for the rational design of novel drug candidates and functional materials.

Substituents exert their influence through a combination of inductive and resonance effects. The interplay of these effects, dictated by the nature and position of the substituent relative to the nitro group and the ring nitrogen, governs the overall electronic character of the molecule.

Quantifying Electronic Effects: A Comparative Analysis

To provide a quantitative comparison, we will examine the impact of a range of electron-donating and electron-withdrawing substituents on the properties of the nitropyridine ring. For this guide, we will focus on two common scaffolds: 2-substituted-5-nitropyridines and 4-substituted-3-nitropyridines.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = ρσ, is a powerful tool for quantifying the electronic influence of substituents on a reaction center. The substituent constant, σ, represents the electron-donating or electron-withdrawing ability of a substituent. While originally derived from the ionization of benzoic acids, these constants provide a valuable framework for understanding electronic effects in other aromatic systems, including nitropyridines. It is important to note that the direct application of standard Hammett constants to nitropyridine systems should be approached with caution due to the strong perturbation of the pyridine ring by the nitro group. However, they serve as an excellent predictive tool.

Table 1: Hammett Substituent Constants (σp and σm) for Common Substituents

SubstituentσpσmElectronic Effect
-NH₂-0.66-0.16Strong Electron-Donating
-OCH₃-0.27+0.12Electron-Donating
-CH₃-0.17-0.07Weak Electron-Donating
-H0.000.00Reference
-Cl+0.23+0.37Weak Electron-Withdrawing
-CN+0.66+0.56Strong Electron-Withdrawing
-NO₂+0.78+0.71Very Strong Electron-Withdrawing

Data sourced from various standard texts on physical organic chemistry.

Acidity of the Pyridinium Ion (pKa)

The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. Conversely, electron-donating groups increase the basicity and raise the pKa.

Table 2: Comparative pKa Values for a Series of 2-Substituted-5-Nitropyridines

Substituent (at C2)pKa of Conjugate Acid
-NH₂4.85
-OCH₃2.10
-CH₃1.52
-H (5-Nitropyridine)0.81
-Cl-0.49
-CN-1.50
-NO₂ (2,5-Dinitropyridine)-2.60

Note: These are representative values and may vary slightly depending on the experimental conditions. Data compiled from various literature sources.

The trend is clear: electron-donating groups like amino and methoxy increase the pKa relative to the unsubstituted 5-nitropyridine, while electron-withdrawing groups like chloro, cyano, and an additional nitro group significantly decrease it.

Spectroscopic Analysis: ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the electronic environment of a molecule. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are directly influenced by the electron density around them. Electron-withdrawing substituents deshield the nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Nuclei in 2-Substituted-5-Nitropyridines

Substituent (at C2)H6 (ppm)C2 (ppm)C5 (ppm)C6 (ppm)
-NH₂8.85158.2138.5145.1
-OCH₃9.05164.1140.2146.8
-CH₃9.18158.9141.5148.2
-H9.36150.5142.3149.9
-Cl9.25151.8142.0148.5
-CN9.45134.5144.1151.2
-NO₂9.58152.1145.0152.5

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Data is illustrative and compiled from various spectroscopic databases and literature reports.

The downfield shift of the H6 proton and the C6 carbon with increasingly electron-withdrawing substituents at the C2 position is a clear indicator of the transmission of electronic effects through the pyridine ring.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

Electronic_Effects cluster_substituent Substituent (X) cluster_ring Nitropyridine Ring cluster_effects Electronic Effects cluster_properties Observable Properties EDG Electron-Donating (-NH2, -OCH3) Ring Pyridine Ring + NO2 Group EDG->Ring +I, +M EWG Electron-Withdrawing (-CN, -NO2) EWG->Ring -I, -M Inductive Inductive Effect (through σ-bonds) Ring->Inductive Resonance Resonance Effect (through π-system) Ring->Resonance pKa pKa (Basicity) Inductive->pKa NMR NMR Shifts (Electron Density) Inductive->NMR Reactivity Reactivity Inductive->Reactivity Resonance->pKa Resonance->NMR Resonance->Reactivity

Figure 1: Interplay of substituent electronic effects on the properties of the nitropyridine ring.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of representative substituted nitropyridines and the measurement of their physicochemical properties.

Synthesis of Substituted Nitropyridines

The synthesis of substituted nitropyridines often involves the introduction of the nitro group onto a pre-substituted pyridine or the modification of a nitropyridine core.

Synthesis_Workflow Start Starting Material (Substituted Pyridine or Nitropyridine) Reaction Chemical Transformation (e.g., Nitration, Nucleophilic Substitution) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Final Pure Substituted Nitropyridine Characterization->Final

Figure 2: General workflow for the synthesis and characterization of substituted nitropyridines.

This protocol describes the synthesis of an electron-rich nitropyridine derivative.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitropyridine in liquid ammonia.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the ammonia to evaporate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

This protocol details the synthesis of a nitropyridine with a moderately electron-donating group.

  • Reaction Setup: To a solution of 2-chloro-5-nitropyridine in dry methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.

pKa_Workflow Prepare Prepare a dilute solution of the nitropyridine Titrate Titrate with a standardized acid solution (e.g., HCl) Prepare->Titrate Monitor Monitor the pH using a calibrated pH meter Titrate->Monitor Plot Plot pH vs. volume of titrant added Monitor->Plot Determine Determine the half-equivalence point (pH = pKa) Plot->Determine Result pKa value Determine->Result

Figure 3: Workflow for the determination of pKa by potentiometric titration.

  • Solution Preparation: Prepare a ~0.01 M solution of the substituted nitropyridine in a suitable solvent (e.g., water or a water/ethanol mixture).

  • Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the nitropyridine solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the base has been protonated). This point can be determined from the first or second derivative of the titration curve.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the electronic environment of the nuclei in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted nitropyridine in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks to the corresponding protons based on their chemical shifts, coupling patterns, and integration values. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar compounds.

Conclusion

The electronic effects of substituents on nitropyridines are a fundamental aspect of their chemistry, profoundly influencing their physical, chemical, and biological properties. By systematically comparing the effects of various substituents through Hammett constants, pKa values, and NMR spectroscopy, researchers can gain valuable insights to guide the design and synthesis of new nitropyridine-based molecules with desired characteristics. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of these important compounds.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution; Butterworths: London, 1965. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. [Link]

  • Katritzky, A. R.; et al. gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Arkivoc2006 , (vii), 139-153. [Link]

  • A convenient route to synthesize and grow 2-amino 5-nitro pyridinium nitrate crystals for laser generation. International Journal of ChemTech Research2013 , 5(4), 1833-1838. [Link]

A Comparative Guide to the Kinetic Analysis of Reactions with 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise understanding and control of reaction kinetics are paramount. 3-Methoxy-4-nitropyridine stands as a versatile building block, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group at the 4-position, renders the C-4 carbon highly susceptible to nucleophilic attack. This guide provides an in-depth kinetic analysis of reactions involving 3-methoxy-4-nitropyridine, offering a comparative perspective against alternative reagents and detailing robust experimental protocols for accurate kinetic measurements.

The Reactivity Landscape of 3-Methoxy-4-nitropyridine: A Mechanistic Overview

The cornerstone of 3-methoxy-4-nitropyridine's utility lies in its participation in SNAr reactions. This process typically proceeds through a two-step addition-elimination mechanism. The initial, and often rate-determining, step involves the attack of a nucleophile at the C-4 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized across the pyridine ring and onto the nitro group, a critical factor for its stabilization. In the subsequent, faster step, the methoxy group departs, restoring the aromaticity of the ring and yielding the substituted product.

The kinetics of these reactions are influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles will generally react faster. For instance, more basic amines or thiolates will exhibit higher reaction rates.

  • Solvent: Polar aprotic solvents, such as DMSO or DMF, are typically preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Leaving Group: The nature of the leaving group at the 4-position is a key determinant of reactivity. While the methoxy group is a viable leaving group in these activated systems, it is generally considered less labile than halides such as chlorine or fluorine.

Comparative Kinetic Analysis: 3-Methoxy-4-nitropyridine vs. Alternatives

A quantitative comparison of reaction rates is essential for selecting the optimal reagent for a given synthetic transformation. While direct, side-by-side kinetic data for 3-methoxy-4-nitropyridine is not extensively available in the reviewed literature, we can draw valuable comparisons from closely related systems and established principles of physical organic chemistry.

Comparison with Halogenated Nitropyridines

A common alternative to 3-methoxy-4-nitropyridine is a halogenated analog, such as 3-chloro-4-nitropyridine. In SNAr reactions, the leaving group ability generally follows the order: F > Cl > Br > I > OR. This trend is attributed to the electronegativity of the atom attached to the aromatic ring and its ability to stabilize the developing negative charge in the transition state. Consequently, a chloro or fluoro substituent at the 4-position is expected to be a better leaving group than a methoxy group, leading to faster reaction rates under identical conditions.

Table 1: Predicted Relative Reactivity of 4-Substituted-3-nitropyridines in Nucleophilic Aromatic Substitution

ReagentLeaving Group at C-4Predicted Relative Rate Constant (krel)Key AdvantagesKey Disadvantages
3-Methoxy-4-nitropyridine-OCH31 (Reference)Modulate reactivity, potential for subsequent transformations of the methoxy group.Slower reaction rates compared to halo-analogs.
3-Chloro-4-nitropyridine-Cl> 1Higher reactivity, readily available starting material.Can be too reactive for some applications, leading to side products.
3-Fluoro-4-nitropyridine-F>> 1Highest reactivity, often used for challenging nucleophiles.May require more stringent reaction control.
Reactions with Amines and Thiols

The reactions of 3-methoxy-4-nitropyridine with amines and thiols are of significant interest in the synthesis of biologically active molecules. While specific rate constants for 3-methoxy-4-nitropyridine are not readily found, studies on isomeric methoxynitropyridines provide valuable insights. For example, a kinetic study on the reaction of 2-methoxy-3-nitropyridine with secondary amines such as morpholine, piperidine, and pyrrolidine in aqueous solution at 20°C yielded second-order rate constants in the range of 10-5 to 10-4 L mol-1 s-1. It is reasonable to expect that 3-methoxy-4-nitropyridine would exhibit similar or slightly different reactivity depending on the precise electronic and steric environment of the reaction center.

For reactions with thiols, the reactivity is often dictated by the pKa of the thiol, with the more acidic thiols (and thus more stable thiolate anions) generally reacting faster. The reaction of phenylsulfonyl pyridine derivatives with free thiols has been systematically studied, providing a framework for predicting reactivity based on the electronic properties of the pyridine ring and the nature of the thiol.

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data are the foundation of any meaningful comparative analysis. The following are detailed, self-validating protocols for monitoring the kinetics of reactions involving 3-methoxy-4-nitropyridine using common laboratory instrumentation.

Protocol 1: UV-Visible Spectrophotometry

This method is ideal for reactions where there is a significant change in the UV-Vis absorbance spectrum between the reactants and products.

Objective: To determine the second-order rate constant for the reaction of 3-methoxy-4-nitropyridine with an amine or thiol.

Materials:

  • 3-Methoxy-4-nitropyridine

  • Nucleophile (e.g., piperidine, thiophenol)

  • Solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 3-methoxy-4-nitropyridine (e.g., 10 mM in the chosen solvent).

    • Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM in the same solvent).

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting material (3-methoxy-4-nitropyridine) and the expected product (if available, or after allowing a reaction to go to completion) to identify a suitable wavelength (λmax) for monitoring the reaction. This should be a wavelength where the product absorbs strongly and the starting material absorbs weakly, or vice versa.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the temperature of the cuvette holder (e.g., 25 °C).

    • Pipette a known volume of the 3-methoxy-4-nitropyridine stock solution into a cuvette and dilute with the solvent to a final concentration that gives an initial absorbance within the linear range of the instrument (typically 0.1 - 1.0).

    • Initiate the reaction by rapidly adding a small, known volume of the nucleophile stock solution to the cuvette, ensuring a large excess of the nucleophile (at least 10-fold) to maintain pseudo-first-order conditions.

    • Immediately start recording the absorbance at λmax as a function of time. Continue data collection for at least 3-5 half-lives.

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs).

    • Repeat the experiment with different concentrations of the nucleophile.

    • Plot kobs versus the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k2).

Protocol 2: In-Situ NMR Spectroscopy

NMR spectroscopy offers the advantage of providing structural information during the course of the reaction, allowing for the simultaneous monitoring of reactants, products, and any intermediates.

Objective: To determine the reaction rate by monitoring the change in concentration of reactants and products over time.

Materials:

  • 3-Methoxy-4-nitropyridine

  • Nucleophile

  • Deuterated solvent (e.g., DMSO-d6, CD3CN)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of 3-methoxy-4-nitropyridine in the chosen deuterated solvent in an NMR tube.

    • Acquire a 1H NMR spectrum of the starting material to identify characteristic peaks.

    • Prepare a concentrated solution of the nucleophile in the same deuterated solvent.

  • Kinetic Run:

    • Equilibrate the NMR probe to the desired reaction temperature.

    • Initiate the reaction by adding a known amount of the nucleophile solution to the NMR tube containing the 3-methoxy-4-nitropyridine solution.

    • Quickly place the NMR tube in the spectrometer and begin acquiring a series of 1H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis:

    • Process the series of spectra.

    • Integrate a characteristic, well-resolved peak for both the starting material and the product in each spectrum.

    • Normalize the integrals to an internal standard or to the total integral of all species to account for any variations in acquisition parameters.

    • Plot the concentration (proportional to the normalized integral) of the starting material or product as a function of time.

    • Fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the rate constant.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr pathway and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism Reactants 3-Methoxy-4-nitropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-determining) Product Substituted Pyridine + Methoxide Intermediate->Product Leaving Group Departure

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (Substrate & Nucleophile) Choose_Method Select Analytical Method (UV-Vis or NMR) Prep_Reagents->Choose_Method Run_Reaction Initiate Reaction under Controlled Conditions Choose_Method->Run_Reaction Collect_Data Acquire Time-course Data (Absorbance or Spectra) Run_Reaction->Collect_Data Plot_Data Plot Data according to Appropriate Rate Law Collect_Data->Plot_Data Calc_Rate Calculate Rate Constants (k_obs and k_2) Plot_Data->Calc_Rate

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

While a comprehensive set of kinetic data for 3-methoxy-4-nitropyridine remains to be fully compiled in the literature, a robust understanding of its reactivity can be achieved through the principles of nucleophilic aromatic substitution and by drawing comparisons with closely related analogs. The methoxy group, while not the most labile leaving group, offers a degree of reactivity that can be advantageous in multistep syntheses where fine-tuning of reaction conditions is crucial. For drug development professionals and synthetic chemists, the ability to quantitatively assess the reactivity of such building blocks is indispensable. The detailed experimental protocols provided in this guide offer a validated framework for conducting such kinetic analyses, enabling researchers to make informed decisions in the design and optimization of their synthetic routes.

References

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-263. [Link]

  • Jia, Z. J., & Wang, X. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. HETEROCYCLES, 65(9), 2131. [Link]

  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]

Safety Operating Guide

3-Methoxy-4-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 3-Methoxy-4-nitropyridine (CAS 13505-07-2).[1] As a Senior Application Scientist, I have structured this operational framework to prioritize researcher safety, regulatory compliance, and environmental stewardship.

Executive Summary & Substance Profile

3-Methoxy-4-nitropyridine is a nitrated heterocyclic compound used primarily as an intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1] Due to the presence of the nitro group (


) on the pyridine ring, this compound exhibits specific thermal and reactivity hazards that distinguish it from standard organic waste.[1]

Critical Safety Directive: Treat this substance as a Hazardous Organic Solid . The nitro moiety introduces potential thermal instability; therefore, it must never be subjected to uncontrolled heat, friction, or mixed with strong reducing agents during disposal preparation.[1]

Physicochemical & Regulatory Data
ParameterSpecification
Chemical Name 3-Methoxy-4-nitropyridine
CAS Number 13505-07-2
Molecular Formula

Molecular Weight 154.12 g/mol
Physical State Solid (Crystalline powder, typically yellow/pale brown)
Hazard Class Irritant / Toxic (Skin, Eye, Respiratory)
Waste Stream Hazardous Organic Waste (Incineration Required)

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the hazard profile.[1] While specific GHS data for this exact isomer is limited, its structural analogues (e.g., 4-methoxy-3-nitropyridine) dictate the following Precautionary Principle approach:

  • Health Hazards:

    • Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1]

    • Severe Irritation: High probability of causing serious eye damage (H318) and skin irritation (H315).[1]

    • Respiratory Sensitization: Dust inhalation may cause severe respiratory tract irritation (H335).[1]

  • Reactivity Hazards:

    • Incompatibility: Violently incompatible with strong oxidizing agents and reducing agents (e.g., hydrides, alkali metals).[1]

    • Thermal Sensitivity: Nitro-substituted pyridines can decompose exothermically.[1] Do not autoclave waste containing this compound.[1]

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired shelf stock or solid residues.[1]

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles (or face shield), and a lab coat.[1] Work inside a certified chemical fume hood.[1]

  • Primary Containment:

    • Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass container.[1]

    • Scientific Rationale: HDPE is resistant to nitrated organics and prevents breakage.[1] Amber glass protects light-sensitive compounds from photodegradation which could alter reactivity.[1]

  • Labeling:

    • Affix a hazardous waste label immediately.[1]

    • Mandatory Fields: "Hazardous Waste," "3-Methoxy-4-nitropyridine," "Toxic," "Irritant."[1]

    • Note: Do not use abbreviations or chemical formulas alone.

  • Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area.[1] Ensure it is physically separated from oxidizers (e.g., nitrates, perchlorates).[1]

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Use this protocol if the substance is dissolved in solvents (e.g., DCM, Methanol, DMSO).[1]

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • Waste Stream Selection:

    • If Halogenated: Dispose into the "Halogenated Organic Waste" carboy.[1]

    • If Non-Halogenated: Dispose into the "Non-Halogenated Organic Waste" carboy.[1]

  • Concentration Limit: If the concentration of 3-Methoxy-4-nitropyridine exceeds 5%, consider segregating it into a separate "High Hazard" liquid waste stream to prevent potential reactivity with other waste constituents.[1]

  • Rinsing: Triple-rinse the original vessel with a compatible solvent.[1] Add the rinsate to the liquid waste container.[1] Do not pour rinsate down the sink.

Emergency Response: Spill Cleanup

In the event of a spill, immediate containment is required to prevent aerosolization of the nitro-compound dust.[1]

SpillResponse start Spill Detected assess Assess Volume & State (Solid vs. Liquid) start->assess ppe Don PPE: Resp Protection, Double Gloves assess->ppe solid Is it Solid? ppe->solid dry_clean Cover with Wet Paper Towel (Prevent Dust) solid->dry_clean Yes liquid_clean Absorb with Vermiculite or Chem-Pad solid->liquid_clean No (Solution) scoop Scoop into Waste Container (Do NOT Sweep Dry) dry_clean->scoop disposal Seal in HazWaste Bag Label & Request Pickup scoop->disposal liquid_clean->disposal

Figure 1: Decision logic for immediate spill response. Note the critical step of damping solids to prevent inhalation.

Waste Segregation Decision Matrix

Correct segregation is the primary defense against laboratory accidents.[1] Use this logic flow to determine the final destination of your waste.

WasteSegregation substance 3-Methoxy-4-nitropyridine Waste state Physical State? substance->state solid Solid / Powder state->solid liquid Liquid / Solution state->liquid bin_solid Solid Hazardous Waste (Incineration) solid->bin_solid solvent Solvent Type? liquid->solvent bin_halo Halogenated Waste (e.g., DCM, Chloroform) solvent->bin_halo Contains Halogens bin_nonhalo Non-Halogenated Waste (e.g., MeOH, Acetone) solvent->bin_nonhalo No Halogens

Figure 2: Waste stream segregation logic. Proper separation ensures compliance with EPA/RCRA regulations.

Regulatory Compliance & Documentation

  • US EPA Classification: While 3-Methoxy-4-nitropyridine is not explicitly P-listed, it must be managed as a Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).[1]

  • Manifesting: Ensure the waste manifest explicitly lists "Nitropyridine derivatives" to alert the disposal facility of the nitrogen content, which affects their incineration parameters (NOx control).

  • Vendor Handoff: Only transfer waste to licensed Treatment, Storage, and Disposal Facilities (TSDF).[1]

References

  • BLD Pharm. (2024).[1] 3-Methoxy-4-nitropyridine MSDS & Properties (CAS 13505-07-2).[1][2][3][4][5][6][7] Retrieved from

  • ChemicalBook. (2024).[1][8] Product Database: 3-Methoxy-4-nitropyridine. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-Methoxy-3-nitropyridine (Isomer Analogue for Hazard Benchmarking). National Library of Medicine.[1] Retrieved from [1]

  • Tyger Scientific. (2024).[1] Material Handling Data: Nitropyridine Derivatives. Retrieved from

Sources

A Researcher's Guide to the Safe Handling of 3-Methoxy-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-Methoxy-4-nitropyridine. This compound, while valuable in synthetic chemistry, presents a specific hazard profile that demands meticulous attention to personal protective equipment (PPE) and operational procedures. This document is designed to be a dynamic resource, empowering you to work confidently and safely.

Hazard Assessment: Understanding the Risks of 3-Methoxy-4-nitropyridine

A thorough understanding of the inherent hazards of a chemical is the foundation of a robust safety plan. 3-Methoxy-4-nitropyridine is a substituted pyridine derivative containing a nitro group, a combination that necessitates careful handling.

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), 3-Methoxy-4-nitropyridine is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

The presence of the nitro group also suggests that, like many nitro aromatic compounds, it should be handled with care to avoid conditions that could lead to decomposition or other hazardous reactions.[2][3] While not explicitly classified as explosive, nitro compounds can be shock, friction, or static discharge sensitive.[3] Therefore, a prudent approach is to treat it with the respect due to a potentially energetic material.

Table 1: GHS Hazard Classification for 3-Methoxy-4-nitropyridine [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is a critical control measure to mitigate the risks identified in the hazard assessment. The following PPE is mandatory when handling 3-Methoxy-4-nitropyridine.

Eye and Face Protection

Given the classification of "Causes serious eye damage," robust eye and face protection is non-negotiable.

  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[4]

  • Secondary Protection: When there is a significant risk of splash or when handling larger quantities, a face shield must be worn in addition to chemical splash goggles.

Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes of corrosive or severely irritating chemicals. A face shield provides an additional layer of protection for the entire face.

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are essential.

  • Recommended Glove Types: Based on guidelines for handling pyridine and nitro compounds, neoprene or butyl rubber gloves are recommended.[4][5][6][7] Heavy-duty nitrile gloves may also be acceptable for incidental contact.[4]

  • Glove Inspection: Always inspect gloves for any signs of degradation or puncture before use.

  • Double Gloving: For prolonged handling or when working with larger quantities, consider wearing two pairs of gloves (double gloving).

  • Proper Removal: After handling, remove gloves using a technique that avoids skin contact with the contaminated outer surface.

Rationale: The choice of glove material is critical and must be resistant to the specific chemical being handled. Neoprene and butyl rubber offer good protection against a range of organic chemicals.

Body Protection

Protecting the skin from potential splashes and contamination is crucial.

  • Laboratory Coat: A flame-resistant lab coat is recommended.[4][8]

  • Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

  • Full-Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or a major spill, a disposable chemical-resistant coverall may be necessary.

Rationale: A flame-resistant lab coat provides a primary barrier. A chemical-resistant apron adds another layer of protection for the torso, which is more likely to be exposed to splashes.

Respiratory Protection

To mitigate the risk of respiratory tract irritation, all handling of 3-Methoxy-4-nitropyridine should be performed in a well-ventilated area.

  • Primary Control: A certified chemical fume hood is the primary and most effective engineering control to prevent inhalation of dust or vapors.[4][5]

  • Respiratory Protection: If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. The specific type of respirator should be determined by a formal risk assessment.

Rationale: Engineering controls, such as a fume hood, are always the first line of defense against respiratory hazards. Respirators are used when engineering controls are not feasible or as an emergency measure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-Methoxy-4-nitropyridine will minimize the risk of exposure and accidents.

Pre-Handling Checks
  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Assemble Spill Kit: Have a chemical spill kit appropriate for pyridine and nitro compounds readily available. This should include absorbent materials, and appropriate waste bags.

  • Review Safety Data Sheet (SDS): Before beginning any new procedure, review the SDS for 3-Methoxy-4-nitropyridine.

  • Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

Handling Procedure
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • Dissolving and Transferring: When dissolving the compound or transferring solutions, do so slowly and carefully to avoid splashing. Use a funnel for transfers to narrow-mouthed containers.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[9][10]

  • Post-Handling Decontamination: After the procedure is complete, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.[4] Dispose of all contaminated materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[11]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Emergency Equipment Verify Emergency Equipment Assemble Spill Kit Assemble Spill Kit Verify Emergency Equipment->Assemble Spill Kit Prepare Work Area Prepare Work Area Assemble Spill Kit->Prepare Work Area Review SDS Review SDS Review SDS->Verify Emergency Equipment Don PPE Don PPE Prepare Work Area->Don PPE Weighing Weighing Don PPE->Weighing Dissolving & Transferring Dissolving & Transferring Weighing->Dissolving & Transferring Heating (if needed) Heating (if needed) Dissolving & Transferring->Heating (if needed) Decontaminate Decontaminate Heating (if needed)->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Sources

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